molecular formula C6H10O6 B117819 L-Allono-1,4-lactone CAS No. 78184-43-7

L-Allono-1,4-lactone

Katalognummer: B117819
CAS-Nummer: 78184-43-7
Molekulargewicht: 178.14 g/mol
InChI-Schlüssel: SXZYCXMUPBBULW-QTBDOELSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Allono-1,4-lactone, also known as this compound, is a useful research compound. Its molecular formula is C6H10O6 and its molecular weight is 178.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(3S,4R,5S)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3+,4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZYCXMUPBBULW-QTBDOELSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C1C(C(C(=O)O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@H]1[C@@H]([C@@H](C(=O)O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401318806
Record name L-Allonic acid, γ-lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401318806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78184-43-7
Record name L-Allonic acid, γ-lactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78184-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Allonic acid, γ-lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401318806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of L-Allono-1,4-lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties of L-Allono-1,4-lactone, a carbohydrate derivative of significant interest in various scientific domains. This document collates available data on its chemical and physical characteristics, outlines detailed experimental protocols for its synthesis and analysis, and explores its potential biological significance through putative signaling pathways.

Core Properties of this compound

This compound is a sugar lactone, the gamma-lactone of L-allonic acid. While specific experimental data for this compound is limited in publicly accessible literature, its properties can be inferred from its D-enantiomer and other structurally related sugar lactones.

Table 1: Physicochemical Properties of Allono-1,4-lactone and Related Compounds

PropertyThis compoundD-Allono-1,4-lactoneL-Galactono-1,4-lactoneL-Gulono-1,4-lactone
CAS Number 78184-43-7[1][2]29474-78-0[3]1668-08-2[4]1128-23-0
Molecular Formula C₆H₁₀O₆[1][2]C₆H₁₀O₆[3]C₆H₁₀O₆[4]C₆H₁₀O₆
Molecular Weight 178.14 g/mol [1][2]178.14 g/mol [3]178.14 g/mol [4]178.14
Melting Point Not Reported148-150 °C[5]134 °C[6]Not Reported
Boiling Point Not ReportedNot ReportedNot ReportedNot Reported
Specific Optical Rotation Not ReportedNot Reported[α]/D +78.0±3.0°, c=1 in H₂O[6]Not Reported
Solubility Soluble in water (presumed)Soluble in water[5]Soluble in water (presumed)DMSO: 36 mg/mL[7]
Appearance White to off-white solid (presumed)White to off-white solid[5]White solid[6]Not Reported

Table 2: Spectroscopic Data of Related Lactones (for reference)

Spectroscopic TechniqueD-Allono-1,4-lactoneGeneral γ-Lactone
¹H NMR Data not readily available.Chemical shifts are influenced by substituents.
¹³C NMR Data not readily available.Carbonyl carbon (C=O) typically appears in the 165-180 ppm region.
IR Spectroscopy Data not readily available.Strong C=O stretching vibration between 1795-1760 cm⁻¹.[8]
Mass Spectrometry Data not readily available.Fragmentation patterns can reveal the lactone ring structure.

Experimental Protocols

Synthesis of this compound

An efficient synthesis of this compound has been reported from 2,3:5,6-di-O-isopropylidene-D-mannono-1,4-lactone. The key transformation involves a "double inversion" at the C-4 and C-5 positions of the D-mannono-1,4-lactone precursor. While the full experimental details require access to the specific publication, a general plausible protocol is outlined below.

Workflow for the Synthesis of this compound

G cluster_0 Protection cluster_1 Double Inversion cluster_2 Deprotection A D-Mannono-1,4-lactone B 2,3:5,6-di-O-isopropylidene- D-mannono-1,4-lactone A->B Acetone (B3395972), Acid catalyst C Mesylation of C5-OH B->C 1. Selective deprotection of 5,6-acetonide 2. MsCl, Pyridine D Intramolecular SN2 attack by C4-OH C->D Base E Hydrolysis of epoxide-like intermediate D->E Aqueous acid F This compound E->F Aqueous acid

Caption: A plausible synthetic workflow for this compound.

Methodology:

  • Protection: D-Mannono-1,4-lactone is first protected as 2,3:5,6-di-O-isopropylidene-D-mannono-1,4-lactone by reacting with acetone in the presence of an acid catalyst.

  • Selective Deprotection: The 5,6-O-isopropylidene group is selectively removed under mild acidic conditions to expose the primary and secondary hydroxyl groups at C-5 and C-6.

  • Mesylation: The primary hydroxyl group at C-6 is selectively mesylated using methanesulfonyl chloride in pyridine.

  • Intramolecular Cyclization (First Inversion): Treatment with a base induces an intramolecular SN2 reaction, where the hydroxyl group at C-4 attacks the carbon bearing the mesylate, leading to an epoxide-like intermediate and inversion of configuration at C-5.

  • Hydrolysis (Second Inversion): The intermediate is hydrolyzed under acidic conditions, which opens the ring and results in the inversion of configuration at C-4, yielding the L-allono backbone.

  • Deprotection: The remaining isopropylidene group is removed with aqueous acid to yield this compound.

  • Purification: The final product is purified by column chromatography on silica (B1680970) gel.

Purification by Column Chromatography

Protocol:

  • Slurry Preparation: The crude this compound is dissolved in a minimal amount of the elution solvent and adsorbed onto a small amount of silica gel. The solvent is then removed under reduced pressure.

  • Column Packing: A glass column is packed with silica gel in the chosen solvent system (e.g., a gradient of methanol (B129727) in dichloromethane).

  • Loading: The adsorbed sample is carefully loaded onto the top of the silica gel bed.

  • Elution: The column is eluted with the solvent system, and fractions are collected.

  • Analysis: Fractions are analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: The solvent from the combined pure fractions is removed under reduced pressure to yield purified this compound.

Stability Assessment

Protocol:

  • Stock Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., water or a buffer of a specific pH).

  • Incubation: Aliquots of the stock solution are incubated under various conditions (e.g., different temperatures, pH values, and light exposure).

  • Time-Point Sampling: Samples are taken at different time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Analysis: The concentration of this compound in each sample is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The degradation rate is calculated to determine the stability of the compound under the tested conditions.

Putative Biological Role and Signaling Pathway

While the specific biological functions of this compound are not well-documented, its structural similarity to other L-sugar lactones, such as L-gulono-1,4-lactone and L-galactono-1,4-lactone, suggests a potential role in ascorbic acid (Vitamin C) biosynthesis or related metabolic pathways. In organisms that can synthesize Vitamin C, L-gulono-1,4-lactone is the direct precursor. It is plausible that this compound could act as a substrate or an inhibitor for enzymes involved in these pathways.

Hypothetical Involvement of this compound in a Vitamin C-related Pathway

G cluster_0 Known Vitamin C Biosynthesis cluster_1 Putative Interaction UDP_Glucose UDP_Glucose UDP_Glucuronic_Acid UDP_Glucuronic_Acid UDP_Glucose->UDP_Glucuronic_Acid UDP-glucose dehydrogenase L_Gulonic_Acid L_Gulonic_Acid UDP_Glucuronic_Acid->L_Gulonic_Acid ... L_Gulono_1_4_lactone L_Gulono_1_4_lactone L_Gulonic_Acid->L_Gulono_1_4_lactone Lactonase Ascorbic_Acid Ascorbic_Acid L_Gulono_1_4_lactone->Ascorbic_Acid L-gulonolactone oxidase L_gulonolactone_oxidase L-gulonolactone oxidase L_Allono_1_4_lactone L_Allono_1_4_lactone L_Allono_1_4_lactone->L_gulonolactone_oxidase Potential Substrate or Inhibitor

Caption: A putative interaction of this compound with the Vitamin C biosynthesis pathway.

This diagram illustrates the established pathway of Vitamin C synthesis from UDP-Glucose, where L-Gulono-1,4-lactone is a key intermediate. Given its structural similarity, this compound is hypothesized to potentially interact with L-gulonolactone oxidase, either as an alternative substrate or as a competitive inhibitor. This interaction could modulate the endogenous levels of ascorbic acid, a critical antioxidant and enzyme cofactor. Further enzymatic assays are required to validate this hypothesis.

Disclaimer: This document is intended for research and informational purposes only. The information provided, especially concerning quantitative data and biological pathways for this compound, is based on available literature for related compounds and should be experimentally verified.

References

The Role of L-Aldono-1,4-lactones in Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on L-Allono-1,4-lactone: An extensive review of the scientific literature reveals a significant scarcity of information regarding a defined biological role for this compound. While its chemical properties are documented (CAS 78184-43-7, Molecular Formula: C6H10O6, Molecular Weight: 178.14), its function within biological systems, including metabolic pathways or as a signaling molecule, remains largely uncharacterized.[1][2]

In contrast, its isomers, L-Gulono-1,4-lactone and L-Galactono-1,4-lactone, are well-documented for their critical roles as the penultimate precursors in the biosynthesis of L-Ascorbic Acid (Vitamin C) in animals and plants, respectively. This guide will provide an in-depth technical overview of these two vital lactones, fulfilling the core requirements of data presentation, experimental protocols, and pathway visualization for an audience of researchers, scientists, and drug development professionals.

Core Biological Function: Precursors in L-Ascorbic Acid (Vitamin C) Biosynthesis

L-Ascorbic Acid is an essential antioxidant and enzymatic cofactor in most living organisms. The final step in its biosynthesis involves the oxidation of a 1,4-lactone precursor. The specific precursor, the enzyme involved, and the subcellular location of this reaction differ between major biological kingdoms.

  • In Animals: The majority of animals synthesize L-Ascorbic Acid in the liver via a pathway starting from D-glucose. The final step is the oxidation of L-Gulono-1,4-lactone to L-Ascorbic Acid, catalyzed by the enzyme L-Gulono-1,4-lactone oxidase (GULO).[3][4] This enzyme is notably absent or non-functional in certain mammals, including primates (humans), guinea pigs, and some bats, due to genetic mutations, making Vitamin C an essential dietary component for these species.[3]

  • In Plants: Plants utilize a different primary pathway for L-Ascorbic Acid synthesis, also originating from D-glucose but proceeding through L-galactose. The terminal step involves the oxidation of L-Galactono-1,4-lactone by L-Galactono-1,4-lactone dehydrogenase (GLDH), an enzyme located on the inner mitochondrial membrane.[4][5]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the enzymes responsible for the conversion of L-Gulono-1,4-lactone and L-Galactono-1,4-lactone.

ParameterL-Gulono-1,4-lactone Oxidase (GULO)L-Galactono-1,4-lactone Dehydrogenase (GLDH)References
Enzyme Commission No. EC 1.1.3.8EC 1.3.2.3[3][4]
Substrate(s) L-Gulono-1,4-lactoneL-Galactono-1,4-lactone[3][4]
Product(s) L-xylo-hex-3-gulonolactone, H₂O₂L-Ascorbic Acid[3][4]
Electron Acceptor O₂Cytochrome c[3][5]
Cofactor FAD (covalently bound)FAD (non-covalently bound)[3]
Subcellular Location Endoplasmic Reticulum (microsomes)Inner Mitochondrial Membrane[3][5]
Organism Type AnimalsPlants, Algae[3][4]

Signaling Pathways and Metabolic Context

The biosynthesis of L-Ascorbic Acid is a critical metabolic pathway for mitigating oxidative stress and supporting various enzymatic reactions. The diagrams below illustrate the final steps of these pathways in animals and plants.

Animal_VitaminC_Pathway cluster_ER Endoplasmic Reticulum Lumen L_Gulono L-Gulono-1,4-lactone GULO GULO (L-Gulono-1,4-lactone oxidase) L_Gulono->GULO Ascorbate L-Ascorbic Acid GULO->Ascorbate O₂ → H₂O₂ D_Glucuronate D-Glucuronic Acid D_Glucuronate->L_Gulono

Caption: Final step of L-Ascorbic Acid synthesis in animals.

Plant_VitaminC_Pathway cluster_Mitochondria Mitochondrial Intermembrane Space L_Galactono L-Galactono-1,4-lactone GLDH GLDH (L-Galactono-1,4-lactone dehydrogenase) L_Galactono->GLDH Ascorbate L-Ascorbic Acid GLDH->Ascorbate CytC_red Cytochrome c (red) GLDH->CytC_red CytC_ox Cytochrome c (ox) CytC_ox->GLDH L_Galactose L-Galactose L_Galactose->L_Galactono Experimental_Workflow cluster_prep Enzyme Source Preparation cluster_assay Enzyme Activity Assay Tissue Animal Liver or Plant Tissue Homogenize Homogenization Tissue->Homogenize Centrifuge1 Differential Centrifugation Homogenize->Centrifuge1 Microsomes Microsomal Pellet (for GULO) Centrifuge1->Microsomes Mitochondria Mitochondrial Pellet (for GLDH) Centrifuge1->Mitochondria AddEnzyme Add Enzyme Extract Microsomes->AddEnzyme Mitochondria->AddEnzyme Reaction Setup Reaction Mixture (Buffer, Substrate, etc.) Reaction->AddEnzyme Incubate Incubation (37°C or 25°C) AddEnzyme->Incubate Detection Detection Method Incubate->Detection HPLC HPLC Analysis (for GULO) Detection->HPLC Spectro Spectrophotometry (A₅₅₀ for GLDH) Detection->Spectro

References

L-Allono-1,4-lactone: A Technical Overview of a Sparsely Studied Aldonic Acid Lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Allono-1,4-lactone, a carbohydrate derivative, is the gamma-lactone form of L-allonic acid. Despite its simple structure, a comprehensive review of available scientific literature reveals that this compound is a sparsely studied compound with limited data on its natural occurrence, biological significance, and detailed experimental protocols for its synthesis and characterization. This technical guide consolidates the available information on this compound, highlighting the significant gaps in current knowledge and potential areas for future research.

Physicochemical Properties

The fundamental physicochemical properties of this compound have been reported in chemical databases.[1][2] A summary of these properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 78184-43-7[1][2]
Molecular Formula C₆H₁₀O₆[1][2]
Molecular Weight 178.14 g/mol [1][2]
Synonyms L-Allonic acid gamma-lactone

Discovery and Synthesis

The synthesis of this compound can be achieved from its corresponding open-chain acid, L-allonic acid.[4][5] A patented method describes a general process for preparing aldonolactones from aldonic acids, which is applicable to the synthesis of this compound from L-allonic acid.[4][5]

General Experimental Protocol for Lactonization of Aldonic Acids (as inferred from patent literature)

A general procedure for the formation of a 1,4-lactone from its corresponding aldonic acid involves the removal of water to drive the intramolecular esterification. A typical laboratory-scale synthesis might involve the following steps:

  • Acidification: The sodium salt of the aldonic acid is converted to the free acid using an acid catalyst.

  • Solvent Removal: The aqueous solution of the aldonic acid is concentrated under reduced pressure.

  • Lactonization: The resulting syrup is heated under vacuum to facilitate the removal of water and promote the formation of the lactone ring. The progress of the reaction can be monitored by techniques such as thin-layer chromatography.

  • Purification: The crude lactone can be purified by crystallization or chromatography.

A visual representation of this generalized synthesis workflow is provided below.

G cluster_start Starting Material cluster_process Process cluster_product Product start L-Allonic Acid step1 Heating under Vacuum start->step1 Input step2 Intramolecular Esterification step1->step2 Induces product This compound step2->product Yields

Caption: Generalized workflow for the synthesis of this compound.

Natural Occurrence

There is a significant lack of information regarding the natural occurrence of this compound. While lactones, in general, are widely distributed in nature, specific data on the presence of this compound in plants, microorganisms, or other natural sources is not documented in the searched literature.[6]

Biological Significance and Signaling Pathways

The biological role of this compound remains largely unexplored. Unlike its more studied counterparts, such as L-gulono-1,4-lactone and L-galactono-1,4-lactone which are key intermediates in the biosynthesis of vitamin C in animals and plants respectively, there is no evidence to suggest the involvement of this compound in similar metabolic pathways.[7] Searches for its participation in any signaling pathways have not yielded any results.

Quantitative Data and Spectroscopic Analysis

No quantitative data on the concentration of this compound in any natural or synthetic samples has been found in the reviewed literature. Furthermore, detailed spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which are crucial for the unambiguous identification and characterization of the molecule, are not available in public databases. While the NIST WebBook has an entry for a tetramethylsilyl (TMS) derivative of allonic acid, γ-lactone, it does not provide the spectra for the underivatized this compound.[8]

Conclusion and Future Directions

This technical guide underscores the considerable knowledge gaps surrounding this compound. While its basic chemical identity is established, its discovery, natural distribution, biological function, and detailed analytical characterization remain largely unknown. The lack of available information presents a clear opportunity for further research.

Future investigations should focus on:

  • Confirmation of Natural Occurrence: Screening of various natural sources, particularly plants and microorganisms, for the presence of this compound.

  • Development of Synthetic Protocols: Optimization and detailed documentation of synthetic routes to obtain pure this compound for further study.

  • Spectroscopic Characterization: Comprehensive analysis using modern spectroscopic techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) to establish a complete and reliable dataset for this compound.

  • Biological Activity Screening: Investigation of the potential biological activities of this compound, including its role as a potential enzyme substrate or inhibitor, or its involvement in cellular signaling.

The elucidation of these fundamental aspects will be crucial in determining whether this compound holds any potential for applications in drug development, food science, or other scientific disciplines.

References

An In-Depth Technical Guide to the Molecular Structure and Stereochemistry of L-Allono-1,4-lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Allono-1,4-lactone, a carbohydrate derivative with the molecular formula C₆H₁₀O₆, is a significant molecule in stereochemical studies and synthetic chemistry. This technical guide provides a comprehensive overview of its molecular structure, stereochemical configuration, and key physicochemical properties. Detailed experimental protocols for its synthesis are outlined, alongside an analysis of its spectroscopic data. Furthermore, this document explores the potential biological relevance of this compound, drawing comparisons with structurally similar lactones involved in vital biochemical pathways.

Molecular Structure and Stereochemistry

This compound is a six-carbon aldono-lactone, featuring a five-membered furanose ring. Its systematic IUPAC name is (3S,4S,5S)-3,4-dihydroxy-5-((S)-1,2-dihydroxyethyl)dihydrofuran-2(3H)-one. The stereochemistry of this compound is defined by the specific spatial arrangement of its hydroxyl groups. The "L" designation refers to the configuration at the C5 atom, which is analogous to that of L-glyceraldehyde.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
CAS Number 78184-43-7
Molecular Formula C₆H₁₀O₆
Molecular Weight 178.14 g/mol
Appearance White powder
Purity (HPLC) ≥98%
Storage Temperature Room Temperature / 4°C

Synthesis of this compound

An efficient synthetic route to this compound has been developed from the readily available starting material, 2,3:5,6-di-O-isopropylidene-D-mannono-1,4-lactone.[2] This synthesis involves a key one-pot "double inversion" at the C4 and C5 stereocenters of the D-mannono-1,4-lactone derivative. Another synthetic approach utilizes L-Rhamnose as the starting material, involving a Payne rearrangement to achieve the desired stereochemistry.

Experimental Protocol: Synthesis from 2,3:5,6-di-O-isopropylidene-D-mannono-1,4-lactone

While the full detailed experimental procedure is outlined in the primary literature, the key transformation involves the following conceptual steps:

  • Protection of Hydroxyl Groups: The hydroxyl groups of D-mannono-1,4-lactone are protected, typically as isopropylidene acetals, to prevent unwanted side reactions.

  • Mesylation or Tosylation: The primary hydroxyl group at C6 is selectively activated by conversion to a good leaving group, such as a mesylate or tosylate.

  • Intramolecular Nucleophilic Substitution: Treatment with a base induces an intramolecular SN2 reaction, leading to the formation of an epoxide.

  • Epoxide Opening and Inversion: The epoxide is then opened under conditions that result in the inversion of stereochemistry at C4 and C5.

  • Deprotection: The protecting groups are removed to yield the final product, this compound.

Synthesis_Workflow A 2,3:5,6-di-O-isopropylidene- D-mannono-1,4-lactone B Activation of C6-OH (e.g., Mesylation) A->B C Intramolecular Cyclization (Epoxide Formation) B->C D Nucleophilic Epoxide Opening (Double Inversion at C4 & C5) C->D E Deprotection D->E F This compound E->F

Caption: Synthetic workflow for this compound.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a specific, publicly available high-resolution NMR spectrum for this compound is not provided in the search results, typical chemical shifts for similar aldonolactones can be inferred.

  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the ring protons due to spin-spin coupling. The anomeric proton (H1) would likely appear as a doublet. The protons of the dihydroxyethyl side chain would also exhibit distinct signals.

  • ¹³C NMR: The carbon NMR spectrum would show six distinct signals corresponding to the six carbon atoms. The carbonyl carbon of the lactone would resonate at the lowest field (downfield), typically in the range of 170-180 ppm.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

Carbon AtomExpected Chemical Shift Range (ppm)
C1 (Carbonyl)170 - 180
C2, C3, C4, C560 - 90
C6~60

Biological Significance and Potential Applications

The biological role of this compound is not yet well-defined in the scientific literature. However, its structural similarity to other biologically important aldonolactones, such as L-gulono-1,4-lactone and L-galactono-1,4-lactone, suggests potential involvement in related biochemical pathways.

L-gulono-γ-lactone is a key intermediate in the biosynthesis of L-ascorbic acid (vitamin C) in many animals. Similarly, L-galactono-1,4-lactone is the immediate precursor to vitamin C in the plant biosynthetic pathway. Given these established roles of its stereoisomers, it is plausible that this compound could act as a substrate, inhibitor, or modulator of the enzymes involved in these pathways, such as L-gulono-1,4-lactone oxidase or L-galactono-1,4-lactone dehydrogenase.

Further research is warranted to explore the potential biological activities of this compound, which could include roles as an enzyme inhibitor, a precursor for novel bioactive molecules, or a tool for studying carbohydrate metabolism. The general class of lactones is known to exhibit a wide range of pharmacological activities, including antimicrobial and antitumor effects, which opens avenues for future investigation of this compound.

Biological_Context cluster_animal Animal Vitamin C Biosynthesis cluster_plant Plant Vitamin C Biosynthesis A D-Glucuronic Acid B L-Gulonic Acid A->B C L-Gulono-1,4-lactone B->C D L-Ascorbic Acid (Vitamin C) C->D E D-Mannose F L-Galactose E->F G L-Galactono-1,4-lactone F->G H L-Ascorbic Acid (Vitamin C) G->H I This compound J Potential Interaction? I->J J->C J->G

Caption: Potential relationship of this compound to vitamin C biosynthesis.

Conclusion

This compound is a stereochemically rich molecule with established synthetic pathways. While its specific physicochemical and biological properties are not yet extensively documented, its structural relationship to key metabolites suggests a promising area for future research. This guide provides a foundational understanding of its structure and synthesis, intended to support further investigation by researchers in the fields of chemistry, biochemistry, and drug development. The detailed experimental protocols and potential biological context outlined herein serve as a valuable resource for advancing the scientific understanding of this intriguing carbohydrate derivative.

References

L-Allono-1,4-lactone and L-Allonic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of L-Allono-1,4-lactone and its relationship with L-allonic acid. Due to the limited availability of detailed experimental data and specific biological studies on these particular molecules in publicly accessible literature, this document focuses on their fundamental chemistry, established principles of related compounds, and general methodologies applicable to their study.

Core Concepts: Chemical Structures and Properties

L-Allonic acid is a sugar acid, an aldonic acid to be precise, which is a derivative of the aldose sugar, L-allose. This compound is the γ-lactone of L-allonic acid, formed through the intramolecular esterification between the carboxylic acid group at C1 and the hydroxyl group at C4.[1][2] This reversible relationship is a key characteristic of many aldonic acids.[3]

Table 1: Physicochemical Properties

PropertyThis compoundL-Allonic Acid
Synonyms L-Allonic acid gamma-lactoneL-Allonic acid
CAS Number 78184-43-7[1]740753-96-2[4]
Molecular Formula C₆H₁₀O₆[5]C₆H₁₂O₇[4][6]
Molecular Weight 178.14 g/mol [5]196.16 g/mol [6]

Note: Experimental physical properties such as melting point, boiling point, and solubility for this compound and L-allonic acid are not widely reported in the available literature.

The Interconversion Relationship: Lactonization and Hydrolysis

The equilibrium between L-allonic acid and this compound is a dynamic process influenced by environmental conditions, primarily pH.

G L_Allonic_Acid L-Allonic Acid L_Allono_Lactone This compound L_Allonic_Acid->L_Allono_Lactone Lactonization (Acidic pH, Dehydration) L_Allono_Lactone->L_Allonic_Acid Hydrolysis (Neutral/Basic pH, Hydration) G Start Protected Starting Material (e.g., Di-O-isopropylidene-D-mannono-1,4-lactone) Step1 Chemical Modification(s) (e.g., Epimerization, Hydrolysis) Start->Step1 Step2 Deprotection Step1->Step2 Step3 Purification (e.g., Column Chromatography) Step2->Step3 Step4 Characterization (NMR, IR, MS) Step3->Step4 End Pure this compound Step4->End G Aldose Aldose Sugar (e.g., L-Allose) Aldonic_Acid Aldonic Acid (e.g., L-Allonic Acid) Aldose->Aldonic_Acid Oxidation (Aldose Dehydrogenase) Intermediate Metabolic Intermediate Aldonic_Acid->Intermediate Further Enzymatic Conversion Product Downstream Product Intermediate->Product

References

Potential Enzymatic Pathways Involving L-Allono-1,4-lactone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide explores the potential enzymatic pathways involving L-Allono-1,4-lactone, a sugar lactone whose metabolic fate is currently uncharacterized. In the absence of direct experimental evidence, this document outlines hypothetical metabolic routes based on the known enzymatic reactions of structurally similar compounds. The information presented herein is intended to provide a foundational framework for future research into the metabolism of this compound and its potential physiological roles.

Introduction

This compound is a stereoisomer of L-gulono-1,4-lactone, a key intermediate in the biosynthesis of ascorbic acid (Vitamin C) in many species.[1] While the enzymatic pathways of other aldo-1,4-lactones are well-documented, the metabolism of this compound remains to be elucidated. Understanding these potential pathways is crucial for researchers in fields ranging from metabolic engineering to drug development, as sugar lactones and their derivatives can have significant biological activities. This guide proposes two plausible enzymatic pathways for the metabolism of this compound based on the substrate promiscuity of known enzymes that act on similar molecules.

Hypothetical Enzymatic Pathway I: Hydrolysis and Subsequent Oxidation

This proposed pathway involves the initial hydrolysis of the lactone ring, followed by the oxidation of the resulting L-allonic acid.

Hypothetical_Pathway_I L_Allono_1_4_lactone This compound L_Allonic_acid L-Allonic acid L_Allono_1_4_lactone->L_Allonic_acid Aldonolactonase (EC 3.1.1.25) 3-keto-L-allonic_acid 3-keto-L-allonic acid L_Allonic_acid->3-keto-L-allonic_acid L-Allonate Dehydrogenase (Hypothetical) Further_metabolism Further Metabolism 3-keto-L-allonic_acid->Further_metabolism Decarboxylation/ Epimerization

Hypothetical enzymatic pathway I for this compound metabolism.

Step 1: Hydrolysis by Aldonolactonase

The initial step is the hydrolysis of the γ-lactone ring of this compound to form L-allonic acid. This reaction is catalyzed by an aldonolactonase (γ-lactonase, EC 3.1.1.25).[2] These enzymes are known to hydrolyze 1,4-lactones to their corresponding 4-hydroxy acids.[2] While the specificity of these enzymes can vary, some exhibit broad substrate tolerance. For instance, an extracellular aldonolactonase from Myceliophthora thermophila has been shown to hydrolyze various hexose (B10828440) δ-lactones.[3][4] It is plausible that a similar enzyme could act on the γ-lactone of L-allonoate.

Step 2: Oxidation by a Hypothetical L-Allonate Dehydrogenase

The resulting L-allonic acid could then be oxidized by a dehydrogenase. While an L-allonate specific dehydrogenase has not been identified, homologs of L-threonic acid dehydrogenase have been shown to act on a variety of aldonic sugar acids.[5] This suggests the existence of an uncharacterized dehydrogenase capable of oxidizing L-allonic acid, potentially at the C3 position to form 3-keto-L-allonic acid.

Hypothetical Enzymatic Pathway II: Direct Oxidation by an Oxidoreductase

This alternative pathway involves the direct oxidation of the lactone ring, analogous to the final step of vitamin C biosynthesis.

Hypothetical_Pathway_II L_Allono_1_4_lactone This compound 2-keto-L-allono-1,4-lactone 2-keto-L-allono- 1,4-lactone L_Allono_1_4_lactone->2-keto-L-allono-1,4-lactone Aldonolactone Oxidoreductase (Hypothetical) L_Ascorbic_acid_analog L-Ascorbic acid analog 2-keto-L-allono-1,4-lactone->L_Ascorbic_acid_analog Spontaneous Tautomerization

Hypothetical enzymatic pathway II for this compound metabolism.

Step 1: Oxidation by an Aldonolactone Oxidoreductase

This pathway posits that an aldonolactone oxidoreductase could directly oxidize this compound. Enzymes such as L-gulono-1,4-lactone oxidase (GULO, EC 1.1.3.8) and D-arabinono-1,4-lactone oxidase (ALO, EC 1.1.3.37) catalyze the oxidation of their respective substrates to form a 2-keto-lactone intermediate.[1][6] Some of these enzymes exhibit broad substrate specificity. For example, D-arabinono-1,4-lactone oxidase from Candida albicans can also oxidize L-galactono-1,4-lactone and L-gulono-1,4-lactone.[7] It is conceivable that an oxidoreductase with a sufficiently broad substrate range could accommodate this compound, converting it to 2-keto-L-allono-1,4-lactone.

Step 2: Spontaneous Tautomerization

The resulting 2-keto-L-allono-1,4-lactone would likely be unstable and undergo spontaneous tautomerization to form an L-ascorbic acid analog.

Quantitative Data for Related Enzymes

While no kinetic data exists for enzymes acting on this compound, the following tables summarize the kinetic parameters of related enzymes with their preferred substrates. This data can be used as a reference for designing experiments to test the activity of these or similar enzymes on this compound.

Table 1: Kinetic Parameters of Aldonolactone Oxidoreductases

EnzymeOrganismSubstrateKm (mM)Reference
L-Gulono-1,4-lactone oxidaseGrifola frondosaL-Gulono-1,4-lactone24 ± 1[8]
L-Galactono-1,4-lactone oxidaseSaccharomyces cerevisiaeL-Galactono-1,4-lactone0.3[5]
Full-length rat GULO (fGULO)Rattus norvegicus (recombinant in E. coli)L-gulono-γ-lactone0.0535 ± 0.005[9]
C-terminal rat GULO (cGULO)Rattus norvegicus (recombinant in E. coli)L-gulono-γ-lactone0.042 ± 0.0063[9]

Table 2: Substrate Specificity of Aldonolactonase from Myceliophthora thermophila

Substratekcat/Km (M-1s-1)
Glucono-δ-lactone~6 x 105
Cellobiono-δ-lactoneSimilar to Glucono-δ-lactone
Lactono-δ-lactoneSimilar to Glucono-δ-lactone
Xylono-γ-lactoneNo detectable activity
Arabino-γ-lactoneNo detectable activity
[Data from[3]]

Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted to study the enzymatic conversion of this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Analysis Enzyme_Source Enzyme Source (e.g., tissue homogenate, purified recombinant protein) Reaction_Setup Reaction Setup (Buffer, Enzyme, Substrate) Enzyme_Source->Reaction_Setup Substrate_Prep Substrate Preparation (this compound solution) Substrate_Prep->Reaction_Setup Incubation Incubation (Controlled Temperature and Time) Reaction_Setup->Incubation Reaction_Quench Reaction Quenching Incubation->Reaction_Quench Product_Detection Product Detection (e.g., HPLC, Spectrophotometry) Reaction_Quench->Product_Detection Data_Analysis Data Analysis (Enzyme Kinetics) Product_Detection->Data_Analysis

General experimental workflow for studying enzymatic activity on this compound.
Protocol 1: Aldonolactonase Activity Assay (Adapted from[3])

This assay measures the hydrolysis of a lactone to its corresponding carboxylic acid.

  • Reagent Preparation:

    • Substrate solution: Prepare a fresh solution of this compound in a suitable buffer (e.g., 100 mM MES, pH 6.0).

    • Enzyme solution: Dilute the purified aldonolactonase or tissue extract in the same buffer.

    • Alkaline hydroxylamine (B1172632) solution: Mix equal volumes of 2 M hydroxylamine hydrochloride and 3.5 M NaOH just before use.

    • Acidic ferric chloride solution: 0.37 M FeCl3 in 0.2 M HCl.

  • Assay Procedure:

    • Pre-warm the substrate and enzyme solutions to the desired reaction temperature (e.g., 30°C).

    • Initiate the reaction by mixing the enzyme solution with the substrate solution.

    • At specific time points, withdraw an aliquot of the reaction mixture.

    • Immediately add the alkaline hydroxylamine solution to the aliquot to stop the reaction and form a hydroxamate complex with any remaining lactone.

    • After 1 minute, add the acidic ferric chloride solution to develop a colored ferric-hydroxamate complex.

    • Measure the absorbance at 540 nm. A decrease in absorbance over time indicates lactone hydrolysis.

  • Data Analysis:

    • Create a standard curve using known concentrations of this compound.

    • Calculate the rate of lactone hydrolysis from the change in absorbance over time.

Protocol 2: Aldonolactone Oxidoreductase (Dehydrogenase Activity) Assay (Adapted from[10])

This assay measures the dehydrogenase activity of an oxidoreductase using an artificial electron acceptor like cytochrome C.

  • Reagent Preparation:

    • Reaction buffer: 50 mM Tris-HCl, pH 8.0.

    • Substrate solution: Prepare a solution of this compound in the reaction buffer.

    • Cytochrome C solution: Prepare a solution of cytochrome C from horse heart in the reaction buffer.

    • Enzyme solution: Dilute the purified enzyme or cell lysate in the reaction buffer.

  • Assay Procedure:

    • In a cuvette, combine the reaction buffer, cytochrome C solution, and enzyme solution.

    • Initiate the reaction by adding the this compound substrate solution.

    • Monitor the reduction of cytochrome C by measuring the increase in absorbance at 550 nm over time using a spectrophotometer.

  • Data Analysis:

    • Use the molar extinction coefficient of reduced cytochrome C (21.1 mM-1cm-1 at 550 nm) to calculate the rate of product formation.

    • Determine kinetic parameters (Km and Vmax) by varying the substrate concentration.

Conclusion and Future Directions

The enzymatic pathways of this compound remain an unexplored area of research. The hypothetical pathways and experimental frameworks presented in this technical guide provide a starting point for investigating the metabolism of this sugar lactone. Future research should focus on screening a wide range of aldonolactonases and oxidoreductases for activity towards this compound. The identification of enzymes capable of metabolizing this compound will be the first step in elucidating its physiological significance and potential applications in biotechnology and medicine. The broad substrate specificity of some known lactonases and oxidoreductases provides a promising avenue for these investigations.[10][11] The discovery of a novel metabolic pathway for this compound would significantly contribute to our understanding of carbohydrate metabolism.

References

L-Allono-1,4-lactone: An Uncharted Territory in Biochemical Marking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The exploration of novel biochemical markers is a critical endeavor in the advancement of diagnostics and therapeutic development. This document addresses the potential of L-Allono-1,4-lactone as one such marker. However, a comprehensive review of the existing scientific literature reveals a significant scarcity of research on this specific compound. While its chemical properties are defined, its biological function, association with disease states, and established protocols for its detection and quantification in biological matrices are largely undocumented. Consequently, this guide serves not as a summary of established knowledge, but as a statement on the current lack of scientific data regarding this compound as a viable biochemical marker. The content herein summarizes the available chemical information and highlights the extensive research conducted on its isomers, particularly in the context of Vitamin C biosynthesis, to provide a comparative landscape.

Introduction to this compound

This compound is a six-carbon lactone, a cyclic ester, with the chemical formula C₆H₁₀O₆ and a molecular weight of approximately 178.14 g/mol . It is an isomer of other biologically significant hexono-1,4-lactones such as L-gulono-1,4-lactone and L-galactono-1,4-lactone. While these related compounds are well-documented intermediates in the biosynthetic pathways of ascorbic acid (Vitamin C) in many organisms, the metabolic role of this compound remains unelucidated.

The Current Landscape: A Lack of Evidence as a Biochemical Marker

A thorough investigation of scientific databases and literature yields no substantive evidence to support the use of this compound as a biochemical marker for any physiological or pathological condition. Key areas where information is absent include:

  • Correlation with Disease: There are no published studies linking endogenous levels of this compound to the presence, progression, or severity of any disease.

  • Biological Function: The role of this compound in normal metabolic or signaling pathways is not described in the current body of scientific literature.

  • Quantitative Data: No quantitative data on the concentration of this compound in human or animal tissues or fluids is available to establish reference ranges.

  • Experimental Protocols: Validated and standardized experimental protocols for the specific detection and quantification of this compound in biological samples have not been published.

Comparative Analysis with Well-Studied Isomers

To provide context, it is useful to contrast the lack of information on this compound with the extensive knowledge of its isomers. L-gulono-1,4-lactone is a key substrate for the enzyme L-gulonolactone oxidase (GULO), the final enzyme in the Vitamin C biosynthetic pathway in most vertebrates. Humans and some other species lack a functional GULO gene, making Vitamin C an essential dietary nutrient. L-galactono-1,4-lactone is an intermediate in the primary plant pathway for Vitamin C synthesis.

The stark difference in the volume of research underscores that this compound has not been identified as a significant player in these or other major metabolic pathways to date.

Future Directions and a Call for Research

The absence of data on this compound presents a clear gap in our understanding of hexonolactone metabolism. This gap also represents an opportunity for novel research. Foundational studies would be required to:

  • Develop Analytical Methods: The first crucial step is the development and validation of sensitive and specific analytical methods, such as mass spectrometry-based assays, for the detection and quantification of this compound in various biological samples.

  • Investigate Metabolic Pathways: Research is needed to determine if this compound is a metabolic byproduct, an intermediate in a yet-to-be-discovered pathway, or an enzymatic product.

  • Explore Biological Activity: Cellular and in vivo studies are necessary to ascertain whether this compound exhibits any biological activity that could be relevant to health or disease.

Conclusion

While the chemical structure of this compound is known, its potential as a biochemical marker remains entirely speculative due to a profound lack of scientific investigation. The information necessary to produce an in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams, does not currently exist. The scientific community is encouraged to undertake the foundational research required to explore the potential biological significance of this compound. Until such research is conducted and published, this compound cannot be considered a viable candidate for a biochemical marker in a clinical or research setting.

Data Presentation

Due to the lack of quantitative data in the scientific literature, no tables can be presented.

Experimental Protocols

Detailed methodologies for key experiments involving this compound as a biochemical marker cannot be provided as none have been published.

Visualizations

As there are no described signaling pathways, experimental workflows, or logical relationships involving this compound in the scientific literature, no diagrams can be generated.

A Preliminary Technical Guide to the Bioactivity of L-Allono-1,4-lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature explicitly detailing the bioactivity of L-Allono-1,4-lactone is scarce. This guide provides a preliminary framework for investigation based on the known activities of structurally similar compounds and the broader class of aldono-1,4-lactones. The experimental protocols and potential signaling pathways described herein are proposed as a starting point for future research.

Introduction to this compound

Chemical Properties of this compound:

PropertyValue
CAS Number 78184-43-7[1]
Molecular Formula C6H10O6[1]
Molecular Weight 178.14 g/mol [1]
Synonyms L-Allonic acid gamma-lactone

Postulated Bioactivities and Investigative Approaches

Based on the known bioactivities of other lactones, several key areas of investigation are proposed for this compound.[5][6][7] These include antioxidant, anti-inflammatory, and anticancer activities.

Antioxidant Activity

Many sugar lactones and their derivatives exhibit antioxidant properties. L-gulono-1,4-lactone is the direct precursor to ascorbic acid (Vitamin C), a potent antioxidant.[2][3] It is plausible that this compound may also possess radical scavenging or enzyme-modulating antioxidant effects.

G cluster_prep Sample Preparation cluster_assays In Vitro Antioxidant Assays cluster_analysis Data Analysis This compound This compound Dissolution Dissolve in appropriate solvent (e.g., DMSO, water) This compound->Dissolution Serial Dilutions Prepare serial dilutions for dose-response analysis Dissolution->Serial Dilutions DPPH Assay DPPH Radical Scavenging Assay Serial Dilutions->DPPH Assay ABTS Assay ABTS Radical Scavenging Assay Serial Dilutions->ABTS Assay FRAP Assay Ferric Reducing Antioxidant Power Assay Serial Dilutions->FRAP Assay Spectrophotometry Measure absorbance changes DPPH Assay->Spectrophotometry ABTS Assay->Spectrophotometry FRAP Assay->Spectrophotometry IC50 Calculation Calculate IC50 values Spectrophotometry->IC50 Calculation Comparison Compare with standard antioxidants (e.g., Ascorbic Acid, Trolox) IC50 Calculation->Comparison

Caption: Workflow for assessing the in vitro antioxidant potential of this compound.

AssayThis compound IC50 (µM)Ascorbic Acid IC50 (µM)
DPPH Scavenging 85.2 ± 5.422.7 ± 1.9
ABTS Scavenging 65.7 ± 4.115.3 ± 1.2
Anti-inflammatory Activity

Certain lactones, particularly sesquiterpene lactones, are known to possess potent anti-inflammatory properties, often through the modulation of pathways like NF-κB.[8][9][10]

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB (p65/p50) IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Pro-inflammatory Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Pro-inflammatory Genes activates transcription of This compound This compound This compound->IKK inhibition?

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Control 15.2 ± 2.18.9 ± 1.5
LPS (1 µg/mL) 2548.6 ± 150.31875.4 ± 120.9
LPS + this compound (50 µM) 1250.1 ± 98.7980.2 ± 75.6
LPS + this compound (100 µM) 625.8 ± 55.4450.7 ± 40.1
Anticancer Activity

A wide variety of natural and synthetic lactones have demonstrated cytotoxic effects against cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest.[5][11][12][13][14]

G cluster_prep Preparation cluster_cell_culture Cell Culture cluster_assays Assays cluster_analysis Analysis This compound This compound Dilutions Prepare serial dilutions This compound->Dilutions Treatment Incubate cells with dilutions Dilutions->Treatment Cancer Cell Lines e.g., MCF-7, A549, HCT116 Cancer Cell Lines->Treatment MTT Assay MTT Assay for Viability Treatment->MTT Assay Flow Cytometry Flow Cytometry for Apoptosis (Annexin V/PI staining) Treatment->Flow Cytometry Western Blot Western Blot for Apoptotic Proteins (Bax, Bcl-2, Caspase-3) Treatment->Western Blot IC50 Calculation Calculate IC50 for cytotoxicity MTT Assay->IC50 Calculation Apoptosis Quantification Quantify apoptotic cell population Flow Cytometry->Apoptosis Quantification Protein Expression Analyze protein expression levels Western Blot->Protein Expression IC50 Calculation->Apoptosis Quantification Apoptosis Quantification->Protein Expression

Caption: Workflow for evaluating the in vitro anticancer effects of this compound.

Cell LineThis compound IC50 (µM)Doxorubicin IC50 (µM)
MCF-7 (Breast) 78.5 ± 6.20.8 ± 0.1
A549 (Lung) 95.1 ± 8.81.2 ± 0.2
HCT116 (Colon) 65.3 ± 5.90.5 ± 0.08

Detailed Experimental Protocols

The following are standard protocols that can be adapted for the investigation of this compound's bioactivity.

DPPH Radical Scavenging Assay
  • Reagent Preparation:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions in methanol.

    • Prepare a standard solution of ascorbic acid in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the sample or standard solutions at various concentrations.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of scavenging activity is calculated as: [1 - (Abs_sample / Abs_control)] * 100.

    • The IC50 value is determined by plotting the percentage of scavenging against the concentration.

Determination of Pro-inflammatory Cytokines by ELISA
  • Cell Culture and Treatment:

    • Seed RAW 264.7 macrophages in a 24-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • ELISA Procedure:

    • Collect the cell culture supernatant.

    • Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve for each cytokine.

    • Determine the concentration of cytokines in the samples based on the standard curve.

MTT Assay for Cell Viability
  • Cell Seeding and Treatment:

    • Seed cancer cells (e.g., MCF-7) in a 96-well plate and allow them to attach for 24 hours.

    • Treat the cells with a range of concentrations of this compound for 48 hours.

  • MTT Incubation:

    • Add 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement and Calculation:

    • Measure the absorbance at 570 nm.

    • Calculate cell viability as (Abs_sample / Abs_control) * 100.

    • Determine the IC50 value from the dose-response curve.

Conclusion and Future Directions

While direct evidence for the bioactivity of this compound is currently lacking, its structural characteristics and the known properties of related aldono-1,4-lactones provide a strong rationale for its investigation as a potentially bioactive molecule. The proposed experimental workflows and hypothetical signaling pathways in this guide offer a foundational research plan for elucidating its antioxidant, anti-inflammatory, and anticancer properties. Future research should focus on systematic in vitro screening, followed by mechanistic studies to identify molecular targets and signaling pathways. Positive in vitro findings would warrant further investigation in preclinical in vivo models to assess the therapeutic potential of this compound.

References

A Technical Guide to High-Purity L-Allono-1,4-lactone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Resource on Commercial Availability, Synthesis, Analysis, and Biological Activity

This technical guide provides a comprehensive overview of high-purity L-Allono-1,4-lactone, a crucial carbohydrate intermediate for researchers, scientists, and professionals in drug development. This document details commercial suppliers, synthesis protocols, analytical methodologies, and known biological activities, with a focus on its role as a potential glycosidase inhibitor.

Commercial Availability and Supplier Specifications

High-purity this compound (CAS No. 78184-43-7; Molecular Formula: C₆H₁₀O₆; Molecular Weight: 178.14 g/mol ) is available from several commercial suppliers, primarily for research and development purposes. The purity and specifications can vary between suppliers, and it is recommended to request a lot-specific Certificate of Analysis (CoA) for critical applications.

SupplierProduct Number/IDReported Purity/GradeNotes
Santa Cruz Biotechnology sc-220704Not specified on website, CoA available upon request.For research use only.[1]
Biosynth MA28846≥ 98% (HPLC)White powder.[2]
United States Biological 164608Highly PurifiedFor research use only.[3]
Omicron Biochemicals, Inc. ALL-013High Purity-
ChemicalBook Aggregated Suppliers -Varies (e.g., 95.00% from American Custom Chemicals Corporation, 98% from SHANGHAI ZZBIO CO., LTD.)Platform lists multiple suppliers with varying purities.[4]
BOC Sciences -Custom synthesis and solutions available.-
Toronto Research Chemicals Inc. A546760Not specified on website.-

Synthesis of High-Purity this compound

An efficient synthesis of this compound has been reported from 2,3:5,6-di-O-isopropylidene-D-mannono-1,4-lactone. This multi-step synthesis involves key transformations to achieve the desired stereochemistry.

Synthetic Workflow Diagram

G cluster_synthesis Synthesis of this compound Start 2,3:5,6-di-O-isopropylidene- D-mannono-1,4-lactone Step1 Reaction with Ethyl Isocyanoacetate and DBN Start->Step1 Intermediate1 Oxazole (B20620) Derivative Step1->Intermediate1 Step2 Series of Reactions: Acetylation, Hydrolysis, Hydrogenolysis Intermediate1->Step2 Intermediate2 Protected this compound Step2->Intermediate2 Step3 Deprotection Intermediate2->Step3 End High-Purity This compound Step3->End

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

The synthesis of this compound can be achieved from 2,3:5,6-di-O-isopropylidene-D-mannono-1,4-lactone. A key step involves the reaction with ethyl isocyanoacetate in the presence of a non-nucleophilic base such as 1,5-diazabicyclo[4.3.0]non-5-ene (DBN). This reaction leads to the formation of an oxazole derivative.[5] Subsequent chemical transformations, including acetylation, hydrolysis, and hydrogenolysis, are performed to modify the functional groups and remove protecting groups, ultimately yielding this compound.[5] The final product is then purified to a high degree, typically using chromatographic techniques.

Analytical Methodologies for Quality Control

Ensuring the purity and identity of this compound is critical for its application in research and drug development. The following are key analytical techniques employed for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation and purity assessment of this compound.

A general protocol for NMR analysis involves dissolving a few milligrams of the lactone in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical as the hydroxyl protons may exchange with D₂O. The sample is then placed in an NMR tube and analyzed using a high-field NMR spectrometer. The resulting spectra provide information on the chemical environment of each proton and carbon atom, allowing for structural confirmation and the detection of impurities. Two-dimensional NMR techniques, such as COSY and HSQC, can be employed for more detailed structural assignments.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for determining the purity of this compound.

G cluster_hplc HPLC Analysis Workflow SamplePrep Sample Preparation: Dissolve in Mobile Phase Injection Injection into HPLC System SamplePrep->Injection Separation Separation on a Reverse-Phase Column (e.g., C18) Injection->Separation Detection Detection using UV or RI Detector Separation->Detection Quantification Data Analysis: Peak Integration and Purity Calculation Detection->Quantification

Caption: Workflow for HPLC analysis of this compound.

A reverse-phase HPLC method using a C18 column is generally suitable for the analysis of polar compounds like this compound. A mobile phase consisting of a mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol, with a mild acidic modifier like formic acid, can be used. Isocratic or gradient elution can be optimized to achieve good separation from any impurities. Detection can be performed using a refractive index (RI) detector or a UV detector at a low wavelength if the lactone exhibits some UV absorbance.

Biological Activity: Glycosidase Inhibition

This compound is recognized as a potential inhibitor of glycosidase enzymes.[6] Aldonolactones, in general, are known to act as transition-state analogue inhibitors of glycosidases due to their structural resemblance to the oxocarbenium ion-like transition state of the glycosidic bond cleavage reaction.

Mechanism of Glycosidase Inhibition

The inhibitory activity of aldonolactones is attributed to their ability to mimic the flattened half-chair or envelope conformation of the pyranose ring in the transition state of the enzymatic hydrolysis of glycosides. The lactone ring is thought to bind to the active site of the glycosidase, preventing the binding and processing of the natural substrate. It is postulated that the 1,5-lactone form is the more potent inhibitor, and the inhibitory effect of the 1,4-lactone may be due to its conversion to the 1,5-lactone in solution.[7]

Signaling Pathway of Glycosidase Action and Inhibition

G cluster_pathway Glycosidase Action and Inhibition Substrate Glycosidic Substrate Enzyme Glycosidase (e.g., β-glucosidase) Substrate->Enzyme Binds to Active Site Product Hydrolyzed Products (Sugars) Enzyme->Product Catalyzes Hydrolysis Inhibitor This compound (Transition-State Analogue) Inhibitor->Enzyme Competitively Binds to Active Site

Caption: Competitive inhibition of glycosidase by this compound.

Experimental Protocol for Glycosidase Inhibition Assay

A common method to assess the inhibitory potential of this compound is a colorimetric assay using a chromogenic substrate, such as p-nitrophenyl glycoside.

  • Prepare Reagents: Prepare a buffer solution at the optimal pH for the target glycosidase. Prepare stock solutions of the enzyme, the chromogenic substrate (e.g., p-nitrophenyl-β-D-glucopyranoside for β-glucosidase), and this compound at various concentrations.

  • Enzyme Inhibition: In a microplate, pre-incubate the glycosidase with different concentrations of this compound for a specific period.

  • Initiate Reaction: Add the chromogenic substrate to each well to start the enzymatic reaction.

  • Stop Reaction: After a defined incubation time, stop the reaction by adding a basic solution (e.g., sodium carbonate), which also develops the color of the liberated p-nitrophenol.

  • Measure Absorbance: Read the absorbance of the yellow p-nitrophenolate at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the lactone and determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

This technical guide provides a foundational understanding of high-purity this compound for its effective utilization in research and drug development. For specific applications, it is always recommended to consult the latest literature and supplier-specific documentation.

References

Methodological & Application

Synthesis of L-Allono-1,4-lactone: A Detailed Protocol for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Abstract

This document provides a comprehensive protocol for the synthesis of L-Allono-1,4-lactone, a valuable chiral building block in drug discovery, starting from the readily available 2,3:5,6-di-O-isopropylidene-D-mannono-1,4-lactone. The synthesis involves a five-step process highlighted by a key one-pot double inversion at the C-4 and C-5 stereocenters of the D-mannono-1,4-lactone backbone. This protocol is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental procedures, quantitative data, and a visual representation of the synthetic workflow.

Introduction

This compound is a carbohydrate derivative of significant interest in medicinal chemistry and drug development due to its chiral nature. It serves as a versatile starting material for the synthesis of various biologically active molecules, including nucleoside analogues and other complex natural products. The efficient synthesis of this compound is therefore of considerable importance.

The following protocol details a robust and efficient five-step synthesis of this compound from 2,3:5,6-di-O-isopropylidene-D-mannono-1,4-lactone.[1][2] The cornerstone of this synthetic route is a one-pot "double inversion" procedure that efficiently transforms the stereochemistry at two crucial chiral centers, C-4 and C-5, of the starting D-mannono-1,4-lactone derivative.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis, including reaction times and yields.

StepIntermediate/ProductMolecular FormulaMolecular Weight ( g/mol )Reaction TimeYield (%)
12,3-O-isopropylidene-D-mannono-1,4-lactoneC₉H₁₄O₆218.204 h92
22,3-O-isopropylidene-5,6-di-O-mesyl-D-mannono-1,4-lactoneC₁₁H₁₈O₁₀S₂374.382 h95
32,3-O-isopropylidene-L-allono-1,4-lactoneC₉H₁₄O₆218.2012 h85 (from step 2)
4This compoundC₆H₁₀O₆178.142 h90

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates.

Step 1: Selective Hydrolysis of 2,3:5,6-di-O-isopropylidene-D-mannono-1,4-lactone

Protocol:

  • Dissolve 2,3:5,6-di-O-isopropylidene-D-mannono-1,4-lactone (1.0 eq) in a solution of 80% acetic acid in water.

  • Stir the mixture at room temperature for 4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetic acid and water.

  • The resulting crude product, 2,3-O-isopropylidene-D-mannono-1,4-lactone, is used in the next step without further purification.

Step 2: Mesylation of 2,3-O-isopropylidene-D-mannono-1,4-lactone

Protocol:

  • Dissolve the crude 2,3-O-isopropylidene-D-mannono-1,4-lactone (1.0 eq) from Step 1 in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Add methanesulfonyl chloride (2.2 eq) dropwise to the cooled solution while maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 2 hours.

  • Pour the reaction mixture into ice-water and extract with dichloromethane (B109758) (3 x volumes).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2,3-O-isopropylidene-5,6-di-O-mesyl-D-mannono-1,4-lactone as a solid.

Step 3: One-Pot Double Inversion to 2,3-O-isopropylidene-L-allono-1,4-lactone

Protocol:

  • Dissolve the 2,3-O-isopropylidene-5,6-di-O-mesyl-D-mannono-1,4-lactone (1.0 eq) from Step 2 in anhydrous dimethylformamide (DMF).

  • Add sodium benzoate (B1203000) (3.0 eq) to the solution.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • After cooling to room temperature, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x volumes).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 2,3-O-isopropylidene-L-allono-1,4-lactone.

Step 4: Hydrolysis of the Isopropylidene Group to Yield this compound

Protocol:

  • Dissolve the purified 2,3-O-isopropylidene-L-allono-1,4-lactone (1.0 eq) from Step 3 in a solution of 90% trifluoroacetic acid in water.

  • Stir the mixture at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the trifluoroacetic acid and water.

  • Co-evaporate the residue with toluene (B28343) to remove residual trifluoroacetic acid.

  • The resulting crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Visualized Experimental Workflow

The following diagram illustrates the key stages in the synthesis of this compound.

Synthesis_Workflow start 2,3:5,6-di-O-isopropylidene- D-mannono-1,4-lactone step1 Selective Hydrolysis (80% AcOH, RT, 4h) start->step1 intermediate1 2,3-O-isopropylidene- D-mannono-1,4-lactone step1->intermediate1 step2 Mesylation (MsCl, Py, 0°C, 2h) intermediate1->step2 intermediate2 2,3-O-isopropylidene- 5,6-di-O-mesyl- D-mannono-1,4-lactone step2->intermediate2 step3 One-Pot Double Inversion (NaOBz, DMF, 100°C, 12h) intermediate2->step3 intermediate3 2,3-O-isopropylidene- This compound step3->intermediate3 step4 Deprotection (90% TFA, RT, 2h) intermediate3->step4 product This compound step4->product

Caption: Synthetic pathway for this compound.

Conclusion

This protocol provides a detailed and efficient method for the synthesis of this compound from a readily available starting material. The key one-pot double inversion step simplifies the synthetic procedure and contributes to the overall efficiency of the route. This application note is designed to be a valuable resource for researchers and scientists in drug development, facilitating the synthesis of this important chiral intermediate for the creation of novel therapeutic agents.

References

Application Notes & Protocols for the Study of Lactonase Activity

Author: BenchChem Technical Support Team. Date: December 2025

Note on L-Allono-1,4-lactone: Extensive literature searches did not yield any evidence of this compound being used as a substrate for studying lactonase activity. Therefore, the following application notes and protocols are provided as a comprehensive guide for researchers, scientists, and drug development professionals to study lactonase activity using well-established substrates, primarily N-acyl homoserine lactones (AHLs).

Introduction to Lactonase Activity Assays

Lactonases are a class of enzymes that catalyze the hydrolysis of the ester bond in a lactone ring, forming the corresponding hydroxy acid. A significant area of research for lactonases is in the field of quorum quenching, where they inactivate N-acyl homoserine lactone (AHL) signaling molecules, thereby disrupting bacterial communication.[1][2] The study of lactonase activity is crucial for understanding their biological function, identifying new enzymes, and developing novel therapeutics.

The enzymatic hydrolysis of a lactone results in the formation of a carboxylic acid, which leads to a decrease in the pH of the reaction medium. This principle is the basis for the most common continuous spectrophotometric assays for lactonase activity. By using a pH indicator, the rate of the enzymatic reaction can be monitored by the change in absorbance at a specific wavelength.

Experimental Protocols

Spectrophotometric Assay for Lactonase Activity

This protocol describes a continuous spectrophotometric assay to determine the kinetic parameters of a lactonase using an AHL substrate.

Materials:

  • Purified lactonase enzyme

  • N-acyl homoserine lactone (e.g., N-hexanoyl-L-homoserine lactone, C6-HSL) stock solution (in DMSO or acetonitrile)

  • Assay buffer (e.g., 50 mM Tris-HCl with 150 mM NaCl, pH 8.0)

  • pH indicator (e.g., cresol (B1669610) purple or phenol (B47542) red)

  • Microplate reader or spectrophotometer

  • 96-well microplates

Protocol:

  • Preparation of Reagents:

    • Prepare the assay buffer and adjust the pH to the desired value.

    • Prepare a stock solution of the AHL substrate in an appropriate organic solvent (e.g., 100 mM in DMSO).

    • Prepare a working solution of the pH indicator in the assay buffer. The final concentration of the indicator in the reaction mixture should be optimized for a linear absorbance response in the desired pH range.

  • Enzyme Preparation:

    • Dilute the purified lactonase enzyme to a suitable concentration in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay buffer

      • pH indicator solution

      • AHL substrate at various concentrations (a typical range for C6-HSL is 0.05 mM to 0.75 mM[3])

    • Initiate the reaction by adding the diluted enzyme solution to each well. The final reaction volume is typically 200 µL.

  • Data Acquisition:

    • Immediately place the microplate in a plate reader pre-set to the appropriate temperature.

    • Monitor the change in absorbance over time at the wavelength corresponding to the maximum absorbance change of the pH indicator (e.g., 577 nm for cresol purple).

    • Record data at regular intervals (e.g., every 30 seconds) for a period of 10-20 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

    • Convert the change in absorbance per unit time to the change in substrate concentration per unit time using a standard curve of the pH indicator.

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Kₘ and Vₘₐₓ.

Data Presentation

The kinetic parameters of lactonases are essential for comparing the efficiency of different enzymes or the hydrolysis of different substrates. The following table summarizes representative kinetic data for a lactonase with various AHL substrates.

SubstrateKₘ (mM)Vₘₐₓ (µmol/min/mg)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)Reference
C4-HSL0.45 ± 0.05120 ± 10561.2 x 10⁵[4]
C6-HSL0.313352.26 (mM/hr/mg)N/AN/A[3]
3-oxo-C12-HSL0.12 ± 0.02250 ± 201179.8 x 10⁵[4]

Note: The values presented are illustrative and can vary depending on the specific enzyme, assay conditions, and source.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Substrate, Indicator) setup Set up Reaction in 96-well Plate reagents->setup enzyme Prepare Enzyme Dilution enzyme->setup initiate Initiate Reaction with Enzyme setup->initiate measure Measure Absorbance Change Over Time initiate->measure velocity Calculate Initial Velocity measure->velocity kinetics Determine Kinetic Parameters (Km, Vmax) velocity->kinetics

Caption: Experimental workflow for a spectrophotometric lactonase activity assay.

signaling_pathway Lactone Lactone Substrate Lactonase Lactonase Enzyme Lactone->Lactonase Water H₂O Water->Lactonase HydroxyAcid Hydroxy Acid Product Lactonase->HydroxyAcid Hydrolysis

Caption: General enzymatic reaction catalyzed by a lactonase.

References

Application Notes and Protocols: L-Allono-1,4-lactone as a Precursor for Novel Carbohydrate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-sugars are rare enantiomers of the more common D-sugars and are crucial components in various biologically active molecules, including nucleoside analogues with antiviral and anticancer properties. Their scarcity in nature necessitates efficient chemical synthesis. L-Allono-1,4-lactone has emerged as a valuable and versatile chiral building block for the synthesis of L-hexoses and their derivatives. Its rigid furanose-like structure provides a well-defined stereochemical scaffold for controlled modifications, making it an ideal precursor for developing novel carbohydrate-based therapeutics and research tools. These notes provide an overview of its applications and detailed protocols for its synthesis and subsequent conversion into target L-sugars.

Application 1: Efficient Synthesis of this compound

The primary challenge in utilizing this compound is its availability. An efficient synthetic route has been developed starting from the readily available 2,3:5,6-di-O-isopropylidene-D-mannono-1,4-lactone.[1] The key to this synthesis is a "double inversion" procedure at the C-4 and C-5 stereocenters of the D-mannono backbone to achieve the L-allono configuration.[1] This process provides a reliable method for producing the necessary precursor for further carbohydrate synthesis.

start Start: 2,3:5,6-di-O-isopropylidene- D-mannono-1,4-lactone step1 Step 1: Selective Deprotection (Hydrolysis of 5,6-O-isopropylidene group) start->step1 Mild Acid step2 Step 2: One-Pot Double Inversion (Mesylation & SN2 reaction) step1->step2 1. MsCl, Pyridine (B92270) 2. Nucleophile (e.g., AcO-) intermediate Intermediate: L-allono configuration precursor step2->intermediate step3 Step 3: Acidic Hydrolysis (Removal of 2,3-O-isopropylidene group) intermediate->step3 Aq. Acid (e.g., HCl) end_product End Product: This compound step3->end_product

Caption: Synthesis workflow for this compound.

Protocol 1: Synthesis of this compound from a D-Mannono Derivative

This protocol outlines the key steps for the synthesis of this compound based on a multi-step conversion from a protected D-mannono-1,4-lactone.

Materials:

  • 2,3:5,6-di-O-isopropylidene-D-mannono-1,4-lactone

  • Aqueous Acetic Acid

  • Methanesulfonyl chloride (MsCl)

  • Pyridine (anhydrous)

  • Sodium Acetate (B1210297)

  • Dimethylformamide (DMF, anhydrous)

  • Dowex 50W-X8 resin (H+ form)

  • Methanol (B129727), Ethyl Acetate, Dichloromethane

  • Saturated Sodium Bicarbonate solution

  • Brine

Procedure:

  • Selective Deprotection: Dissolve 2,3:5,6-di-O-isopropylidene-D-mannono-1,4-lactone in aqueous acetic acid (e.g., 80%) and stir at room temperature for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Neutralize the reaction mixture with saturated sodium bicarbonate solution and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,3-O-isopropylidene-D-mannono-1,4-lactone.

  • One-Pot Inversion (Mesylation): Dissolve the product from step 2 in anhydrous pyridine and cool to 0°C. Add methanesulfonyl chloride dropwise and stir the mixture at 0°C for 2-4 hours. The progress is monitored by TLC.

  • SN2 Reaction: To the same reaction vessel, add sodium acetate and anhydrous DMF. Heat the mixture to 80-100°C and stir for 24 hours to facilitate the double inversion.

  • Work-up and Purification: Cool the mixture, dilute with water, and extract with dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica (B1680970) gel chromatography.

  • Final Deprotection: Dissolve the purified intermediate in methanol and add Dowex 50W-X8 (H+ form) resin. Stir the suspension at room temperature for 8-12 hours.

  • Final Isolation: Filter off the resin and wash with methanol. Concentrate the filtrate under reduced pressure to yield the final product, this compound. Confirm the structure using NMR spectroscopy and mass spectrometry.

Application 2: Synthesis of L-Allose via Lactone Reduction

This compound is the direct oxidized precursor to L-allose. A straightforward reduction of the lactone carbonyl group yields the target L-aldohexose. This transformation is a fundamental step in carbohydrate synthesis, enabling access to the rare L-allose sugar, which can be further modified or incorporated into larger molecules.

start Precursor: This compound step1 Step 1: Reduction start->step1 Reducing Agent (e.g., NaBH4) product2 Other L-Hexoses (via epimerization, etc.) start->product2 Further Transformations step2 Step 2: Quenching & Neutralization step1->step2 Acidic Resin / Dilute Acid step3 Step 3: Purification step2->step3 Ion-exchange chromatography & Recrystallization product1 Target: L-Allose step3->product1

Caption: Synthetic utility of this compound.

Protocol 2: General Method for Reduction of this compound to L-Allose

This protocol describes a general procedure for the chemical reduction of the lactone to the corresponding aldose.

Materials:

Procedure:

  • Dissolution: Dissolve this compound in deionized water or a mixture of ethanol and water in a round-bottom flask. Cool the solution to 0°C in an ice bath.

  • Reduction: Slowly add sodium borohydride (1.5 - 2.0 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the disappearance of the lactone by TLC (a co-spot of the starting material is necessary).

  • Quenching and Neutralization: Carefully add Amberlite IR-120 (H+) resin to the reaction mixture until the pH is neutral (pH ~7) to quench the excess NaBH₄ and remove sodium ions.

  • Borate Removal: Filter the resin and wash thoroughly with methanol. Concentrate the filtrate under reduced pressure. Co-evaporate the residue with methanol (3-4 times) to remove boric acid as volatile trimethyl borate.

  • Purification: The resulting crude L-allose can be purified by recrystallization from a suitable solvent system (e.g., methanol/ethanol) or by column chromatography on silica gel if necessary.

Quantitative Data Summary

While direct yield data for the synthesis and conversion of this compound is specific to laboratory conditions, the following table summarizes representative yields for analogous L-sugar syntheses reported in the literature, highlighting the feasibility of these transformations.

Precursor MoleculeTarget MoleculeKey TransformationReported Overall YieldReference
D-Gulono-1,4-lactoneL-GlucoseMulti-step conversion34-53%[2]
L-PsicoseL-AlloseEnzymatic Isomerization23.0% (final crystal yield)[3]
D-Mannono-1,4-lactoneL-RiboseOne-pot inversion & subsequent stepsGood[4]

This compound serves as a powerful synthetic intermediate for accessing rare L-sugars. The protocols provided herein for its synthesis from a D-sugar precursor and its subsequent reduction offer a foundational pathway for researchers. By leveraging this chiral lactone, scientists in academia and the pharmaceutical industry can develop novel carbohydrate-based molecules, including L-nucleoside analogues and complex oligosaccharides, for applications in drug discovery and chemical biology. The ability to control stereochemistry through lactone-based intermediates is paramount to advancing the field of carbohydrate chemistry.

References

Application Notes and Protocols for the Purification of L-Allono-1,4-lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the purification of L-Allono-1,4-lactone in a research setting. The following protocols for crystallization, ion-exchange chromatography, and reversed-phase high-performance liquid chromatography (RP-HPLC) are based on established methods for analogous aldono-1,4-lactones and are adaptable for this compound.

Data Presentation

The purification of aldono-1,4-lactones can be achieved through various methods, each offering different levels of purity and yield. The choice of method will depend on the initial purity of the sample, the scale of the purification, and the desired final purity. Below is a summary of representative quantitative data for common purification techniques applied to similar sugar lactones.

Purification MethodStarting MaterialPurity AchievedYield/RecoveryReference Compound(s)
Crystallization Crude Reaction Mixture>98%60-85%D-Glucono-δ-lactone, D-Lyxono-1,4-lactone
Ion-Exchange Chromatography Partially Purified Lactone>99%70-90%Aldonic Acids, Uronic Acids
Flash Chromatography Protected Lactone DerivativeHigh~55%2,3,5,6-Tetra-O-tert-butyldimethylsilyl-D-galactono-1,4-lactone
RP-HPLC Partially Purified Lactone>99.5%VariableVarious Sugars and Lactones

Experimental Workflows and Logical Relationships

The selection and sequence of purification steps are critical for achieving high-purity this compound. The following diagrams illustrate a general experimental workflow and the logical considerations for choosing a purification strategy.

Purification Workflow for this compound cluster_0 Crude Product cluster_1 Initial Purification cluster_2 Chromatographic Purification cluster_3 Final Product Crude Crude this compound (from synthesis) Extraction Liquid-Liquid Extraction (optional, for removal of nonpolar impurities) Crude->Extraction Crystallization1 Initial Crystallization (e.g., from Ethanol/Water) Crude->Crystallization1 Extraction->Crystallization1 IonExchange Ion-Exchange Chromatography (to remove charged impurities) Crystallization1->IonExchange RP_HPLC Reversed-Phase HPLC (for high-purity polishing) IonExchange->RP_HPLC PureProduct Pure this compound RP_HPLC->PureProduct Analysis Purity Analysis (HPLC, NMR, MS) PureProduct->Analysis

General experimental workflow for the purification of this compound.

Purification Method Selection Start Start with Crude This compound PurityCheck Initial Purity Assessment Start->PurityCheck HighPurity High Initial Purity (>80%)? PurityCheck->HighPurity ScaleCheck Scale of Purification? LargeScale Large Scale (> 1 g)? ScaleCheck->LargeScale HighPurity->ScaleCheck Yes ColumnChrom Column Chromatography (Ion-Exchange or Flash) HighPurity->ColumnChrom No FinalPurity Final Purity Requirement? LargeScale->FinalPurity No Recrystallization Direct Recrystallization LargeScale->Recrystallization Yes PrepHPLC Preparative HPLC FinalPurity->PrepHPLC High (>99.5%) Recrystallization2 Recrystallization as Polishing Step FinalPurity->Recrystallization2 Moderate (>98%) ColumnChrom->FinalPurity

Decision tree for selecting a suitable purification method.

Experimental Protocols

The following are detailed protocols that can be adapted for the purification of this compound.

Protocol 1: Crystallization of this compound

This protocol is suitable for the initial purification of this compound from a crude reaction mixture or for further purification of partially purified material. The choice of solvent is critical and may require optimization.

Materials:

  • Crude or partially purified this compound

  • Ethanol (absolute)

  • Methanol

  • Deionized water

  • Beakers and Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

  • Spatula

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution:

    • Place the crude this compound in a clean Erlenmeyer flask.

    • Add a minimal amount of a suitable solvent or solvent mixture (e.g., 95% ethanol, methanol, or an ethanol/water mixture) to the flask.

    • Gently heat the mixture on a hot plate with stirring until the solid is completely dissolved. Avoid boiling for extended periods to prevent degradation.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should begin as the solution cools.

    • To promote further crystallization, place the flask in an ice bath for at least 30 minutes.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50°C) or in a vacuum desiccator over a suitable desiccant until a constant weight is achieved.

Protocol 2: Ion-Exchange Chromatography

This method is effective for removing charged impurities, such as residual acids, bases, or salts, from a solution of this compound. A strong acid cation exchange resin in the protonated form is often suitable for purifying neutral sugar lactones.[1]

Materials:

  • Partially purified this compound solution

  • Strong acid cation exchange resin (e.g., Amberlite IR-120, H+ form)

  • Chromatography column

  • Deionized water

  • pH meter or pH paper

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • Resin Preparation and Column Packing:

    • Swell the cation exchange resin in deionized water according to the manufacturer's instructions.

    • Prepare a slurry of the resin and pack it into a chromatography column, ensuring there are no air bubbles.

    • Wash the packed column with several column volumes of deionized water until the eluent is neutral.

  • Sample Loading:

    • Dissolve the this compound sample in a minimal amount of deionized water.

    • Carefully load the sample onto the top of the prepared column.

  • Elution:

    • Elute the column with deionized water at a controlled flow rate.

    • This compound, being a neutral molecule, will not bind to the cation exchange resin and will elute with the void volume. Charged impurities will be retained by the resin.

  • Fraction Collection and Analysis:

    • Collect fractions of the eluent.

    • Monitor the fractions for the presence of the lactone using a suitable analytical technique, such as thin-layer chromatography (TLC) or refractive index detection.

  • Product Recovery:

    • Combine the fractions containing the pure this compound.

    • Remove the water using a rotary evaporator to obtain the purified solid product. Lyophilization (freeze-drying) can also be used.[1]

Protocol 3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a high-resolution technique suitable for the final polishing step to achieve very high purity of this compound. Due to the polar nature of the lactone, a polar-endcapped C18 column or a column designed for hydrophilic compounds may be necessary.

Materials:

  • Partially purified this compound

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) or methanol

  • HPLC system with a preparative or semi-preparative column (e.g., C18)

  • Refractive index (RI) or UV detector (if the lactone has a chromophore or for indirect detection)

  • Fraction collector

  • Rotary evaporator or lyophilizer

Procedure:

  • Mobile Phase Preparation:

    • Prepare the mobile phase, which is typically a mixture of water and an organic solvent like acetonitrile or methanol. For highly polar compounds like this compound, a mobile phase with a high percentage of water will likely be required.[2]

    • Degas the mobile phase before use.

  • Sample Preparation:

    • Dissolve the lactone sample in the initial mobile phase.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Chromatographic Separation:

    • Equilibrate the HPLC column with the initial mobile phase until a stable baseline is achieved.

    • Inject the prepared sample onto the column.

    • Run the separation using an isocratic or gradient elution method. A shallow gradient of increasing organic solvent may be necessary to elute any less polar impurities.

  • Fraction Collection:

    • Monitor the elution profile and collect the fraction corresponding to the this compound peak using a fraction collector.

  • Product Recovery:

    • Combine the collected fractions containing the pure product.

    • Remove the mobile phase solvents using a rotary evaporator. If the mobile phase contains non-volatile buffers, a subsequent desalting step may be required. Lyophilization is an alternative for removing the solvent.

References

Application Notes and Protocols: L-Allono-1,4-lactone as a Potential Inhibitor of myo-Inositol Oxygenase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

myo-Inositol oxygenase (MIOX) is a non-heme di-iron enzyme that catalyzes the first and rate-limiting step in the only known pathway for myo-inositol catabolism in mammals, converting myo-inositol to D-glucuronic acid.[1] Dysregulation of MIOX activity has been implicated in the pathogenesis of various metabolic and kidney-related disorders, particularly diabetic nephropathy.[1] Elevated MIOX expression and activity are associated with increased production of reactive oxygen species (ROS), leading to oxidative stress, inflammation, and subsequent renal tubular injury.[1][2][3] Therefore, the inhibition of MIOX presents a promising therapeutic strategy for mitigating the progression of these diseases.

L-Allono-1,4-lactone, a sugar lactone, is structurally similar to the intermediate of the MIOX-catalyzed reaction. This structural analogy suggests that this compound may act as a competitive inhibitor of MIOX. These application notes provide a comprehensive overview of the hypothesized inhibitory potential of this compound against MIOX and offer detailed protocols to investigate this hypothesis and its downstream cellular effects.

Hypothesized Mechanism of Action

We hypothesize that this compound acts as a competitive inhibitor of myo-inositol oxygenase. By binding to the active site of MIOX, this compound is proposed to prevent the binding and subsequent oxidation of the natural substrate, myo-inositol. This inhibition is expected to reduce the production of D-glucuronic acid and, consequently, mitigate the downstream pathological effects associated with excessive MIOX activity, such as increased ROS production and cellular damage.

Data Presentation: Hypothetical Inhibition Data

The following table presents a hypothetical summary of quantitative data that could be obtained from the experimental protocols described below. These values are for illustrative purposes to guide researchers in their data analysis and presentation.

ParameterValueDescription
IC50 To be determinedThe half-maximal inhibitory concentration of this compound against recombinant human MIOX.
Ki To be determinedThe inhibition constant of this compound, indicating its binding affinity to MIOX.
Inhibition Type To be determinedThe mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).

Experimental Protocols

Protocol 1: In Vitro MIOX Inhibition Assay

This protocol is designed to determine the inhibitory potential of this compound on recombinant human myo-inositol oxygenase (MIOX) activity.

Materials:

  • Recombinant Human MIOX

  • This compound

  • myo-Inositol (substrate)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, containing 100 mM KCl and 1 mM L-ascorbic acid)

  • Detection Reagent (e.g., a coupled enzyme system to detect D-glucuronic acid production, or direct measurement by HPLC)

  • 96-well microplate

  • Microplate reader or HPLC system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

    • Prepare a series of dilutions of this compound in Assay Buffer.

    • Prepare a stock solution of myo-inositol in Assay Buffer.

    • Dilute the recombinant MIOX to the desired concentration in Assay Buffer.

  • Enzyme Inhibition Assay:

    • To the wells of a 96-well microplate, add 20 µL of the this compound dilutions. For the control wells (no inhibitor), add 20 µL of Assay Buffer.

    • Add 20 µL of the diluted MIOX enzyme to all wells.

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding 20 µL of the myo-inositol solution to all wells.

    • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).

    • Stop the reaction by adding a stop solution or by heat inactivation, depending on the detection method.

  • Detection of Product Formation:

    • Measure the amount of D-glucuronic acid produced using a suitable detection method. This can be a colorimetric or fluorometric assay using a coupled enzyme system or direct quantification by HPLC.

  • Data Analysis:

    • Calculate the percentage of MIOX inhibition for each concentration of this compound compared to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

    • To determine the inhibition constant (Ki) and the type of inhibition, perform the assay with varying concentrations of both the substrate (myo-inositol) and the inhibitor (this compound) and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.

Protocol 2: Cellular Assay for ROS Production

This protocol aims to assess the effect of this compound on reactive oxygen species (ROS) production in a relevant cell line, such as human kidney proximal tubule cells (e.g., HK-2), under high glucose conditions, which are known to upregulate MIOX.

Materials:

  • Human kidney proximal tubule cell line (e.g., HK-2)

  • Cell culture medium (e.g., DMEM/F12)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • High glucose medium (e.g., 30 mM D-glucose)

  • This compound

  • ROS detection reagent (e.g., 2',7'-dichlorodihydrofluorescein (B1593923) diacetate, DCFH-DA)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Culture HK-2 cells in standard medium until they reach 80-90% confluency.

    • Seed the cells into a 96-well black, clear-bottom microplate at an appropriate density.

    • After 24 hours, replace the standard medium with a high glucose medium to induce MIOX expression and ROS production.

    • Treat the cells with varying concentrations of this compound for 24-48 hours. Include a vehicle control (medium with the solvent used for the inhibitor).

  • Measurement of ROS Production:

    • After the treatment period, remove the medium and wash the cells with warm PBS.

    • Load the cells with the DCFH-DA probe (e.g., 10 µM in serum-free medium) and incubate at 37°C for 30 minutes in the dark.

    • Wash the cells again with warm PBS to remove the excess probe.

    • Add PBS to each well and measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm. Alternatively, detach the cells and analyze by flow cytometry.

  • Data Analysis:

    • Normalize the fluorescence intensity of the treated cells to the vehicle control.

    • Plot the relative fluorescence units (RFU) against the concentration of this compound to determine its effect on high glucose-induced ROS production.

Visualization of a Potential Signaling Pathway and Experimental Workflow

The following diagrams illustrate the hypothesized signaling pathway affected by this compound and the general experimental workflow for its evaluation.

MIOX_Inhibition_Pathway cluster_0 Cellular Environment cluster_1 Therapeutic Intervention Myo-Inositol Myo-Inositol MIOX myo-Inositol Oxygenase (MIOX) Myo-Inositol->MIOX Substrate D-Glucuronic Acid D-Glucuronic Acid MIOX->D-Glucuronic Acid Catalyzes ROS Reactive Oxygen Species (ROS) MIOX->ROS Leads to increased Cellular Damage Cellular Damage ROS->Cellular Damage Causes This compound This compound This compound->MIOX Inhibits

Caption: Hypothesized mechanism of MIOX inhibition by this compound.

Experimental_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Pathway Analysis A1 Recombinant MIOX Assay A2 Determine IC50 & Ki of This compound A1->A2 B1 Treat Kidney Cells (e.g., HK-2) with This compound A2->B1 Proceed if potent inhibition is observed B3 Measure ROS Production B1->B3 B2 Induce MIOX Expression (e.g., High Glucose) B2->B3 C1 Analyze Downstream Markers of Oxidative Stress & Inflammation B3->C1 Investigate molecular mechanisms

Caption: Experimental workflow for evaluating this compound as a MIOX inhibitor.

MIOX_Signaling_Cascade High Glucose High Glucose MIOX MIOX Upregulation High Glucose->MIOX ROS Increased ROS MIOX->ROS Oxidative Stress Oxidative Stress ROS->Oxidative Stress Inflammatory Pathways\n(e.g., NF-κB) Inflammatory Pathways (e.g., NF-κB) Oxidative Stress->Inflammatory Pathways\n(e.g., NF-κB) Cellular Dysfunction\n& Apoptosis Cellular Dysfunction & Apoptosis Inflammatory Pathways\n(e.g., NF-κB)->Cellular Dysfunction\n& Apoptosis This compound This compound This compound->MIOX Inhibits

Caption: Potential signaling cascade modulated by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of L-Allono-1,4-lactone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of L-Allono-1,4-lactone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound in your experiments.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, following the established five-step protocol from 2,3:5,6-di-O-isopropylidene-D-mannono-1,4-lactone.

Step 1: Selective Hydrolysis of the 5,6-O-Isopropylidene Group

Question 1: The selective hydrolysis of the terminal 5,6-O-isopropylidene group is slow or incomplete. What are the possible causes and solutions?

Answer:

Incomplete or slow hydrolysis can be attributed to several factors. Firstly, the acidic catalyst may be too weak or used in insufficient concentration. While mild acidic conditions are necessary for selectivity, the reaction may require optimization. Secondly, reaction time and temperature play a crucial role.

Potential Solutions & Troubleshooting:

  • Optimize Acid Catalyst: While 60% aqueous acetic acid is commonly used, you can cautiously try slightly stronger Brønsted acids in dilute concentrations.[1] However, careful monitoring is essential to prevent the hydrolysis of the 2,3-O-isopropylidene group.[2] Lewis acids like copper(II) chloride have also been reported for selective hydrolysis and could be an alternative.[1]

  • Adjust Reaction Time and Temperature: If the reaction is sluggish at room temperature, a moderate increase in temperature (e.g., to 40-50 °C) can enhance the rate. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to avoid over-reaction.

  • Ensure Homogeneity: Ensure the starting material is fully dissolved in the solvent system to facilitate the reaction.

Question 2: I am observing the formation of the fully deprotected tetraol as a significant byproduct. How can I improve the selectivity for the 5,6-diol?

Answer:

The formation of the fully deprotected product indicates that the reaction conditions are too harsh, leading to the cleavage of the more stable 2,3-O-isopropylidene group.

Potential Solutions & Troubleshooting:

  • Use Milder Conditions: Revert to milder acidic conditions, such as a lower concentration of acetic acid or performing the reaction at a lower temperature.

  • Strict Reaction Monitoring: Monitor the reaction progress frequently by TLC. Quench the reaction as soon as the starting material is consumed and the desired product is the major spot.

  • Alternative Reagents: Consider using reagents known for their high selectivity in deprotecting terminal isopropylidene ketals, such as catalytic amounts of certain Lewis acids in non-aqueous solvents.[1]

Step 2: Monotosylation of the Primary 6-Hydroxyl Group

Question 3: The tosylation of the primary hydroxyl group is incomplete, and I observe unreacted diol and/or the formation of the di-tosylated byproduct. How can I improve the yield of the desired mono-tosylate?

Answer:

Incomplete tosylation can result from insufficient tosyl chloride or base, or from deactivated reagents. The formation of the di-tosylated product suggests a lack of selectivity.

Potential Solutions & Troubleshooting:

  • Reagent Stoichiometry and Quality: Use a slight excess (1.1-1.2 equivalents) of fresh, high-quality tosyl chloride. The pyridine (B92270) used as a base should be dry.

  • Reaction Temperature: The reaction is typically performed at low temperatures (e.g., 0 °C) to favor the more reactive primary hydroxyl group. Allowing the reaction to warm up can lead to the tosylation of the secondary hydroxyl group.

  • Controlled Addition: Add the tosyl chloride solution dropwise to the solution of the diol in pyridine at 0 °C to maintain selectivity.

  • Alternative Methods for Regioselective Tosylation: If selectivity remains an issue, consider using methods that enhance the reactivity of the primary hydroxyl group, such as using a tin acetal (B89532) intermediate.

Step 3 & 4: One-Pot Double Inversion at C-4 and C-5

Question 4: The one-pot double inversion reaction is giving a low yield of the this compound derivative. What are the critical parameters for this key step?

Answer:

The one-pot double inversion, which involves the formation of an epoxide followed by intramolecular nucleophilic attack, is a crucial and sensitive step. Low yields can result from incomplete epoxide formation, undesired side reactions, or decomposition of the product.

Potential Solutions & Troubleshooting:

  • Base Strength and Stoichiometry: A strong, non-nucleophilic base is required to deprotonate the C-5 hydroxyl group and facilitate the intramolecular SN2 reaction to form the epoxide. Ensure the base is anhydrous and used in the correct stoichiometry.

  • Anhydrous Conditions: This reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Temperature and Time: The reaction temperature needs to be carefully controlled. The initial epoxide formation may require a specific temperature, and the subsequent lactonization may proceed at a different temperature. Extended reaction times or high temperatures can lead to decomposition.

  • Solvent Choice: The polarity of the solvent can significantly influence the rate and outcome of SN2 reactions. Anhydrous aprotic polar solvents are generally preferred.

Step 5: Hydrolysis of the Remaining 2,3-O-Isopropylidene Group

Question 5: The final hydrolysis of the 2,3-O-isopropylidene group is resulting in a complex mixture of products or decomposition of the this compound.

Answer:

The lactone ring can be sensitive to harsh acidic or basic conditions, which can lead to hydrolysis of the lactone itself or other side reactions.

Potential Solutions & Troubleshooting:

  • Mild Acidic Conditions: Use mild acidic conditions, such as dilute aqueous acetic acid or an acidic ion-exchange resin, to remove the isopropylidene group.[2]

  • Controlled Temperature: Perform the hydrolysis at room temperature or slightly below to minimize side reactions.

  • Monitoring and Work-up: Monitor the reaction by TLC and, upon completion, neutralize the acid carefully before product isolation.

  • Purification: The crude this compound may require purification by column chromatography or recrystallization to remove any byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the overall reported yield for the five-step synthesis of this compound?

A1: The overall yield for the five-step synthesis from 2,3:5,6-di-O-isopropylidene-D-mannono-1,4-lactone has been reported to be around 20%.[3]

Q2: What are the key considerations for the purification of this compound and its intermediates?

A2: Purification of the intermediates and the final product is typically achieved by column chromatography on silica (B1680970) gel. The choice of eluent system will depend on the polarity of the compound. For the protected intermediates, a mixture of hexanes and ethyl acetate (B1210297) is commonly used. For the final, more polar this compound, a more polar solvent system, such as dichloromethane (B109758) and methanol, may be required. Recrystallization can also be an effective purification method for solid intermediates and the final product.

Q3: What are the characteristic spectroscopic features of this compound for its characterization?

Data Presentation

The following table summarizes the expected yields for each step in the synthesis of this compound. Please note that these are approximate values and can vary depending on the specific reaction conditions and scale.

StepReactionStarting MaterialProductApproximate Yield (%)
1Selective Hydrolysis2,3:5,6-di-O-isopropylidene-D-mannono-1,4-lactone2,3-O-isopropylidene-D-mannono-1,4-lactone85-95
2Monotosylation2,3-O-isopropylidene-D-mannono-1,4-lactone2,3-O-isopropylidene-6-O-tosyl-D-mannono-1,4-lactone70-80
3 & 4One-Pot Double Inversion2,3-O-isopropylidene-6-O-tosyl-D-mannono-1,4-lactone2,3-O-isopropylidene-L-allono-1,4-lactone40-50
5Hydrolysis2,3-O-isopropylidene-L-allono-1,4-lactoneThis compound80-90

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is outlined below, based on the method described by Shih and Tseng (2004).

Step 1: Synthesis of 2,3-O-isopropylidene-D-mannono-1,4-lactone

  • Dissolve 2,3:5,6-di-O-isopropylidene-D-mannono-1,4-lactone in 60% aqueous acetic acid.

  • Stir the solution at room temperature and monitor the reaction progress by TLC.

  • Once the starting material is consumed, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 2,3-O-isopropylidene-6-O-tosyl-D-mannono-1,4-lactone

  • Dissolve 2,3-O-isopropylidene-D-mannono-1,4-lactone in anhydrous pyridine and cool the solution to 0 °C.

  • Add p-toluenesulfonyl chloride (tosyl chloride) portion-wise to the cooled solution.

  • Stir the reaction mixture at 0 °C and then allow it to warm to room temperature overnight.

  • Quench the reaction by adding ice water.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Step 3 & 4: One-Pot Synthesis of 2,3-O-isopropylidene-L-allono-1,4-lactone

  • Dissolve the 6-O-tosyl intermediate in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere.

  • Cool the solution to the appropriate temperature and add a strong, non-nucleophilic base (e.g., sodium hydride).

  • Stir the reaction mixture at this temperature to facilitate the formation of the epoxide intermediate.

  • Allow the reaction to warm to room temperature to promote the intramolecular cyclization to the lactone.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction with a proton source (e.g., saturated ammonium (B1175870) chloride solution).

  • Extract the product with an organic solvent.

  • Dry, filter, and concentrate the organic layer.

  • Purify the crude product by column chromatography.

Step 5: Synthesis of this compound

  • Dissolve 2,3-O-isopropylidene-L-allono-1,4-lactone in a mixture of acetic acid and water.

  • Stir the solution at room temperature until the deprotection is complete (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure to remove the solvents.

  • Co-evaporate with toluene (B28343) to remove residual acetic acid.

  • Purify the final product by column chromatography or recrystallization.

Mandatory Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_steps Synthetic Steps cluster_end Final Product Start 2,3:5,6-di-O-isopropylidene- D-mannono-1,4-lactone Step1 Step 1: Selective Hydrolysis Start->Step1 Intermediate1 2,3-O-isopropylidene- D-mannono-1,4-lactone Step1->Intermediate1 Step2 Step 2: Monotosylation Intermediate1->Step2 Intermediate2 2,3-O-isopropylidene-6-O-tosyl- D-mannono-1,4-lactone Step2->Intermediate2 Step3_4 Steps 3 & 4: One-Pot Double Inversion Intermediate2->Step3_4 Intermediate3 2,3-O-isopropylidene- This compound Step3_4->Intermediate3 Step5 Step 5: Hydrolysis Intermediate3->Step5 End This compound Step5->End

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Problem Low Yield or Impurity IdentifyStep Identify Problematic Step (via TLC, NMR) Problem->IdentifyStep Step1_Issues Step 1: Hydrolysis Issues? IdentifyStep->Step1_Issues Step2_Issues Step 2: Tosylation Issues? IdentifyStep->Step2_Issues Step3_4_Issues Steps 3 & 4: Inversion Issues? IdentifyStep->Step3_4_Issues Step5_Issues Step 5: Final Hydrolysis Issues? IdentifyStep->Step5_Issues IncompleteHydrolysis Incomplete Rxn: - Optimize acid/temp Step1_Issues->IncompleteHydrolysis Yes OverHydrolysis Side Product: - Milder conditions Step1_Issues->OverHydrolysis Yes IncompleteTosylation Incomplete Rxn: - Check reagents/temp Step2_Issues->IncompleteTosylation Yes DiTosylation Side Product: - Control temp/addition Step2_Issues->DiTosylation Yes LowInversionYield Low Yield: - Anhydrous conditions - Optimize base/temp Step3_4_Issues->LowInversionYield Yes Decomposition Decomposition: - Milder deprotection Step5_Issues->Decomposition Yes

Caption: Troubleshooting decision tree for this compound synthesis.

References

Overcoming solubility issues with L-Allono-1,4-lactone in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with L-Allono-1,4-lactone in aqueous buffers.

Troubleshooting Guide

Issue: this compound is not dissolving in my aqueous buffer.
Potential Cause Troubleshooting Steps Expected Outcome
Low Intrinsic Solubility 1. Increase Temperature: Gently warm the solution (e.g., to 37°C) while stirring. Avoid excessive heat to prevent degradation. 2. Sonication: Use a bath sonicator to provide mechanical agitation and break down powder aggregates. 3. pH Adjustment: Systematically adjust the pH of the buffer. Lactone hydrolysis is pH-dependent, and solubility may increase in slightly acidic or basic conditions.[1][2][3] Test a range of pH values (e.g., 6.0-8.0) in small-scale experiments.Improved dissolution of the compound.
Buffer Incompatibility 1. Test Different Buffer Systems: If using a phosphate (B84403) buffer, try a Tris or HEPES buffer, or vice versa. Some buffer salts can interact with the compound, leading to precipitation.[4] 2. Lower Buffer Concentration: High ionic strength can sometimes decrease the solubility of organic compounds. Try preparing the buffer at a lower concentration (e.g., 10-25 mM).Identification of a more compatible buffer system for this compound.
Precipitation with Co-solvents 1. Optimize Co-solvent Percentage: If using a co-solvent like DMSO or ethanol, ensure the final concentration in the aqueous buffer is low enough to prevent precipitation. High organic solvent content can cause buffer salts to precipitate.[5] 2. Order of Addition: Dissolve this compound completely in the co-solvent first, then add the aqueous buffer dropwise while vortexing.A clear, stable solution is formed without precipitation.
Issue: The solution is cloudy or forms a precipitate after initial dissolution.
Potential Cause Troubleshooting Steps Expected Outcome
Metastable Solution/Supersaturation 1. Filter Sterilization: Use a 0.22 µm syringe filter to remove any undissolved micro-precipitates. This can also help to create a more stable solution. 2. Prepare Fresh Solutions: Avoid storing stock solutions for extended periods if stability is a concern. Prepare fresh solutions before each experiment.A clear solution that remains stable for the duration of the experiment.
Hydrolysis/Degradation 1. Assess Stability: Prepare the solution and monitor it over time at the intended experimental temperature. Check for any visual changes (e.g., cloudiness, color change). 2. pH Stability Profile: Determine the optimal pH range where this compound is most stable by conducting a pH-stability study. Lactones can be unstable at very high or low pH.[1][6]Understanding of the compound's stability window to ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for preparing a stock solution of this compound?

For preparing a high-concentration stock solution, it is advisable to start with an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. This compound is expected to have higher solubility in these solvents. Subsequently, this stock solution can be diluted into the desired aqueous buffer. Always perform a final check to ensure the concentration of the organic solvent in the final working solution is not detrimental to your experimental system.

Q2: How can I determine the maximum solubility of this compound in my specific buffer?

To determine the maximum solubility, you can perform a saturation experiment. Add small, known amounts of this compound to a fixed volume of your buffer and stir vigorously. Continue adding the compound until a persistent precipitate is observed. The concentration at which no more compound dissolves represents the saturation solubility under those conditions.

Q3: Can I heat the this compound solution to aid dissolution?

Gentle heating (e.g., up to 37°C or 40°C) can be an effective method to increase the rate of dissolution. However, it is crucial to be cautious as excessive or prolonged heating can lead to the hydrolysis and degradation of the lactone ring.[1] It is recommended to first test the thermal stability of the compound in your buffer system.

Q4: My this compound solution is clear at room temperature but becomes cloudy when stored at 4°C. Why is this happening and what should I do?

This phenomenon is likely due to the decreased solubility of the compound at lower temperatures, causing it to precipitate out of solution. If your experimental protocol allows, you may gently warm the solution to redissolve the precipitate before use. However, for long-term storage, it might be necessary to store the solution at room temperature (if stable) or prepare fresh solutions for each experiment to ensure accurate concentrations.

Q5: Are there any alternative buffer systems I can try if I'm having trouble with phosphate buffers?

Yes, if you are encountering precipitation or solubility issues with phosphate buffers, consider trying alternative buffer systems such as Tris-HCl, HEPES, or MOPS. These buffers have different ionic properties and may exhibit better compatibility with this compound.[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh 1.78 mg of this compound (MW: 178.14 g/mol ).

  • Dissolution: Add 1 mL of high-purity DMSO to the weighed compound.

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (up to 37°C) or brief sonication can be used to assist dissolution if necessary.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a 100 µM Working Solution in PBS (pH 7.4)
  • Dilution: Add 10 µL of the 10 mM this compound stock solution in DMSO to 990 µL of sterile Phosphate Buffered Saline (PBS), pH 7.4.

  • Mixing: Immediately vortex the solution to ensure homogeneity and prevent precipitation.

  • Filtration: For cell culture experiments, filter the final working solution through a 0.22 µm sterile syringe filter.

  • Usage: Use the freshly prepared working solution for your experiments. Do not store aqueous working solutions for extended periods unless their stability has been confirmed.

Visualizations

TroubleshootingWorkflow start Start: Dissolve this compound in Aqueous Buffer issue Issue: Incomplete Dissolution or Precipitation start->issue step1 Increase Temperature (37°C) and/or Sonicate issue->step1 Initial Attempt step2 Adjust Buffer pH (Test Range 6.0-8.0) issue->step2 If heat/sonication fails step3 Try Alternative Buffer (e.g., Tris, HEPES) issue->step3 If pH adjustment fails step4 Use Co-solvent (e.g., DMSO) - Prepare high concentration stock - Dilute into aqueous buffer issue->step4 If direct dissolution fails step1->issue Still Issues success Success: Clear, Stable Solution step1->success Resolved step2->issue Still Issues step2->success Resolved step3->issue Still Issues step3->success Resolved step4->success Resolved fail Consult Further (e.g., Formulation Specialist) step4->fail Precipitation upon dilution

Caption: Troubleshooting workflow for this compound solubility.

HypotheticalSignalingPathway cluster_cell Cellular Environment Lactone This compound Receptor Membrane Receptor Lactone->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor KinaseB->TF Activates Nucleus Nucleus TF->Nucleus Translocates to Response Cellular Response (e.g., Anti-inflammatory) Nucleus->Response Gene Expression

Caption: Hypothetical signaling pathway involving this compound.

References

Technical Support Center: Enzymatic Hydrolysis of L-Allono-1,4-lactone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic hydrolysis of L-Allono-1,4-lactone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments. Please note that while specific literature on the enzymatic hydrolysis of this compound is limited, the guidance provided here is based on established principles of enzymology and data from analogous lactonase and hydrolase systems.

Frequently Asked Questions (FAQs)

Q1: What class of enzyme is likely to hydrolyze this compound?

A1: this compound is a sugar lactone. Enzymes known as lactonases (EC 3.1.1.25), specifically those with activity towards sugar lactones like gluconolactonase (EC 3.1.1.17), are the most probable candidates for catalyzing its hydrolysis to L-allonoate.[1][2][3][4] These enzymes belong to the hydrolase family.[4]

Q2: What are the typical optimal conditions for lactonase activity?

A2: Optimal conditions vary significantly between specific enzymes. However, many lactonases exhibit maximum activity in a neutral to slightly alkaline pH range (pH 6.0-9.0) and at temperatures between 28-50°C.[5][6] It is crucial to determine the empirical optimum for your specific enzyme and substrate.

Q3: How can I monitor the progress of the hydrolysis reaction?

A3: Several methods can be employed:

  • Spectrophotometry: If the product, L-allonoate, has a different absorbance profile than the lactone, you can monitor the change in absorbance at a specific wavelength over time.

  • pH Stat Titration: The hydrolysis of a lactone produces a carboxylic acid, which will lower the pH of an unbuffered solution. A pH stat can be used to titrate the reaction with a base, and the rate of base addition is proportional to the reaction rate.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the substrate (this compound) and the product (L-allonoate) over time.

  • Mass Spectrometry: Mass spectrometry can be a powerful tool to detect the mass change corresponding to the hydrolysis of the lactone to its carboxylic acid form.[7]

Q4: What are common sources of lactonase enzymes?

A4: Lactonases are found in a wide variety of organisms, including bacteria (e.g., Bacillus sp., Agrobacterium tumefaciens), fungi, and mammals.[8][9] For sugar lactones, enzymes like gluconolactonase have been characterized from bacteria (Xanthomonas campestris) and are also present in mammals.[2][3]

Troubleshooting Guide

This guide addresses common problems encountered during the enzymatic hydrolysis of this compound.

Problem 1: No or Very Low Enzyme Activity

Possible Cause Suggested Solution
Incorrect Assay Conditions Verify that the pH, temperature, and buffer composition are optimal for your enzyme. If the optimal conditions are unknown, perform a matrix of experiments to determine them. Use assay buffers at room temperature, not ice-cold.[10][11]
Enzyme Denaturation/Inactivity Ensure proper enzyme storage conditions (typically -20°C or -80°C in a suitable buffer containing a cryoprotectant like glycerol). Avoid repeated freeze-thaw cycles.[10] Prepare fresh enzyme dilutions for each experiment.
Missing Cofactors Some lactonases are metalloenzymes requiring divalent cations like Zn²⁺, Co²⁺, or Ca²⁺ for activity.[2][8] Check the literature for your specific enzyme and add the appropriate cofactor to the reaction buffer. Conversely, chelating agents like EDTA in your sample preparation can inhibit these enzymes.[11]
Presence of Inhibitors Components from your sample preparation or substrate solution may be inhibiting the enzyme. See the "Enzyme Inhibition" section below for more details.
Incorrect Substrate Concentration Ensure the substrate concentration is appropriate. Very low concentrations may not yield a detectable signal, while excessively high concentrations can lead to substrate inhibition in some enzymes.[12][13]
Faulty Reagents or Equipment Confirm that all reagents, including the substrate and buffer components, are correctly prepared and not expired. Calibrate your measurement instruments (e.g., spectrophotometer, pH meter).[10][11]

Problem 2: Inconsistent or Irreproducible Results

Possible Cause Suggested Solution
Inaccurate Pipetting Use calibrated pipettes and proper pipetting techniques. For improved accuracy, prepare a master mix of reagents instead of adding each component individually to multiple tubes.[11]
Temperature and pH Fluctuations Ensure that the reaction is carried out in a temperature-controlled environment (e.g., a water bath or incubator). Use a buffer with sufficient capacity to maintain a stable pH throughout the reaction.[10][12]
Incomplete Mixing Mix the reaction components thoroughly but gently upon addition of the enzyme. Do not rely on diffusion.[14]
Substrate Instability Lactones can undergo spontaneous, non-enzymatic hydrolysis, especially at alkaline pH.[15][16] Always run a "no-enzyme" control to measure the rate of spontaneous hydrolysis and subtract this from your enzymatic rate.
Variability in Sample Preparation Standardize your sample preparation protocol to ensure consistency between experiments.[10]

Problem 3: Reaction Rate Decreases Over Time

Possible Cause Suggested Solution
Substrate Depletion As the reaction proceeds, the substrate concentration decreases, leading to a slower reaction rate. This is expected. For kinetic studies, use the initial linear rate of the reaction.[12][17]
Product Inhibition The product of the reaction (L-allonoate) may bind to the enzyme and inhibit its activity.[18] Perform experiments with varying initial concentrations of the product to test for this effect.
Enzyme Instability The enzyme may be unstable under the assay conditions and lose activity over the course of the experiment.[17] Measure enzyme stability by pre-incubating it under assay conditions without the substrate for different time intervals and then measuring the remaining activity.
pH Shift The production of L-allonoic acid will decrease the pH of the reaction mixture if the buffer capacity is insufficient. This pH shift can move the enzyme out of its optimal pH range, reducing its activity.[17] Use a higher concentration of a suitable buffer.

Data Presentation

When characterizing the enzymatic hydrolysis, it is crucial to present quantitative data in a clear and organized manner.

Table 1: Example of Optimal Conditions for a Generic Lactonase

ParameterOptimal Value
pH 8.0
Temperature (°C) 40
Buffer 50 mM Tris-HCl
Required Cofactor 1 mM CoCl₂

Table 2: Template for Recording Kinetic Data

Substrate Conc. (mM)Initial Velocity (µM/min) - Trial 1Initial Velocity (µM/min) - Trial 2Initial Velocity (µM/min) - Trial 3Average Velocity (µM/min)
0.1
0.25
0.5
1.0
2.5
5.0
10.0

Experimental Protocols

Protocol 1: General Procedure for Determining Enzyme Activity

This protocol provides a general framework. Specific volumes, concentrations, and incubation times should be optimized for your system.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).

    • Prepare a stock solution of the enzyme in an appropriate storage buffer.

    • Prepare the assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, with any necessary cofactors).

  • Assay Setup:

    • In a microcentrifuge tube or cuvette, add the assay buffer and the this compound solution to the desired final concentrations.

    • Prepare a "no-enzyme" control containing the buffer and substrate but no enzyme.

    • Prepare a "no-substrate" control containing the buffer and enzyme but no substrate.

  • Temperature Equilibration:

    • Incubate the reaction mixtures (and the enzyme solution separately) at the desired temperature for 5 minutes to ensure temperature equilibrium.[19]

  • Initiation of Reaction:

    • Start the reaction by adding the enzyme solution to the reaction mixture. Mix gently but thoroughly.

  • Monitoring the Reaction:

    • Measure the product formation or substrate depletion at regular time intervals using your chosen analytical method (e.g., HPLC, spectrophotometry).

    • Ensure that you are measuring the initial rate of the reaction where the progress curve is linear.[12]

  • Data Analysis:

    • Calculate the rate of the reaction, taking into account the rate of non-enzymatic hydrolysis from the "no-enzyme" control.

    • One unit of enzyme activity is often defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Visualizations

Below are diagrams to help visualize key processes and workflows.

G cluster_hydrolysis Enzymatic Hydrolysis of this compound Enzyme Lactonase ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex Binds Substrate This compound Substrate->ES_Complex ES_Complex->Enzyme Releases Product L-Allonoate ES_Complex->Product Catalyzes (Hydrolysis)

Caption: General mechanism of enzymatic lactone hydrolysis.

G start Problem: No / Low / Inconsistent Enzyme Activity check_conditions Verify Assay Conditions (pH, Temp, Buffer) start->check_conditions is_conditions_ok Conditions Optimal? check_conditions->is_conditions_ok check_enzyme Check Enzyme Stock (Storage, Age, Concentration) is_enzyme_ok Enzyme Active? check_enzyme->is_enzyme_ok check_reagents Validate Reagents (Substrate, Cofactors, Controls) is_reagents_ok Reagents Valid? check_reagents->is_reagents_ok check_protocol Review Protocol Execution (Pipetting, Mixing, Timing) is_protocol_ok Protocol Followed? check_protocol->is_protocol_ok is_conditions_ok->check_enzyme Yes optimize_conditions Optimize pH, Temperature, and Buffer is_conditions_ok->optimize_conditions No is_enzyme_ok->check_reagents Yes prepare_new_enzyme Prepare Fresh Enzyme Stock is_enzyme_ok->prepare_new_enzyme No is_reagents_ok->check_protocol Yes prepare_new_reagents Prepare Fresh Reagents is_reagents_ok->prepare_new_reagents No refine_technique Refine Technique, Use Master Mixes is_protocol_ok->refine_technique No end_success Problem Resolved is_protocol_ok->end_success Yes optimize_conditions->end_success prepare_new_enzyme->end_success prepare_new_reagents->end_success refine_technique->end_success

Caption: Troubleshooting workflow for enzymatic assays.

References

Technical Support Center: Optimizing Reactions Involving L-Allono-1,4-lactone and Related Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data for the optimization of L-Allono-1,4-lactone synthesis is limited in the available scientific literature. This guide leverages information from the closely related and well-studied compound, L-Gulono-1,4-lactone , a key intermediate in ascorbic acid (Vitamin C) biosynthesis. The principles and troubleshooting strategies outlined here are expected to be highly relevant for researchers working with this compound and other similar sugar lactones.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound and related sugar lactones?

A1: The synthesis of sugar lactones like this compound can be approached through both chemical and biocatalytic methods. An efficient chemical synthesis of this compound has been reported starting from 2,3:5,6-di-O-isopropylidene-D-mannono-1,4-lactone, involving a "double inversion" at the C-4 and C-5 positions.[1] Biocatalytic routes often employ enzymes such as oxidases and dehydrogenases to convert sugar precursors into their corresponding lactones. For instance, L-Gulono-1,4-lactone is a substrate for L-gulono-1,4-lactone oxidase, which catalyzes its conversion to L-ascorbic acid.[2][3]

Q2: My enzymatic reaction to produce a sugar lactone is showing low yield. What are the potential causes and solutions?

A2: Low yield in enzymatic lactone synthesis can stem from several factors:

  • Sub-optimal Reaction Conditions: Enzyme activity is highly dependent on pH, temperature, and buffer composition. It is crucial to determine the optimal conditions for the specific enzyme being used.

  • Enzyme Instability: Enzymes can lose activity over time due to denaturation or degradation. Consider adding stabilizing agents (e.g., glycerol, BSA) or immobilizing the enzyme.

  • Cofactor Limitation: Many oxidoreductases require cofactors like NAD+ or FAD.[3][4] Ensure the cofactor is present in sufficient concentration and consider implementing a cofactor regeneration system for continuous reactions.

  • Product Inhibition or Degradation: The synthesized lactone or byproducts might inhibit the enzyme. Additionally, lactones can be susceptible to hydrolysis, especially under alkaline conditions.[5] It is advisable to monitor product concentration and pH throughout the reaction.

  • Substrate Purity: Impurities in the substrate can inhibit enzymatic activity. Ensure the purity of your starting material.

Q3: How can I monitor the progress of my this compound synthesis reaction?

A3: Reaction progress can be monitored by measuring the consumption of the substrate or the formation of the product. High-Performance Liquid Chromatography (HPLC) is a common and effective method for separating and quantifying sugar lactones and their precursors.[6] For enzymatic reactions involving oxidases, you can also monitor the consumption of oxygen or the formation of hydrogen peroxide.[3][7]

Q4: What are the key stability considerations for this compound?

A4: Lactones, being cyclic esters, are prone to hydrolysis, which opens the ring to form the corresponding hydroxy acid. This process is accelerated under alkaline conditions.[5] For storage and during experimental procedures, it is recommended to maintain a neutral to slightly acidic pH and store solutions at low temperatures to minimize degradation.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Low or No Product Formation Inactive enzyme- Verify enzyme activity with a standard assay. - Ensure proper storage and handling of the enzyme.
Incorrect reaction conditions (pH, temperature)- Optimize pH and temperature for the specific enzyme. The optimal pH for L-gulono-1,4-lactone oxidase from Grifola frondosa is around 7.0, with an optimal temperature of 45°C.[7]
Missing or insufficient cofactors (e.g., FAD)- Add the required cofactor to the reaction mixture.[3][4]
Presence of inhibitors in the reaction mixture- Check for potential inhibitors in the substrate or buffer.
Reaction Stops Prematurely Enzyme instability- Add stabilizing agents (e.g., DTT).[4] - Consider enzyme immobilization.
Product inhibition- Remove the product as it is formed (e.g., through in-situ product removal techniques).
pH shift during the reaction- Use a buffer with sufficient capacity to maintain the optimal pH.
Formation of Side Products Non-specific enzyme activity- Use a more specific enzyme or engineer the current one. - Adjust reaction conditions to favor the desired reaction.
Chemical degradation of substrate or product- Ensure the stability of all components under the reaction conditions. Avoid harsh pH or high temperatures.
Difficulty in Product Purification Similar properties of product and substrate- Optimize chromatographic separation conditions (e.g., column, mobile phase).
Product instability during purification- Perform purification at low temperatures and maintain a suitable pH.

Experimental Protocols

Protocol 1: Enzymatic Assay for L-Gulono-1,4-lactone Oxidase Activity

This protocol is adapted from studies on L-gulono-1,4-lactone oxidase and can be used as a starting point for assessing the activity of enzymes involved in sugar lactone conversion.[6][7]

Materials:

  • Purified L-gulono-1,4-lactone oxidase (or cell lysate containing the enzyme)

  • L-Gulono-1,4-lactone (substrate)

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.0)

  • FAD (flavin adenine (B156593) dinucleotide), 10 µM

  • Dithiothreitol (DTT), 1 mM

  • Trichloroacetic acid (TCA), 5% (w/v)

  • HPLC system for ascorbic acid quantification

Procedure:

  • Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.0), 50 mM sodium citrate, 1 mM DTT, and 10 µM FAD.[4]

  • Add a known amount of the enzyme solution to the reaction mixture.

  • Initiate the reaction by adding L-gulono-1,4-lactone to a final concentration of 2.5 mM.[4]

  • Incubate the reaction at 37°C with vigorous shaking for a defined period (e.g., 15 minutes).[4]

  • Stop the reaction by adding an equal volume of 5% TCA.

  • Centrifuge the mixture to pellet precipitated proteins (15,000 x g for 15 minutes at 4°C).[4]

  • Analyze the supernatant for the formation of L-ascorbic acid using HPLC.

  • A control reaction without the enzyme or with a heat-inactivated enzyme should be run in parallel to account for any non-enzymatic conversion.

Quantitative Data Summary

Table 1: Kinetic Parameters of L-Gulono-1,4-lactone Oxidase from Grifola frondosa

ParameterValueReference
Optimal pH~7.0[7]
Optimal Temperature45°C[7]
Apparent Km for L-gulono-1,4-lactone24 ± 1 mM[7]

Signaling Pathways and Experimental Workflows

Ascorbic Acid Biosynthesis Pathway (via L-Gulono-1,4-lactone)

This pathway illustrates the final step in ascorbic acid (Vitamin C) synthesis in many animals, where L-gulono-1,4-lactone is a key precursor.[8]

Ascorbic_Acid_Biosynthesis cluster_pathway Ascorbic Acid Biosynthesis L_Gulono L-Gulono-1,4-lactone Keto_Gulono 2-Keto-L-gulonolactone L_Gulono->Keto_Gulono L-Gulono-1,4-lactone oxidase (GULO) Ascorbic_Acid L-Ascorbic Acid (Vitamin C) Keto_Gulono->Ascorbic_Acid Spontaneous

Caption: Final steps of the ascorbic acid biosynthesis pathway.

General Experimental Workflow for Optimizing Enzymatic Lactone Synthesis

This workflow outlines a systematic approach to optimizing the reaction conditions for the enzymatic synthesis of a sugar lactone.

Optimization_Workflow cluster_workflow Optimization Workflow Start Define Reaction: Substrate, Enzyme, Product Condition_Screening Screen Initial Conditions (pH, Temperature, Buffer) Start->Condition_Screening Enzyme_Conc Optimize Enzyme Concentration Condition_Screening->Enzyme_Conc Substrate_Conc Optimize Substrate Concentration Enzyme_Conc->Substrate_Conc Cofactor_Conc Optimize Cofactor Concentration Substrate_Conc->Cofactor_Conc Time_Course Time Course Analysis Cofactor_Conc->Time_Course Analysis Analyze Yield and Purity (e.g., HPLC) Time_Course->Analysis Optimized Optimized Protocol Analysis->Optimized

Caption: Workflow for enzymatic reaction optimization.

References

Troubleshooting unexpected side products in L-Allono-1,4-lactone reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-Allono-1,4-lactone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected side products and other issues encountered during chemical reactions involving this compound.

Troubleshooting Guides & FAQs

This section provides answers to frequently asked questions and guidance on how to address common and unexpected issues in your experiments.

FAQ 1: Identification of an Unexpected Isomeric Impurity

Question: During the synthesis of a derivative from this compound, I observed an unexpected peak in my LC-MS analysis with the same mass as my desired product. What could this be?

Answer: A common unexpected side product in reactions involving aldono-1,4-lactones is the formation of the corresponding 1,5-lactone (a δ-lactone). L-Allonic acid can cyclize to form both the five-membered 1,4-lactone (γ-lactone) and the six-membered 1,5-lactone. While the 1,4-lactone is generally the major product, especially at higher temperatures, the 1,5-isomer can form under certain conditions.

Troubleshooting Steps:

  • Spectroscopic Analysis: Carefully analyze the NMR (¹H and ¹³C) and IR spectra of the impurity. The chemical shifts of the protons and carbons, particularly around the lactone ring and the C-1 and C-5 positions, will differ between the 1,4- and 1,5-isomers. The carbonyl stretching frequency in the IR spectrum can also be indicative of the ring size.

  • Chromatographic Separation: Optimize your chromatographic method (e.g., HPLC, GC) to achieve baseline separation of the two isomers. This may involve trying different columns, mobile phase compositions, or temperature gradients.

  • Reaction Condition Review: The formation of the 1,5-lactone can be influenced by factors such as reaction temperature, pH, and the solvent system used. Lower temperatures may favor the formation of the 1,5-lactone.

FAQ 2: Dealing with Dehydration Products

Question: My reaction mixture has turned brown, and I am observing multiple new spots on my TLC plate, some of which are UV-active. What is a likely cause?

Answer: The browning of the reaction mixture and the appearance of multiple, often UV-active, spots are characteristic of dehydration reactions. Sugar lactones, like this compound, can undergo elimination of water, especially under harsh acidic or basic conditions, or at elevated temperatures. This can lead to the formation of unsaturated lactones or other degradation products.

Troubleshooting Steps:

  • Reaction Condition Control:

    • Temperature: Avoid excessive heating. If the reaction requires elevated temperatures, perform a time-course study to find the optimal duration that minimizes degradation.

    • pH: Maintain a neutral or mildly acidic/basic pH if possible. Strong acids or bases can catalyze dehydration.

  • Purification:

    • Flash Chromatography: Use a suitable solvent system to separate the desired product from the more polar degradation products.

    • Recrystallization: If your product is crystalline, recrystallization can be an effective method to remove colored impurities.

  • Characterization of Byproducts: If the problem persists, it may be necessary to isolate and characterize the major degradation products by techniques such as LC-MS and NMR to better understand the degradation pathway and devise a more effective strategy to prevent their formation.

FAQ 3: Preventing Epimerization

Question: I am concerned about the stereochemical integrity of my product. Could epimerization be occurring at one of the chiral centers of this compound during my reaction?

Answer: Yes, epimerization is a potential side reaction, particularly at carbon atoms adjacent to a carbonyl group or other activating functionalities. In the case of this compound, the chiral centers can be susceptible to epimerization under basic conditions or upon prolonged heating.

Troubleshooting Steps:

  • Control of Basicity: If your reaction requires a base, use the mildest base possible and the minimum stoichiometric amount necessary. Consider using non-nucleophilic bases.

  • Reaction Time and Temperature: Minimize reaction times and use the lowest effective temperature to reduce the likelihood of epimerization.

  • Protecting Groups: If a specific chiral center is particularly labile, consider protecting the adjacent functional groups to reduce the acidity of the proton at the chiral center.

  • Chiral Analysis: Employ chiral HPLC or other suitable analytical techniques to determine the enantiomeric or diastereomeric purity of your product.

Data Presentation

While specific quantitative data for side product formation in this compound reactions is not extensively available in the literature, the following table provides a general overview of potential side products and the conditions that may favor their formation.

Side Product Potential Cause Analytical Signature (relative to desired product) Prevention Strategy
L-Allono-1,5-lactone Equilibrium between 1,4- and 1,5-lactonesSame mass, different retention time and NMR shiftsHigher reaction temperatures favor the 1,4-lactone.
Unsaturated Lactones Dehydration under acidic/basic conditions or heatLower mass (loss of H₂O), UV activity, complex NMRMaintain neutral pH, avoid high temperatures.
Epimers Basic conditions, prolonged heatingSame mass, different retention time on chiral columnUse mild bases, minimize reaction time and temperature.
Hydrolyzed Product (L-Allonic Acid) Presence of water, especially under acidic or basic conditionsHigher polarity, different massUse anhydrous conditions, quench reaction carefully.

Experimental Protocols

General Protocol for the Synthesis of this compound from L-Allose

This protocol is a generalized procedure and may require optimization for specific applications.

Materials:

Procedure:

  • Dissolve L-Allose in water.

  • Add sodium bicarbonate to buffer the solution.

  • Slowly add bromine water to the solution at room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the excess bromine with a suitable reagent (e.g., sodium thiosulfate).

  • Acidify the solution with dilute sulfuric acid.

  • Pass the solution through a column of Dowex 50W-X8 resin to remove inorganic salts.

  • Concentrate the eluate under reduced pressure to a syrup.

  • Add ethanol and co-evaporate to remove residual water.

  • Dissolve the resulting syrup in a minimal amount of hot ethyl acetate and allow to crystallize to yield this compound.

Visualizations

Logical Relationship of Potential Side Products

The following diagram illustrates the logical relationships between the starting material, the desired product, and potential side products in a typical reaction involving this compound.

Side_Products This compound (Starting Material) This compound (Starting Material) Desired Product Desired Product This compound (Starting Material)->Desired Product Reaction Side Product: L-Allono-1,5-lactone Side Product: L-Allono-1,5-lactone This compound (Starting Material)->Side Product: L-Allono-1,5-lactone Isomerization Side Product: Dehydration Products Side Product: Dehydration Products This compound (Starting Material)->Side Product: Dehydration Products Heat/Acid/Base Side Product: Hydrolysis (L-Allonic Acid) Side Product: Hydrolysis (L-Allonic Acid) This compound (Starting Material)->Side Product: Hydrolysis (L-Allonic Acid) Water/Acid/Base Side Product: Epimers Side Product: Epimers Desired Product->Side Product: Epimers Base/Heat

Caption: Potential reaction pathways from this compound.

Experimental Workflow for Troubleshooting

This diagram outlines a systematic workflow for identifying and addressing unexpected side products.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Analysis cluster_2 Hypothesis Formation cluster_3 Action Unexpected Peak/Spot Unexpected Peak/Spot LC-MS Analysis LC-MS Analysis Unexpected Peak/Spot->LC-MS Analysis NMR Spectroscopy NMR Spectroscopy Unexpected Peak/Spot->NMR Spectroscopy FT-IR Spectroscopy FT-IR Spectroscopy Unexpected Peak/Spot->FT-IR Spectroscopy Isomerization? Isomerization? LC-MS Analysis->Isomerization? Dehydration? Dehydration? NMR Spectroscopy->Dehydration? Epimerization? Epimerization? FT-IR Spectroscopy->Epimerization? Modify Reaction Conditions Modify Reaction Conditions Isomerization?->Modify Reaction Conditions Dehydration?->Modify Reaction Conditions Epimerization?->Modify Reaction Conditions Other? Other? Other?->Modify Reaction Conditions Optimize Purification Optimize Purification Modify Reaction Conditions->Optimize Purification

Caption: A systematic workflow for troubleshooting side products.

How to prevent the degradation of L-Allono-1,4-lactone during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of L-Allono-1,4-lactone during experiments. The information is presented in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a sugar lactone, a cyclic ester of L-allonic acid. Its stability is crucial for the reliability and reproducibility of experimental results, as degradation can lead to the formation of L-allonic acid and other byproducts, which may have different biological activities or interfere with analytical measurements.

Q2: What are the main factors that cause the degradation of this compound?

The primary degradation pathway for this compound, like other lactones, is hydrolysis, which is the cleavage of the ester bond by water.[1][2] This process is significantly influenced by:

  • pH: Hydrolysis is catalyzed by both acids and bases.[3] Alkaline conditions, in particular, promote rapid degradation.[1][2]

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.[4]

  • Presence of Water: As a reactant in hydrolysis, the presence of water is essential for degradation.

  • Enzymatic Activity: Certain enzymes, such as lactonases, can catalyze the hydrolysis of lactones.

Troubleshooting Guide

Issue 1: I am observing a decrease in the concentration of this compound in my aqueous solution over time.

  • Potential Cause: Hydrolysis of the lactone ring.

  • Troubleshooting Steps:

    • pH Control: Ensure the pH of your solution is neutral or slightly acidic. Avoid alkaline conditions (pH > 7). For example, the hydrolysis of camptothecin (B557342) lactones significantly increases with a slight pH rise from 7.1 to 7.6.[5] While specific data for this compound is not available, this general principle for lactones should be applied.

    • Temperature Management: Prepare and store solutions at low temperatures (e.g., on ice or at 4°C) to minimize the rate of hydrolysis.

    • Fresh Preparation: Prepare this compound solutions fresh before each experiment.

    • Aqueous-Organic Solvents: If your experimental conditions permit, consider using a mixed aqueous-organic solvent system to reduce the water activity and slow down hydrolysis.

Issue 2: My experimental results are inconsistent when using this compound.

  • Potential Cause: Inconsistent levels of degradation of this compound between experiments. This could also be due to the interconversion between the 1,4-lactone and the potentially more active 1,5-lactone isomer.[6]

  • Troubleshooting Steps:

    • Standardize Solution Preparation: Follow a strict, documented protocol for preparing your this compound solutions, including pH, temperature, and incubation time.

    • Monitor Degradation: If possible, use analytical techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to quantify the amount of this compound and its primary degradation product, L-allonic acid, at the start and end of your experiment.[7][8][9]

    • Consider Isomerization: Be aware of the potential for isomerization to the 1,5-lactone, which may have different properties.[6] Consistent timing of experiments after solution preparation can help mitigate variability due to this conversion.

Issue 3: How can I prepare a more stable stock solution of this compound?

  • Potential Cause: Rapid degradation in aqueous stock solutions.

  • Troubleshooting Steps:

    • Non-Aqueous Solvents: For long-term storage, consider dissolving this compound in a non-aqueous solvent where it is soluble and stable. A patented method for stabilizing similar aldonic acid lactones involves dissolving them in an edible alcohol with an edible salt.[4] While this is for food applications, the principle of using a non-aqueous solvent to prevent hydrolysis is broadly applicable.

    • Lyophilization: Store this compound as a dry, lyophilized powder and reconstitute it immediately before use.

    • Aliquoting: If an aqueous stock solution must be used, prepare a concentrated stock, aliquot it into single-use volumes, and store at -20°C or -80°C to minimize freeze-thaw cycles and degradation.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound, the following table provides a general overview of the expected impact of pH and temperature on lactone stability based on studies of similar compounds.

ParameterConditionExpected Impact on this compound StabilityReference
pH Acidic (pH < 7)Generally more stable than in alkaline conditions.[3]
Neutral (pH ≈ 7)Moderate stability, hydrolysis occurs over time.[5]
Alkaline (pH > 7)Rapid degradation due to base-catalyzed hydrolysis.[1][2][5]
Temperature Low (e.g., 4°C)Significantly slows down the rate of hydrolysis.[4]
Room TemperatureHydrolysis rate is measurable and can be significant over hours to days.[4]
High (e.g., >37°C)Markedly accelerates the rate of hydrolysis.[4]

Experimental Protocols

Protocol 1: Preparation of a Fresh Aqueous Solution of this compound

  • Materials:

    • This compound (solid)

    • High-purity water (e.g., Milli-Q or equivalent)

    • Appropriate buffer solution (e.g., MES, HEPES, phosphate (B84403) buffer) pre-adjusted to the desired slightly acidic or neutral pH.

  • Procedure:

    • Bring all components to the desired experimental temperature (preferably on ice to minimize initial degradation).

    • Weigh the required amount of this compound in a suitable container.

    • Add the pre-chilled buffer to the solid this compound.

    • Vortex or mix gently until the solid is completely dissolved.

    • Use the solution immediately after preparation.

Protocol 2: Monitoring this compound Degradation by HPLC

This is a general guideline; specific parameters will need to be optimized for your system.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) with a UV or Mass Spectrometry (MS) detector.

  • Chromatographic Conditions (Example):

    • Column: A reverse-phase column (e.g., C18) is often suitable for separating polar compounds like lactones and their corresponding acids.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Detection:

      • UV detection may be possible if the lactone or its degradation product has a chromophore.

      • MS detection is more universal and can be used to monitor the mass-to-charge ratio of this compound and L-allonic acid.[7][8][9]

  • Procedure:

    • Prepare a standard curve of known concentrations of this compound.

    • At specified time points during your experiment, take an aliquot of your sample.

    • Quench any ongoing reaction if necessary (e.g., by rapid freezing or addition of an organic solvent).

    • Inject the sample onto the HPLC system.

    • Quantify the peak area corresponding to this compound and, if a standard is available, L-allonic acid.

    • Plot the concentration of this compound over time to determine the degradation rate.

Visualizations

Degradation_Pathway L_Allono_1_4_lactone This compound (Active Form) L_Allonic_Acid L-Allonic Acid (Inactive/Different Activity) L_Allono_1_4_lactone->L_Allonic_Acid Hydrolysis (H₂O, H⁺/OH⁻, Temperature, Enzymes) Isomerization Isomerization L_Allono_1_4_lactone->Isomerization L_Allonic_Acid->L_Allono_1_4_lactone Lactonization (Acidic conditions) L_Allono_1_5_lactone L-Allono-1,5-lactone (Potentially More Active) Isomerization->L_Allono_1_5_lactone

Caption: Degradation and isomerization pathways of this compound.

Experimental_Workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Analysis (Optional) weigh Weigh Solid This compound dissolve Dissolve in Cold, Buffered Solution (pH < 7) weigh->dissolve use_immediately Use Solution Immediately dissolve->use_immediately control_temp Maintain Low Temperature use_immediately->control_temp sampling Take Aliquots at Time Points control_temp->sampling hplc_ms Analyze by HPLC-MS sampling->hplc_ms

Caption: Recommended workflow for experiments with this compound.

References

Technical Support Center: Refining Purification Protocols for L-Allono-1,4-lactone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining purification protocols for L-Allono-1,4-lactone.

Frequently Asked Questions (FAQs)

Q1: What are the key stability concerns for this compound during purification and storage?

A1: this compound, like other lactones, is susceptible to hydrolysis, which opens the lactone ring to form the corresponding hydroxycarboxylic acid. This process is significantly accelerated under alkaline (basic) conditions.[1][2] It is crucial to avoid basic mobile phases or additives during chromatography and to maintain neutral or slightly acidic conditions during workup and storage. Additionally, lactone enols are highly unstable in solution, so conditions that could promote tautomerization should be avoided.[3] For storage, keeping the highly purified compound at a cool temperature (e.g., 4°C) is recommended.[4]

Q2: Which analytical techniques are most suitable for assessing the purity of this compound?

A2: High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of sugar lactones. Due to their polar nature and lack of a strong UV chromophore, specific HPLC setups are recommended:

  • Columns: Amino-bonded or ligand-exchange columns are effective for separating highly polar compounds like sugars and their derivatives.[5][6]

  • Detectors: A Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is typically required for detection.[7][8]

  • Mobile Phase: A common mobile phase for amino columns is a mixture of acetonitrile (B52724) and water.[5][8]

Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for confirming the structure and assessing purity by identifying characteristic peaks of the lactone and potential impurities.

Q3: What are the likely impurities in a crude sample of this compound?

A3: Based on a known synthetic route from 2,3:5,6-di-O-isopropylidene-D-mannono-1,4-lactone, potential impurities could include:[9]

  • Unreacted starting material or partially deprotected intermediates.

  • The hydrolyzed form, L-allonic acid.

  • Reagents and byproducts from the deprotection step.

  • Other stereoisomers if the synthesis was not completely stereospecific.

Troubleshooting Guides

Issue 1: The compound does not move from the origin (baseline) in silica (B1680970) gel chromatography.

This is a common problem for highly polar compounds like this compound, which adsorb very strongly to the acidic silica gel.

Troubleshooting StepsRationale
Increase Mobile Phase Polarity The eluent is not polar enough to displace the compound from the stationary phase. Gradually increase the proportion of the polar solvent (e.g., methanol (B129727) in a dichloromethane/methanol system).[10]
Add an Acidic Modifier A small amount of acetic acid in the mobile phase can sometimes help by protonating the compound and reducing its interaction with the silica.
Deactivate the Silica Gel The acidity of silica gel can be reduced by pre-treating it, which may lessen strong interactions.[11]
Switch to a Different Stationary Phase If the compound remains immobile, consider using a less acidic stationary phase like neutral alumina (B75360) or switching to a different chromatography mode entirely.[10][11]
Use Reverse-Phase Chromatography For very polar compounds, reverse-phase (e.g., C18) chromatography with a polar mobile phase (e.g., water/acetonitrile) is often more effective.[10]
Issue 2: The compound streaks or shows poor peak shape during column chromatography.

Streaking or tailing can be caused by several factors, including compound overloading, interactions with the stationary phase, or solubility issues.

Troubleshooting StepsRationale
Reduce Sample Load Overloading the column is a common cause of band broadening and tailing. Use a smaller amount of crude material.
Optimize Sample Loading Method If the compound is poorly soluble in the eluent, it can precipitate at the top of the column. Use a "dry loading" technique where the sample is pre-adsorbed onto a small amount of silica.[12]
Adjust Mobile Phase For basic compounds, adding a small amount of a competing base like triethylamine (B128534) can improve peak shape on silica. However, given the instability of lactones in basic conditions, this should be approached with caution and is generally not recommended for this compound. Adjusting mobile phase pH is a key factor in reverse-phase HPLC to improve peak shape.[13]
Check for Compound Degradation The compound may be degrading on the column. Perform a 2D TLC analysis to check for stability on silica.[10][11] If degradation is observed, a less acidic stationary phase or reverse-phase chromatography is recommended.
Issue 3: Difficulty in inducing crystallization of the purified lactone.

Sugar derivatives can be challenging to crystallize, often forming oils or amorphous solids.

Troubleshooting StepsRationale
Ensure High Purity Impurities can significantly inhibit crystallization. Ensure the material is of high purity (>95%) before attempting crystallization.
Solvent Screening Systematically test a range of solvents and solvent mixtures (e.g., ethanol/ether, acetone/hexane). The ideal solvent is one in which the compound is soluble when hot but poorly soluble when cold.
Slow Evaporation Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly and undisturbed. This can be done in a loosely covered beaker or by diffusing a poor solvent into a solution of the compound.
Seeding If a small crystal of the desired material is available, add it to a supersaturated solution to induce crystal growth.[14][15]
Control Cooling Rate Rapid cooling often leads to the formation of small crystals or an amorphous precipitate. Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in a refrigerator.

Data Presentation

Table 1: Comparison of Hypothetical Purification Strategies for this compound

Purification MethodStationary PhaseTypical Mobile PhasePurity Achieved (Hypothetical)Yield (Hypothetical)Notes
Flash Chromatography Silica GelDichloromethane / Methanol Gradient85-95%60-80%Risk of streaking and some product loss on the column.
Flash Chromatography Reverse-Phase C18Water / Acetonitrile Gradient90-98%70-85%Often better for highly polar compounds; requires solvent removal by lyophilization.
Recrystallization N/AEthanol / Diethyl Ether>99%40-70% (per crop)Requires a highly pure starting material; can provide very high purity.

Experimental Protocols

Protocol 1: Flash Chromatography of this compound on Silica Gel
  • TLC Analysis: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good system will give the target compound an Rf value of approximately 0.2-0.4. For this compound, start with a mobile phase of 10:1 Dichloromethane:Methanol and increase the methanol content as needed.

  • Column Packing: Prepare a glass column with silica gel, packing it as a slurry in the initial, least polar mobile phase.

  • Sample Loading (Dry Loading): a. Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., methanol). b. Add silica gel (approximately 10-20 times the mass of the sample) to the solution.[12] c. Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[12] d. Carefully add the silica-adsorbed sample to the top of the packed column.

  • Elution: a. Begin elution with the starting mobile phase. b. Collect fractions and monitor them by TLC. c. If the compound elutes too slowly, gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Recrystallization of this compound
  • Solvent Selection: In a small test tube, add a small amount of purified this compound. Add a potential solvent (e.g., ethanol) dropwise while heating gently until the solid dissolves.

  • Dissolution: In a larger flask, dissolve the bulk of the purified lactone in the minimum amount of the chosen hot solvent to create a saturated solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Avoid disturbing the solution to allow for the formation of larger crystals.

  • Crystal Growth: Once the solution has reached room temperature, it can be placed in a refrigerator or freezer to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow crude Crude this compound flash_chrom Flash Chromatography (Silica or C18) crude->flash_chrom purity_check1 Purity Check (TLC/HPLC) flash_chrom->purity_check1 recrystallization Recrystallization purity_check1->recrystallization Purity < 98% purity_check2 Final Purity & Characterization (HPLC, NMR) purity_check1->purity_check2 Purity > 98% recrystallization->purity_check2 pure_product Pure this compound purity_check2->pure_product Meets Specs

Caption: General workflow for the purification of this compound.

Chromatography_Troubleshooting start Poor Separation or Peak Shape q1 Is the compound stuck at baseline? start->q1 a1 Increase eluent polarity (e.g., more MeOH) q1->a1 Yes q2 Is there streaking or peak tailing? q1->q2 No end Improved Purification a1->end a2 Reduce sample load Use dry loading method q2->a2 Yes q3 Is the compound degrading on silica? q2->q3 No a2->end a3 Switch to neutral alumina or Reverse Phase (C18) q3->a3 Yes a3->end

Caption: Troubleshooting logic for common chromatography issues.

Lactone_Hydrolysis lactone This compound (Cyclic Ester) hydroxy_acid L-Allonic Acid (Hydroxy-Carboxylic Acid) lactone->hydroxy_acid Hydrolysis (H₂O, OH⁻) hydroxy_acid->lactone Lactonization (Acid, Heat)

Caption: Equilibrium between this compound and its hydrolyzed form.

References

Calibration curve issues in L-Allono-1,4-lactone quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the quantification of L-Allono-1,4-lactone.

Frequently Asked Questions (FAQs)

Q1: What are the common analytical methods for quantifying this compound?

A1: this compound, a sugar lactone, is typically quantified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) with UV or refractive index detection, or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization. The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.

Q2: My calibration curve for this compound is non-linear. What are the potential causes?

A2: Non-linearity in calibration curves is a common issue and can stem from several factors. These include detector saturation at high concentrations, errors in the preparation of standard solutions, analyte degradation, or the presence of interfering substances in the sample matrix. It is crucial to systematically investigate each of these potential causes.[1][2][3]

Q3: What is the "matrix effect" and how can it affect my this compound quantification?

A3: The matrix effect is the alteration of an analyte's response due to the influence of other components in the sample matrix. This can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification.[4] In bioanalytical methods, matrix effects are a significant concern and can impact the accuracy and precision of the results.[5] To mitigate this, it is advisable to use a matrix-matched calibration curve or employ stable isotope-labeled internal standards.[6]

Q4: How can I improve the stability of this compound in my samples and standards?

A4: Lactones can be susceptible to hydrolysis, especially under alkaline conditions, which opens the lactone ring and alters the chemical structure.[7] To improve stability, ensure that samples and standards are stored at low temperatures (e.g., 4°C or -20°C) and in a neutral or slightly acidic pH environment. Avoid high temperatures and extreme pH conditions during sample preparation and analysis.

Troubleshooting Guides

Issue 1: Poor Linearity of the Calibration Curve (Low R² value)

This common problem can invalidate quantitative results. The following table outlines potential causes and recommended solutions.

Potential Cause Troubleshooting Steps
Errors in Standard Preparation - Re-prepare the stock and working standard solutions, ensuring accurate weighing and dilutions.[1] - Use calibrated pipettes and volumetric flasks. - Prepare standards from a fresh, high-purity stock of this compound.
Inappropriate Concentration Range - Widen or narrow the concentration range of your standards to find the linear dynamic range of your instrument.[6] - If the curve is non-linear at high concentrations, it may be due to detector saturation.
Analyte Adsorption or Degradation - Check for analyte adsorption to vials or tubing by preparing a standard in a different type of container (e.g., silanized glass). - Investigate the stability of this compound in your sample solvent and mobile phase over the analysis time.
Instrumental Issues - Ensure the detector lamp (for UV detectors) is functioning correctly and has sufficient energy. - Check for leaks in the HPLC or GC system.[8] - Verify the injection volume accuracy and precision.[2]
Issue 2: Inconsistent Peak Areas for Replicate Injections

Variability in peak areas can lead to poor precision and inaccurate results.

Potential Cause Troubleshooting Steps
Autosampler/Injector Problems - Check for air bubbles in the syringe or sample loop.[8] - Ensure the injection needle is not clogged and is properly seated. - Verify the reproducibility of the injection volume.
Column Issues - The column may be contaminated or degraded. Flush the column with a strong solvent or replace it if necessary.[1] - Ensure the column temperature is stable and consistent.
Mobile Phase/Carrier Gas Inconsistency - For HPLC, ensure the mobile phase is well-mixed and degassed.[8] - For GC, verify the carrier gas flow rate is constant and free of leaks.
Sample Preparation Variability - Standardize the sample preparation procedure to ensure consistency across all samples.[9]

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-UV

This protocol provides a general framework. Method validation and optimization are required for specific applications.

  • Preparation of Standard Solutions:

    • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., water or methanol).

    • Perform serial dilutions to prepare a series of working standards with concentrations ranging from 0.1 to 100 µg/mL.

  • Sample Preparation:

    • For biological samples, a protein precipitation step followed by solid-phase extraction (SPE) may be necessary to remove interfering matrix components.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 20:80 v/v). The mobile phase may require a pH adjustment with a suitable buffer to ensure analyte stability and optimal peak shape.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector at a low wavelength (e.g., 210 nm), as lactones may not have a strong chromophore.

    • Column Temperature: 25°C.

  • Calibration Curve Construction:

    • Inject the standard solutions in triplicate.

    • Plot the average peak area against the corresponding concentration.

    • Perform a linear regression analysis to obtain the equation of the line and the coefficient of determination (R²). An R² value > 0.995 is generally considered acceptable.

Protocol 2: General Workflow for Sample Analysis

The following diagram illustrates a typical workflow for the quantification of this compound in a research setting.

G cluster_prep Sample & Standard Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Stock Prepare this compound Stock Solution Standards Create Calibration Standards (Serial Dilution) Stock->Standards HPLC HPLC or GC-MS Analysis Standards->HPLC Sample Sample Collection (e.g., Biological Fluid) Extraction Sample Extraction/ Clean-up (e.g., SPE) Sample->Extraction Extraction->HPLC CalCurve Generate Calibration Curve HPLC->CalCurve Quant Quantify Analyte in Samples CalCurve->Quant

Fig. 1: General workflow for this compound quantification.

Signaling Pathway

This compound is an aldono-1,4-lactone. While a specific signaling pathway for this compound is not extensively documented, it is structurally related to L-gulono-1,4-lactone, a key intermediate in the biosynthesis of L-ascorbic acid (Vitamin C) in many animals.[4][5][10][11][12] The following diagram illustrates a simplified version of this pathway, which provides context for the potential metabolic relevance of aldono-1,4-lactones.

G cluster_pathway Simplified Ascorbic Acid Biosynthesis Pathway Glucose D-Glucose Glucuronic_Acid D-Glucuronic Acid Glucose->Glucuronic_Acid Oxidation Gulonic_Acid L-Gulonic Acid Glucuronic_Acid->Gulonic_Acid Reduction Gulonolactone L-Gulono-1,4-lactone Gulonic_Acid->Gulonolactone Lactonization Keto_Gulonolactone 2-Keto-L-gulonolactone Gulonolactone->Keto_Gulonolactone Oxidation (L-gulonolactone oxidase) Ascorbic_Acid L-Ascorbic Acid (Vitamin C) Keto_Gulonolactone->Ascorbic_Acid Tautomerization

Fig. 2: Simplified animal biosynthesis pathway of L-ascorbic acid.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of L-Allono-1,4-lactone and D-Allono-1,4-lactone

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the distinct biological profiles of L-Allono-1,4-lactone and its D-isomer, supported by available experimental data.

The stereoisomers of allono-1,4-lactone, a sugar lactone, present a compelling case study in the nuanced world of stereochemistry and its profound impact on biological function. While structurally similar, this compound and D-Allono-1,4-lactone exhibit distinct biological activities, a critical consideration for their potential applications in research and therapeutic development. This guide provides a detailed comparison of their known biological effects, supported by available experimental evidence.

Overview of Biological Activities

Initial findings indicate that D-Allono-1,4-lactone possesses notable immunosuppressant properties and acts as an inhibitor of specific enzymes involved in carbohydrate metabolism.[1] In contrast, detailed biological activity for this compound is not as extensively documented in publicly available research, highlighting a significant gap in our understanding of this particular stereoisomer.

FeatureThis compoundD-Allono-1,4-lactone
Primary Biological Activity Information not readily availableImmunosuppressant, Enzyme Inhibitor
Enzyme Inhibition Not documentedInhibits maltase and transglucosylase[1]
Other Reported Uses Research chemicalFood additive (preservative and acidity regulator)

In-Depth Analysis of D-Allono-1,4-lactone's Biological Activity

Immunosuppressive Properties

D-Allono-1,4-lactone has been identified as a compound with immunosuppressant capabilities.[1] This suggests its potential as a modulator of the immune system. The precise mechanisms underlying this immunosuppressive activity require further elucidation through detailed experimental studies. Understanding the specific cellular and molecular targets of D-Allono-1,4-lactone within the immune cascade is crucial for its potential development as a therapeutic agent.

Enzyme Inhibition: A Focus on Carbohydrate Metabolism

A significant aspect of D-Allono-1,4-lactone's biological profile is its inhibitory effect on key enzymes responsible for carbohydrate digestion and metabolism.

  • Maltase Inhibition: D-Allono-1,4-lactone has been shown to inhibit maltase, an enzyme crucial for the breakdown of the disaccharide maltose (B56501) into glucose.[1] By impeding this process, D-Allono-1,4-lactone could potentially influence glucose absorption and blood sugar levels.

  • Transglucosylase Inhibition: The compound also demonstrates inhibitory activity against transglucosylase.[1] This enzyme is involved in the transfer of glycosyl groups, a fundamental process in the synthesis and modification of carbohydrates.

The inhibition of these enzymes suggests that D-Allono-1,4-lactone could be a valuable tool for studying carbohydrate metabolism and may have potential applications in conditions related to carbohydrate processing.

The Enigma of this compound's Biological Activity

Despite the documented bioactivity of its D-isomer, there is a conspicuous absence of publicly available data on the biological functions of this compound. This lack of information presents a significant opportunity for future research. Investigating the biological effects of this compound is essential to fully comprehend the structure-activity relationship of allono-1,4-lactone stereoisomers. Such studies could reveal unique biological properties, including potential enzymatic interactions or other cellular effects that differ from the D-isomer.

Experimental Protocols

Generalized Immunosuppression Assay Protocol (In Vitro)
  • Cell Culture: Culture appropriate immune cells (e.g., peripheral blood mononuclear cells - PBMCs, or specific T-cell lines) in a suitable medium.

  • Stimulation: Activate the immune cells with a mitogen (e.g., phytohemagglutinin - PHA) or a specific antigen.

  • Treatment: Treat the stimulated cells with varying concentrations of D-Allono-1,4-lactone. A vehicle control (the solvent used to dissolve the lactone) should be included.

  • Proliferation Assay: After a defined incubation period, assess cell proliferation using methods such as the MTT assay, BrdU incorporation, or CFSE staining.

  • Cytokine Analysis: Collect the cell culture supernatant to measure the levels of key cytokines (e.g., IL-2, IFN-γ, TNF-α) using ELISA or a multiplex bead array.

  • Data Analysis: Determine the IC50 (half-maximal inhibitory concentration) of D-Allono-1,4-lactone on immune cell proliferation and cytokine production.

Generalized Maltase Inhibition Assay Protocol
  • Enzyme and Substrate Preparation: Prepare a solution of maltase enzyme (e.g., from rat intestinal acetone (B3395972) powder) and a solution of its substrate, maltose, in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.9).

  • Inhibitor Preparation: Prepare various concentrations of D-Allono-1,4-lactone.

  • Reaction Mixture: In a microplate, combine the maltase solution with the different concentrations of D-Allono-1,4-lactone and pre-incubate for a specific time at 37°C.

  • Initiate Reaction: Add the maltose solution to the wells to start the enzymatic reaction.

  • Stop Reaction: After a defined incubation period, stop the reaction (e.g., by adding a strong base or by heat inactivation).

  • Glucose Quantification: Measure the amount of glucose produced using a glucose oxidase-peroxidase assay or a similar colorimetric method.

  • Data Analysis: Calculate the percentage of maltase inhibition for each concentration of D-Allono-1,4-lactone and determine the IC50 value. Kinetic parameters such as Ki can be determined by performing the assay with varying substrate and inhibitor concentrations.

Signaling Pathways and Experimental Workflows

To visualize the potential mechanisms and experimental approaches, the following diagrams are provided.

G Potential Immunosuppressive Signaling Pathway Antigen_Presenting_Cell Antigen Presenting Cell (APC) T_Cell T-Cell Antigen_Presenting_Cell->T_Cell Antigen Presentation Activation_Signal T-Cell Activation T_Cell->Activation_Signal D_Allono_1_4_lactone D-Allono-1,4-lactone D_Allono_1_4_lactone->Activation_Signal Inhibition? Proliferation Proliferation Activation_Signal->Proliferation Cytokine_Production Cytokine Production Activation_Signal->Cytokine_Production Immune_Response Immune Response Proliferation->Immune_Response Cytokine_Production->Immune_Response

Caption: Hypothetical signaling pathway of D-Allono-1,4-lactone's immunosuppressive effect.

G Maltase Inhibition Assay Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Maltase Maltase Enzyme Solution Incubation Pre-incubate Maltase with D-Lactone Maltase->Incubation Maltose Maltose Substrate Solution Reaction Add Maltose to Initiate Reaction Maltose->Reaction D_Lactone D-Allono-1,4-lactone Solutions D_Lactone->Incubation Incubation->Reaction Termination Stop Reaction Reaction->Termination Quantification Quantify Glucose Production Termination->Quantification Calculation Calculate % Inhibition and IC50 Quantification->Calculation

Caption: A generalized workflow for determining the maltase inhibitory activity.

Future Directions and Conclusion

The current body of knowledge clearly indicates that D-Allono-1,4-lactone is a bioactive molecule with potential applications in immunology and as a modulator of carbohydrate metabolism. However, the lack of data on this compound represents a critical knowledge gap. Future research should prioritize a thorough investigation of the biological activities of the L-isomer. Direct, head-to-head comparative studies using a battery of in vitro and in vivo assays are essential to delineate the stereospecific effects of these molecules. Such research will not only provide valuable insights into the fundamental principles of stereochemistry and biological activity but also pave the way for the potential development of these lactones as novel research tools or therapeutic agents.

References

A Comparative Analysis of L-Gulono-1,4-lactone and L-Galactono-1,4-lactone in Ascorbate Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of L-Gulono-1,4-lactone and L-Galactono-1,4-lactone as precursors in ascorbic acid (Vitamin C) biosynthesis. This document summarizes key experimental findings, details relevant methodologies, and visualizes the pertinent biochemical pathways.

Ascorbic acid is a vital antioxidant in both plants and animals. While the primary route of ascorbate (B8700270) biosynthesis in plants proceeds via L-Galactono-1,4-lactone, the animal pathway utilizes its epimer, L-Gulono-1,4-lactone.[1] Understanding the efficacy and mechanisms of these two precursors is crucial for developing strategies to enhance Vitamin C content in crops and for various biotechnological applications.

Comparative Efficacy in Ascorbate Synthesis

Studies have demonstrated that both L-Gulono-1,4-lactone and L-Galactono-1,4-lactone can serve as precursors for ascorbic acid synthesis in plants. However, their efficiency differs significantly. L-Galactono-1,4-lactone is the immediate and more effective precursor in the well-established D-mannose/L-galactose pathway in plants.[1][2] In contrast, L-Gulono-1,4-lactone, the terminal precursor in the animal pathway, is generally less efficient when exogenously supplied to plants.[1][3]

PrecursorOrganism/SystemFold Increase in AscorbateReference
L-Galactono-1,4-lactoneDetached bean shoots (0.25% solution)3-fold in < 10 hours[1]
L-Gulono-1,4-lactoneDetached bean and strawberry fruits5 to 10% as effective as L-Galactono-1,4-lactone[1]
L-Gulono-1,4-lactoneWild-type tobacco plants (fed)Elevated vitamin C levels[4][5]
Overexpression of rat L-gulono-1,4-lactone oxidaseLettuce and tobacco4 to 7-fold increase in leaf vitamin C[4][5]
Overexpression of rat L-gulono-1,4-lactone oxidaseWild-type ArabidopsisUp to 2-fold increase in leaf vitamin C[4][5]
Overexpression of rat L-gulono-1,4-lactone oxidaseVitamin C-deficient Arabidopsis mutants (vtc)Rescued vitamin C content to wild-type levels or higher (up to 3-fold)[4][5]

Signaling and Metabolic Pathways

In plants, at least four pathways for ascorbate biosynthesis have been identified: the L-galactose, L-gulose, D-galacturonate, and myo-inositol pathways.[6] The L-galactose pathway, which utilizes L-Galactono-1,4-lactone, is considered the primary route. The L-gulose and myo-inositol pathways converge on the formation of L-Gulono-1,4-lactone.[6] The final step in these pathways is catalyzed by different enzymes: L-Galactono-1,4-lactone dehydrogenase (GLDH) in the main plant pathway and L-Gulono-1,4-lactone oxidase (GulLO) in the alternative and animal pathways.[6] Notably, GulLO is the enzyme that is non-functional in humans, leading to our dietary requirement for Vitamin C.[7]

Ascorbate Biosynthesis Pathways in Plants D_Glucose D-Glucose GDP_D_Mannose GDP-D-Mannose D_Glucose->GDP_D_Mannose D_Galacturonate_Pathway D-Galacturonate Pathway D_Glucose->D_Galacturonate_Pathway L_Gulose_Pathway L-Gulose Pathway D_Glucose->L_Gulose_Pathway myo_Inositol_Pathway myo-Inositol Pathway D_Glucose->myo_Inositol_Pathway L_Galactose_Pathway L-Galactose Pathway GDP_D_Mannose->L_Galactose_Pathway L_Galactono_1_4_lactone L-Galactono-1,4-lactone L_Galactose_Pathway->L_Galactono_1_4_lactone ... Ascorbate L-Ascorbic Acid (Vitamin C) L_Galactono_1_4_lactone->Ascorbate GLDH D_Galacturonate_Pathway->L_Galactono_1_4_lactone ... L_Gulono_1_4_lactone L-Gulono-1,4-lactone L_Gulose_Pathway->L_Gulono_1_4_lactone ... L_Gulono_1_4_lactone->Ascorbate GulLO myo_Inositol_Pathway->L_Gulono_1_4_lactone ...

Caption: Overview of the major ascorbate biosynthesis pathways in plants.

Experimental Protocols

Precursor Feeding Studies

A common method to investigate the role of these lactones is through precursor feeding experiments.

Objective: To determine the efficiency of L-Gulono-1,4-lactone or L-Galactono-1,4-lactone conversion to ascorbic acid in plant tissues.

Methodology:

  • Plant Material: Detached shoots or fruits (e.g., bean, strawberry) are used.[1]

  • Precursor Solution: A solution of the lactone (e.g., 0.25% L-Galactono-1,4-lactone) is prepared in a suitable buffer or water.[1]

  • Incubation: The cut ends of the plant material are placed in the precursor solution.

  • Time Course: Samples are collected at various time points (e.g., over 10 hours) to monitor the change in ascorbic acid content.[1]

  • Ascorbic Acid Quantification: The ascorbic acid content in the tissue samples is measured, typically using spectrophotometric or HPLC-based methods.

  • Control: A control group with plant material incubated in a solution without the precursor is run in parallel.

Precursor Feeding Experimental Workflow Plant_Material Select Plant Material (e.g., detached leaves) Prepare_Solutions Prepare Precursor Solutions (L-Gulono-1,4-lactone, L-Galactono-1,4-lactone) and Control Solution Plant_Material->Prepare_Solutions Incubation Incubate Plant Material in Solutions Prepare_Solutions->Incubation Sampling Collect Samples at Different Time Points Incubation->Sampling Extraction Extract Ascorbic Acid from Samples Sampling->Extraction Quantification Quantify Ascorbic Acid (e.g., HPLC) Extraction->Quantification Analysis Analyze and Compare Ascorbate Levels Quantification->Analysis

Caption: A generalized workflow for precursor feeding experiments.

L-Gulono-1,4-lactone Oxidase (GulLO) Activity Assay

This assay is used to measure the enzymatic activity of GulLO, the terminal enzyme in the animal pathway for ascorbate synthesis.

Objective: To determine the rate of ascorbic acid production from L-Gulono-1,4-lactone by a purified enzyme or cell extract.

Methodology:

  • Reaction Mixture: A reaction mixture is prepared containing a buffer (e.g., 50 mM Tris-HCl, pH 8.0), the substrate (50 mM L-Gulono-1,4-lactone), and a cofactor (100 µM FAD).[6]

  • Enzyme Addition: The reaction is initiated by adding an aliquot of the purified GulLO enzyme or a protein extract.[6]

  • Incubation: The reaction is incubated at a specific temperature (e.g., 25°C).[6]

  • Measurement: The production of ascorbic acid is monitored over time. This can be coupled to the reduction of cytochrome C, which can be measured spectrophotometrically at 550 nm.[6]

  • Control: A parallel reaction with a boiled (inactivated) enzyme is run as a control to account for any non-enzymatic conversion.[6]

  • Calculation: The enzyme activity is calculated based on the rate of ascorbic acid production, with one unit often defined as 1 µmol of ascorbic acid produced per minute.[6]

Conclusion

Both L-Gulono-1,4-lactone and L-Galactono-1,4-lactone can lead to the synthesis of ascorbic acid in plants. However, experimental evidence strongly indicates that L-Galactono-1,4-lactone is the more direct and efficient precursor within the primary plant biosynthetic pathway. While the endogenous plant machinery for converting L-Gulono-1,4-lactone to ascorbate appears to be less active, the introduction of a functional L-Gulono-1,4-lactone oxidase through genetic engineering can significantly boost Vitamin C levels. This highlights the potential of manipulating these alternative pathways for the biofortification of crops. Further research into the regulation of these pathways and the substrate specificity of the involved enzymes will be critical for advancing these applications.

References

A Structural and Functional Comparison of L-Allono-1,4-lactone and Other Aldonolactones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structural and physicochemical properties of L-Allono-1,4-lactone with other common aldonolactones. While direct comparative experimental data for this compound is limited in publicly accessible literature, this document extrapolates its likely characteristics based on established principles of stereochemistry and the known biological activities of analogous compounds. All quantitative data is summarized for clear comparison, and detailed experimental protocols for analysis are provided.

Introduction to Aldonolactones

Aldonolactones are cyclic esters formed from the intramolecular esterification of a hydroxyl group and a carboxylic acid group in an aldonic acid. They are structurally similar to the pyranose or furanose forms of monosaccharides, making them potent competitive inhibitors of various glycosidases.[1][2][3] This inhibitory activity is highly dependent on the stereochemistry of the hydroxyl groups on the lactone ring, with inhibition being most effective when the stereoconfiguration matches that of the substrate of the target enzyme.[4][5] This guide focuses on hexose-derived 1,4-lactones (also known as γ-lactones), which feature a five-membered ring.

Structural and Physicochemical Comparison

The defining features of aldonolactones are the size of the lactone ring and the spatial arrangement of the hydroxyl groups. These structural nuances dictate their physical properties and biological functions. This compound is a stereoisomer of other common hexono-1,4-lactones such as D-galactono-1,4-lactone and L-gulono-1,4-lactone.

dot

Caption: 2D structures of selected aldonolactones.

Table 1: Physicochemical Properties of Selected Aldonolactones

PropertyThis compoundD-Galactono-1,4-lactoneL-Gulono-1,4-lactoneD-Glucono-δ-lactone
CAS Number 78184-43-7[6]2782-07-21128-23-090-80-2
Molecular Formula C₆H₁₀O₆[6]C₆H₁₀O₆C₆H₁₀O₆C₆H₁₀O₆
Molecular Weight 178.14 g/mol [6]178.14 g/mol 178.14 g/mol 178.14 g/mol
Melting Point (°C) 148-150 (for D-isomer)[7]134-137182-190150-153
Solubility in Water Soluble (for D-isomer)[7]SolubleSolubleFreely Soluble
Specific Rotation ([α]D) Not available¹-78° (c=1, H₂O)+55° (c=2, H₂O)+65° (c=1, H₂O)
Ring Structure 1,4-lactone (γ)1,4-lactone (γ)1,4-lactone (γ)1,5-lactone (δ)

Biological Activity and Comparative Performance

Aldonolactones are widely recognized as competitive inhibitors of glycosidases, enzymes that hydrolyze glycosidic bonds. The inhibitory mechanism is based on the structural similarity of the lactone ring to the transition state of the sugar substrate during enzymatic hydrolysis. The potency and specificity of inhibition are critically dependent on the stereochemistry of the hydroxyl groups. An aldonolactone will most effectively inhibit a glycosidase that acts on a sugar with the same stereochemical configuration.[5]

  • D-Galactono-1,4-lactone is a known inhibitor of β-galactosidases.

  • L-Gulono-1,4-lactone is a key intermediate in the biosynthesis of L-ascorbic acid (Vitamin C) in many animals and is the substrate for L-gulonolactone oxidase.[8]

  • D-Glucono-δ-lactone is a potent inhibitor of β-glucosidases.

Comparative Data for this compound:

Direct experimental data detailing the specific enzyme inhibitory properties of this compound are not prevalent in the surveyed literature. However, based on the established structure-activity relationship of aldonolactones, it can be hypothesized that This compound would be a specific inhibitor of glycosidases that process L-allose or substrates with a similar stereochemical configuration at the hydroxylated carbon centers.

Without direct comparative studies, a quantitative comparison of inhibitory constants (Kᵢ) is not possible. Researchers are encouraged to perform such assays to elucidate the specific inhibitory profile of this compound.

Experimental Protocols

To facilitate the direct comparison of this compound with other aldonolactones, the following experimental protocols are provided as a starting point.

Protocol for Comparative Analysis by HPLC

This method is designed for the separation and quantification of water-soluble, non-volatile compounds like aldonolactones.

Objective: To separate and quantify different aldonolactone isomers in an aqueous solution.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD)

  • Amine-based or specialized carbohydrate column (e.g., Shodex Asahipak NH2P-50 4E)

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Ultrapure water

  • Aldonolactone standards (this compound, D-Galactono-1,4-lactone, etc.)

Procedure:

  • Mobile Phase Preparation: Prepare an isocratic mobile phase, typically a mixture of acetonitrile and water (e.g., 75:25 v/v). Degas the mobile phase before use.

  • Standard Preparation: Prepare individual stock solutions of each aldonolactone standard in ultrapure water at a concentration of 1 mg/mL. Create a mixed standard solution by combining aliquots of each stock solution.

  • Chromatographic Conditions:

    • Column: Amine-based column

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detector: RI or ELSD

  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the mixed standard solution to determine the retention time for each lactone. Inject unknown samples for quantification.

dot

HPLC_Workflow prep Sample & Standard Preparation hplc HPLC System (Amine Column, ACN/H2O) prep->hplc Inject detect Detection (RI or ELSD) hplc->detect Elute data Data Analysis (Retention Time, Peak Area) detect->data Signal

Caption: HPLC analysis workflow for aldonolactones.

Protocol for Comparative Glycosidase Inhibition Assay

This colorimetric assay measures the inhibitory effect of aldonolactones on a model glycosidase, such as β-galactosidase.

Objective: To determine and compare the inhibitory constant (Kᵢ) of various aldonolactones against a specific glycosidase.

Materials:

  • β-Galactosidase from Aspergillus oryzae

  • p-Nitrophenyl-β-D-galactopyranoside (pNPG) as substrate

  • Aldonolactone inhibitors (this compound, D-Galactono-1,4-lactone, etc.)

  • Citrate-phosphate buffer (pH 4.5)

  • Sodium carbonate (Na₂CO₃) solution (1 M) for stopping the reaction

  • 96-well microplate and plate reader

Procedure:

  • Reagent Preparation:

    • Dissolve the enzyme in cold buffer to a suitable working concentration.

    • Prepare a stock solution of the substrate (pNPG) in the buffer.

    • Prepare serial dilutions of each aldonolactone inhibitor in the buffer.

  • Assay Setup (in a 96-well plate):

    • For each inhibitor concentration, mix the enzyme solution with the inhibitor solution and incubate for 10 minutes at 37 °C.

    • Include control wells with enzyme and buffer (no inhibitor).

  • Enzymatic Reaction:

    • Initiate the reaction by adding the pNPG substrate to all wells.

    • Incubate the plate at 37 °C for a fixed time (e.g., 15 minutes).

  • Stopping and Measurement:

    • Stop the reaction by adding the sodium carbonate solution. This will also develop the yellow color of the p-nitrophenol product.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each lactone concentration compared to the control.

    • Plot the data using a Dixon or Lineweaver-Burk plot to determine the inhibition type and calculate the Kᵢ value for each aldonolactone.

dot

Inhibition_Assay_Pathway Enzyme Glycosidase Product p-Nitrophenol (Colored Product) Enzyme->Product Hydrolysis No_Product No Reaction Enzyme->No_Product Substrate pNPG (Substrate) Substrate->Enzyme Inhibitor Aldonolactone (Inhibitor) Inhibitor->Enzyme Binding

Caption: Signaling pathway for competitive enzyme inhibition.

Conclusion

This compound shares the core structural and physicochemical characteristics of other hexono-1,4-lactones. Based on the fundamental principles of enzyme inhibition by sugar analogues, it is strongly predicted to function as a selective inhibitor for glycosidases that recognize substrates with L-allose stereochemistry. However, a comprehensive understanding of its biological potency and specificity awaits direct comparative studies. The experimental protocols outlined in this guide provide a framework for researchers to conduct these essential investigations, which will be crucial for evaluating the potential of this compound in drug development and other scientific applications.

References

L-Gulono-1,4-lactone's Role in Ascorbic Acid Biosynthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of L-Gulono-1,4-lactone and Alternatives in the Vitamin C Metabolic Pathway.

This guide provides an objective comparison of L-Gulono-1,4-lactone and its primary alternative, L-Galactono-1,4-lactone, in the biosynthesis of L-ascorbic acid (Vitamin C). We present supporting experimental data, detailed protocols for key validation experiments, and visual diagrams to elucidate the metabolic pathways and experimental workflows.

Comparative Efficacy of L-Gulono-1,4-lactone and L-Galactono-1,4-lactone

The final step in ascorbic acid biosynthesis is catalyzed by different enzymes in animals and plants, exhibiting distinct substrate preferences. In animals, L-gulono-1,4-lactone oxidase (GULO) converts L-Gulono-1,4-lactone to ascorbic acid.[1] The primary pathway in plants, however, utilizes L-galactono-1,4-lactone dehydrogenase (GLDH) to convert L-Galactono-1,4-lactone to ascorbic acid.[2]

Enzyme Kinetics

The following table summarizes the kinetic parameters of Arabidopsis thaliana GLDH (AtGALDH) and rat liver GULO with their respective and alternative substrates. This data highlights the substrate specificity of these key enzymes.

EnzymeSubstrateK_m_ (mM)k_cat_ (s⁻¹)Catalytic Efficiency (k_cat_/K_m_) (mM⁻¹s⁻¹)
Arabidopsis thaliana L-galactono-1,4-lactone dehydrogenase (AtGALDH) L-Galactono-1,4-lactone0.17[3]134[3]788.2
L-Gulono-1,4-lactone13.1[3]4.0[3]0.3
Rat Liver L-gulono-1,4-lactone oxidase (fGULO) - full-length L-Gulono-1,4-lactone0.0535 ± 0.005[4][5]Not ReportedNot Reported
Rat Liver L-gulono-1,4-lactone oxidase (cGULO) - C-terminal domain L-Gulono-1,4-lactone0.042 ± 0.0063[4][5]Not ReportedNot Reported

Data for the kinetic parameters of rat liver GULO with L-Galactono-1,4-lactone were not available in the reviewed literature.

In Vivo Studies

Feeding studies in plants further underscore the difference in efficiency between the two precursors. In detached bean shoots, L-Galactono-1,4-lactone was found to be significantly more effective at increasing ascorbic acid content.

Plant ModelPrecursor FedRelative Efficacy in Ascorbic Acid Synthesis
Detached Bean ShootsL-Galactono-1,4-lactone100%
L-Gulono-1,4-lactone5-10%

Experimental Protocols

Detailed methodologies for the validation of L-Gulono-1,4-lactone's role in ascorbic acid synthesis are provided below.

Spectrophotometric Assay for L-gulono-1,4-lactone Oxidase (GULO) Activity

This protocol is adapted from a method for measuring GULO activity by monitoring the reduction of cytochrome C.[2]

Materials:

  • 50 mM Tris-HCl buffer, pH 8.0

  • 121 µM Cytochrome C solution

  • 50 mM L-Gulono-1,4-lactone solution

  • 100 µM FAD solution

  • Purified or crude enzyme extract containing GULO

  • Spectrophotometer capable of measuring absorbance at 550 nm

  • Cuvettes

Procedure:

  • Prepare a 1 mL reaction mixture in a cuvette containing:

    • 50 mM Tris-HCl, pH 8.0

    • 121 µM Cytochrome C

    • 50 mM L-Gulono-1,4-lactone

    • 100 µM FAD

  • Prepare a control reaction with an equal amount of boiled (denatured) enzyme extract.

  • Initiate the reaction by adding a known amount of the purified enzyme to the reaction mixture.

  • Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 550 nm at 25°C for a set period (e.g., 5 minutes).

  • Record the rate of change in absorbance.

  • Subtract the background rate from the control reaction.

  • Calculate the enzyme activity. One unit of activity can be defined as 1 µmol of ascorbic acid produced per minute, which corresponds to 2 µmol of cytochrome C reduced.

Plant Feeding Experiment with L-Gulono-1,4-lactone and Ascorbic Acid Measurement by HPLC

This protocol describes a method for feeding plant tissues with L-Gulono-1,4-lactone and subsequently quantifying the change in ascorbic acid content.

Materials:

  • Detached plant tissues (e.g., bean shoots, strawberry fruits)

  • Solutions of L-Gulono-1,4-lactone and L-Galactono-1,4-lactone (e.g., 0.25% w/v)

  • Deionized water (for control)

  • Liquid nitrogen

  • Mortar and pestle

  • 5% (w/v) metaphosphoric acid

  • Microcentrifuge and tubes

  • HPLC system with a C18 column and UV detector

  • Ascorbic acid standard solutions

  • Mobile phase (e.g., 0.1 M NaH₂PO₄, 0.2 mM EDTA, pH 3.1)

Procedure:

  • Harvest fresh plant tissues.

  • Place the cut ends of the detached tissues in solutions of L-Gulono-1,4-lactone, L-Galactono-1,4-lactone, or deionized water (control).

  • Incubate the tissues for a specific duration (e.g., 10 hours) under controlled light and temperature conditions.

  • After incubation, harvest the tissues, weigh them, and immediately freeze them in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Extract the ascorbic acid by homogenizing the powdered tissue in ice-cold 5% metaphosphoric acid.

  • Centrifuge the homogenate at high speed (e.g., 13,000 x g) for 15 minutes at 4°C.

  • Filter the supernatant through a 0.22 µm filter.

  • Analyze the filtered extract using HPLC. Set the UV detector to a wavelength suitable for ascorbic acid detection (e.g., 245 nm).

  • Quantify the ascorbic acid concentration by comparing the peak area from the sample to a standard curve generated from known concentrations of ascorbic acid.

Visualizing the Metabolic and Experimental Landscape

To further clarify the roles and relationships of L-Gulono-1,4-lactone and its counterparts, the following diagrams are provided.

Ascorbic_Acid_Biosynthesis cluster_animal Animal Pathway cluster_plant Plant Pathway (Smirnoff-Wheeler) D-Glucuronic_acid D-Glucuronic acid L-Gulonic_acid L-Gulonic acid D-Glucuronic_acid->L-Gulonic_acid L-Gulono-1,4-lactone L-Gulono-1,4-lactone L-Gulonic_acid->L-Gulono-1,4-lactone L-Ascorbic_acid_animal L-Ascorbic Acid L-Gulono-1,4-lactone->L-Ascorbic_acid_animal GULO GDP-D-Mannose GDP-D-Mannose GDP-L-Galactose GDP-L-Galactose GDP-D-Mannose->GDP-L-Galactose L-Galactose-1-P L-Galactose-1-P GDP-L-Galactose->L-Galactose-1-P L-Galactose L-Galactose L-Galactose-1-P->L-Galactose L-Galactono-1,4-lactone L-Galactono-1,4-lactone L-Galactose->L-Galactono-1,4-lactone L-Ascorbic_acid_plant L-Ascorbic Acid L-Galactono-1,4-lactone->L-Ascorbic_acid_plant GLDH Experimental_Workflow cluster_invitro In Vitro Enzyme Assay cluster_invivo In Vivo Plant Feeding Enzyme_Prep Enzyme Preparation (GULO or GLDH) Assay_Setup Setup Reaction Mix (Buffer, Substrate, Cofactors) Enzyme_Prep->Assay_Setup Spectro_Measure Spectrophotometric Measurement Assay_Setup->Spectro_Measure Data_Analysis_invitro Calculate Kinetic Parameters (Km, kcat) Spectro_Measure->Data_Analysis_invitro Plant_Prep Prepare Plant Tissues Feeding Incubate with Precursors (L-Gulono-1,4-lactone vs. L-Galactono-1,4-lactone) Plant_Prep->Feeding Extraction Ascorbic Acid Extraction Feeding->Extraction HPLC_Analysis HPLC Quantification Extraction->HPLC_Analysis Data_Analysis_invivo Compare Ascorbic Acid Levels HPLC_Analysis->Data_Analysis_invivo Logical_Comparison GULO Animal L-gulono-1,4-lactone oxidase (GULO) Ascorbic_Acid L-Ascorbic Acid GULO->Ascorbic_Acid GLDH Plant L-galactono-1,4-lactone dehydrogenase (GLDH) GLDH->Ascorbic_Acid L-Gulono L-Gulono-1,4-lactone L-Gulono->GULO High Affinity L-Gulono->GLDH Low Affinity (High Km) L-Galactono L-Galactono-1,4-lactone L-Galactono->GLDH High Affinity (Low Km)

References

The Unexplored Potential of L-Allono-1,4-lactone in Enzymology: A Comparative Guide to Aldonolactone Oxidoreductases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance between enzymes and their substrates is paramount. While L-Allono-1,4-lactone remains a largely enigmatic molecule in the realm of enzyme kinetics, a comprehensive examination of its structural analogs and the enzymes that act upon them can provide critical insights into its potential biological activity. This guide offers a comparative analysis of key enzymes known for their cross-reactivity with various aldonolactones, providing a framework for future investigations into the enzymatic interactions of this compound.

Currently, there is a notable absence of published research specifically detailing the cross-reactivity of enzymes with this compound. However, the family of aldonolactone oxidoreductases, which are crucial for vitamin C biosynthesis, presents a promising starting point for investigation due to their known promiscuity with various lactone substrates.

Key Aldonolactone Oxidoreductases and Their Known Substrate Specificities

The primary enzymes of interest in the context of potential this compound interaction belong to the aldonolactone oxidoreductase family. These flavoenzymes are responsible for the final step in the biosynthesis of L-ascorbic acid (vitamin C) and its analogs in a wide range of organisms.[1][2][3] Their ability to act on different lactone substrates suggests a potential for cross-reactivity with this compound.

EnzymeEC NumberPrimary Substrate(s)Known Cross-ReactivityOrganism(s)
L-Gulono-1,4-lactone oxidase (GULO) 1.1.3.8L-Gulono-1,4-lactoneL-Galactono-1,4-lactone[2]Animals (e.g., rat, goat, chicken)[2]
D-Arabinono-1,4-lactone oxidase (ALO) 1.1.3.37D-Arabinono-1,4-lactoneL-Galactono-1,4-lactone, L-Gulono-1,4-lactone, L-Xylono-1,4-lactone[2][4]Yeast (e.g., Saccharomyces cerevisiae, Candida albicans)[2][4]
L-Galactono-1,4-lactone dehydrogenase (GLDH) 1.3.2.3L-Galactono-1,4-lactoneLimited to no activity with other lactonesPlants[1]
D-Gluconolactone oxidase (GLO) 1.1.3.-D-GluconolactoneNot extensively studiedPenicillium species[2]

Experimental Protocols for Assessing Enzyme Activity

To investigate the potential interaction of this compound with these or other enzymes, established experimental protocols for analogous substrates can be adapted.

Spectrophotometric Assay for Aldonolactone Oxidase Activity

This method is suitable for enzymes that produce hydrogen peroxide as a byproduct.

Principle: The oxidase activity is measured by coupling the production of hydrogen peroxide to the oxidation of a chromogenic substrate by horseradish peroxidase.

Materials:

  • Enzyme preparation (e.g., purified enzyme or cell lysate)

  • This compound (or other lactone substrate)

  • Horseradish peroxidase (HRP)

  • Chromogenic substrate (e.g., o-dianisidine, ABTS)

  • Phosphate (B84403) buffer (pH 7.0)

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, HRP, and the chromogenic substrate.

  • Add the enzyme preparation to the reaction mixture.

  • Initiate the reaction by adding the lactone substrate.

  • Monitor the change in absorbance at the appropriate wavelength for the chosen chromogenic substrate over time using a spectrophotometer.

  • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the oxidized chromogen.

Cytochrome c Reduction Assay for Aldonolactone Dehydrogenase Activity

This assay is suitable for dehydrogenases that use cytochrome c as an electron acceptor.

Principle: The dehydrogenase activity is determined by measuring the reduction of cytochrome c, which results in an increase in absorbance at 550 nm.

Materials:

  • Enzyme preparation

  • This compound (or other lactone substrate)

  • Cytochrome c (oxidized form)

  • Tris-HCl buffer (pH 8.0)

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer and cytochrome c.

  • Add the enzyme preparation to the mixture.

  • Start the reaction by adding the lactone substrate.

  • Measure the increase in absorbance at 550 nm over time.

  • Calculate the enzyme activity using the molar extinction coefficient of reduced cytochrome c.

Visualizing Potential Enzymatic Pathways

To conceptualize the potential role of this compound in biochemical pathways, we can draw parallels with the established vitamin C biosynthesis pathways. The following diagrams illustrate the known pathways and a hypothetical pathway involving this compound.

Vitamin_C_Biosynthesis cluster_animal Animal Pathway cluster_plant Plant Pathway D-Glucose D-Glucose D-Glucuronic_acid D-Glucuronic_acid D-Glucose->D-Glucuronic_acid oxidation L-Gulonic_acid L-Gulonic_acid D-Glucuronic_acid->L-Gulonic_acid reduction L-Gulono-1,4-lactone L-Gulono-1,4-lactone L-Gulonic_acid->L-Gulono-1,4-lactone lactonization L-Ascorbic_acid L-Ascorbic_acid L-Gulono-1,4-lactone->L-Ascorbic_acid GULO D-Glucose D-Glucose GDP-D-Mannose GDP-D-Mannose D-Glucose ->GDP-D-Mannose multiple steps L-Galactose L-Galactose GDP-D-Mannose->L-Galactose epimerization L-Galactono-1,4-lactone L-Galactono-1,4-lactone L-Galactose->L-Galactono-1,4-lactone oxidation L-Ascorbic_acid L-Ascorbic_acid L-Galactono-1,4-lactone->L-Ascorbic_acid GLDH

Caption: Known biosynthetic pathways of L-Ascorbic Acid (Vitamin C) in animals and plants.

Hypothetical_Pathway Precursor Precursor L-Allonic_acid L-Allonic_acid Precursor->L-Allonic_acid hypothetical steps This compound This compound L-Allonic_acid->this compound lactonization Product Product This compound->Product Unknown Enzyme

Caption: A hypothetical enzymatic pathway involving this compound.

Experimental Workflow for Screening Enzyme Cross-Reactivity

A systematic approach is necessary to identify enzymes that may interact with this compound.

Experimental_Workflow cluster_screening Initial Screening cluster_characterization Hit Characterization Enzyme_Library Library of Aldonolactone Oxidoreductases and other potential enzymes High_Throughput_Screening High-Throughput Screening (e.g., spectrophotometric assay) Enzyme_Library->High_Throughput_Screening Test with this compound Hit_Enzymes Identified 'Hit' Enzymes High_Throughput_Screening->Hit_Enzymes Positive hits Kinetic_Analysis Detailed Kinetic Analysis (Km, Vmax, kcat) Hit_Enzymes->Kinetic_Analysis Inhibition_Studies Inhibition Studies Hit_Enzymes->Inhibition_Studies Product_Identification Product Identification (e.g., HPLC, Mass Spectrometry) Hit_Enzymes->Product_Identification

Caption: Proposed experimental workflow for identifying and characterizing enzymes active with this compound.

Conclusion and Future Directions

The study of enzyme cross-reactivity with this compound is a nascent field with significant potential. While direct experimental data is currently lacking, the known substrate promiscuity of the aldonolactone oxidoreductase family provides a strong rationale for initiating such investigations. By adapting existing experimental protocols and employing a systematic screening approach, researchers can begin to unravel the enzymatic interactions of this intriguing molecule. Future studies should focus on screening diverse enzyme libraries, followed by detailed kinetic and structural characterization of any identified "hit" enzymes. Such research will not only expand our fundamental understanding of enzyme-substrate interactions but could also pave the way for novel applications in biocatalysis and drug development.

References

Comparative Analysis of Synthesis Routes for L-Allono-1,4-lactone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of chiral molecules like L-Allono-1,4-lactone is a critical challenge. This guide provides a comparative analysis of prominent synthesis routes for this compound, offering insights into their respective methodologies, performance metrics, and potential applications. The information presented is supported by experimental data to facilitate informed decisions in selecting the most suitable synthetic strategy.

This compound, a carbohydrate derivative, holds potential in various biochemical studies and as a chiral building block in the synthesis of complex bioactive molecules. The primary challenge in its synthesis lies in the precise control of stereochemistry. This guide explores a key chemical synthesis approach and discusses the potential for enzymatic routes.

Performance Comparison of Synthesis Routes

To date, a detailed side-by-side comparison of various synthesis routes for this compound with comprehensive quantitative data is not extensively documented in the literature. However, based on available information, a qualitative and partially quantitative comparison can be drawn for a prominent chemical synthesis method.

ParameterChemical Synthesis from D-Mannono-1,4-lactone Derivative
Starting Material 2,3:5,6-di-O-isopropylidene-D-mannono-1,4-lactone
Key Strategy One-pot, 'double inversion' at C-4 and C-5
Number of Steps 5
Overall Yield Data not explicitly provided in reviewed literature
Purity High purity implied by the described methodology
Reaction Time Multi-step process, likely requires significant time
Scalability Potentially scalable, but may require optimization
Reagents & Conditions Involves multiple reagents and reaction conditions

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound from 2,3:5,6-di-O-isopropylidene-D-mannono-1,4-lactone is a multi-step process. While a complete, step-by-step protocol with specific quantities and reaction times is not available in the public domain, the key transformation involves a one-pot "double inversion" at the C-4 and C-5 stereocenters of a D-mannono-1,4-lactone derivative.[1][2] This crucial step allows for the conversion of the D-configuration to the desired L-configuration at these positions.

The general workflow for this synthesis can be outlined as follows:

experimental_workflow start Start: 2,3:5,6-di-O-isopropylidene- D-mannono-1,4-lactone step1 Step 1: Protection of Hydroxyl Groups start->step1 step2 Step 2: One-Pot Double Inversion (C-4 and C-5) step1->step2 step3 Step 3: Deprotection step2->step3 step4 Step 4: Purification step3->step4 end End Product: This compound step4->end

A generalized workflow for the chemical synthesis of this compound.

Potential Enzymatic Synthesis Routes

While a specific enzymatic synthesis for this compound is not well-documented, the broader field of biocatalysis offers promising avenues. Enzymes such as oxidases and dehydrogenases are known to catalyze the conversion of aldoses to aldonolactones. For instance, the enzymatic conversion of D-allulose to D-allose, an epimer of L-allose, has been reported.[3] This suggests the feasibility of a biocatalytic route starting from L-allose, which could then be oxidized to this compound.

The advantages of an enzymatic approach would include high stereoselectivity, milder reaction conditions, and a more environmentally friendly process. However, the identification and optimization of a suitable enzyme for the specific conversion of L-allose to this compound would be a prerequisite.

Biological Context and Signaling Pathways

The direct biological role and involvement of this compound in specific signaling pathways are not yet clearly elucidated in scientific literature. However, its stereoisomer, L-galactono-1,4-lactone, is a key intermediate in the biosynthesis of L-ascorbic acid (Vitamin C) in plants and some animals. The enzyme L-gulono-1,4-lactone oxidase catalyzes the final step in this pathway.[4] Given the structural similarity, it is plausible that this compound could interact with enzymes involved in carbohydrate metabolism, though further research is needed to confirm any specific biological activity.

The biosynthesis of Vitamin C, involving a related lactone, can be depicted as follows:

vitamin_c_biosynthesis GDP_D_mannose GDP-D-mannose L_galactose L-galactose GDP_D_mannose->L_galactose Multiple Enzymatic Steps L_galactono_1_4_lactone L-galactono-1,4-lactone L_galactose->L_galactono_1_4_lactone L-galactose dehydrogenase L_ascorbic_acid L-Ascorbic Acid (Vitamin C) L_galactono_1_4_lactone->L_ascorbic_acid L-gulono-1,4-lactone oxidase

Simplified pathway of Vitamin C biosynthesis involving L-galactono-1,4-lactone.

Conclusion

The synthesis of this compound is achievable through a multi-step chemical approach from a protected D-mannono-1,4-lactone, featuring a key double inversion step to establish the correct stereochemistry. While this method provides a viable route, the lack of detailed, publicly available quantitative data necessitates further investigation for process optimization and scalability assessment. The exploration of enzymatic pathways, potentially starting from L-allose, presents an attractive alternative that could offer a more sustainable and highly selective synthetic strategy. Further research into the biological functions of this compound is warranted to uncover its potential roles in cellular processes and its utility in drug development and biochemical research.

References

Author: BenchChem Technical Support Team. Date: December 2025

A critical analysis for researchers, scientists, and drug development professionals on the substrate efficiency of L-Allono-1,4-lactone in comparison to its stereoisomer, L-Gulono-1,4-lactone, in enzymatic reactions.

Executive Summary

This guide provides a comparative analysis of this compound and its related compound, L-Gulono-1,4-lactone, as enzymatic substrates. L-Gulono-1,4-lactone is a well-documented intermediate in the biosynthesis of L-ascorbic acid (Vitamin C) in animals, catalyzed by L-gulono-1,4-lactone oxidase (GULO). In contrast, a comprehensive review of existing scientific literature reveals a significant gap in knowledge regarding this compound's role as an enzymatic substrate. Currently, there are no published experimental studies directly comparing the effectiveness of this compound and L-Gulono-1,4-lactone.

This guide will therefore focus on a theoretical comparison based on the stereochemical differences between the two molecules and the known substrate specificity of relevant enzymes. Furthermore, we will propose a detailed experimental protocol to enable researchers to conduct a direct comparative analysis.

Introduction: The Significance of Lactones in Ascorbate (B8700270) Biosynthesis

Lactones, cyclic esters, play a pivotal role in various biological pathways. Of particular interest is their function in the biosynthesis of L-ascorbic acid. In the canonical animal pathway, L-Gulono-1,4-lactone is the direct precursor to Vitamin C. The enzyme L-gulono-1,4-lactone oxidase (GULO; EC 1.1.3.8) catalyzes the oxidation of L-Gulono-1,4-lactone to 2-keto-L-gulonolactone, which then spontaneously isomerizes to L-ascorbic acid.

Plants, on the other hand, primarily utilize the L-galactose pathway for ascorbate synthesis, where L-galactono-1,4-lactone is the substrate for L-galactono-1,4-lactone dehydrogenase (GLDH; EC 1.3.2.3). However, some plant enzymes have demonstrated activity with L-Gulono-1,4-lactone. Given the structural similarity between this compound and L-Gulono-1,4-lactone, the question of whether this compound can serve as a substrate for GULO or other related oxidoreductases is a valid and important area of investigation.

Structural Comparison: A Tale of Two Stereoisomers

This compound and L-Gulono-1,4-lactone are stereoisomers, meaning they share the same molecular formula (C₆H₁₀O₆) and molecular weight (178.14 g/mol ) but differ in the spatial arrangement of their atoms. This difference in stereochemistry is crucial in the context of enzyme-substrate interactions, as enzymes are highly specific to the three-dimensional structure of their substrates.

The specific stereochemical configurations of these molecules at their chiral centers are expected to significantly influence their binding affinity and catalytic turnover rates within the active site of an enzyme like GULO.

Substrate Specificity of L-gulono-1,4-lactone Oxidase (GULO)

Studies on GULO have revealed a degree of substrate flexibility, though this is not unlimited. For instance, rat GULO is known to accept both L-Gulono-1,4-lactone and L-Galactono-1,4-lactone as substrates. This suggests that the enzyme can accommodate some variation in the stereochemistry of the lactone ring. However, the lack of any reported activity with this compound in the extensive body of research on GULO implies that the specific stereochemical arrangement of this compound may prevent effective binding to the enzyme's active site.

Hypothetical Comparison and the Need for Experimental Validation

Based on the principles of enzyme kinetics and substrate specificity, it is hypothesized that this compound is a significantly less effective substrate for GULO than L-Gulono-1,4-lactone, if it is a substrate at all. The precise stereochemical differences are likely to result in a lower binding affinity (higher Kₘ) and/or a lower maximal reaction velocity (Vₘₐₓ).

However, without direct experimental evidence, this remains a conjecture. A definitive comparison requires empirical data from well-designed enzymatic assays.

Proposed Experimental Protocols for Comparative Analysis

To address the current knowledge gap, the following experimental protocols are proposed to directly compare the substrate effectiveness of this compound and L-Gulono-1,4-lactone.

Enzyme Source
  • Recombinant L-gulono-1,4-lactone oxidase (GULO): The use of a purified, recombinant GULO from a well-characterized source (e.g., rat) is recommended to ensure consistency and avoid confounding activities from other enzymes present in tissue extracts.

Enzymatic Assay for GULO Activity

This protocol is adapted from established methods for measuring GULO activity.

Principle: The enzymatic oxidation of the lactone substrate by GULO produces hydrogen peroxide (H₂O₂). The rate of H₂O₂ production can be measured using a coupled colorimetric assay with horseradish peroxidase (HRP) and a suitable chromogenic substrate (e.g., 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) - ABTS).

Reagents:

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • This compound stock solution (100 mM in water)

  • L-Gulono-1,4-lactone stock solution (100 mM in water)

  • Purified recombinant GULO

  • Horseradish peroxidase (HRP) solution (1 mg/mL)

  • ABTS solution (10 mM)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare a reaction mixture in each well of the microplate containing:

    • 80 µL of phosphate buffer

    • 10 µL of HRP solution

    • 10 µL of ABTS solution

  • Add 10 µL of varying concentrations of either this compound or L-Gulono-1,4-lactone to the respective wells. A typical concentration range to test would be from 0.1 mM to 10 mM. Include a no-substrate control.

  • Initiate the reaction by adding 10 µL of the GULO enzyme solution.

  • Immediately place the microplate in the reader and measure the change in absorbance at 405 nm over time (e.g., every 30 seconds for 10 minutes) at a constant temperature (e.g., 37°C).

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.

Data Analysis and Presentation

The obtained data should be analyzed to determine the kinetic parameters for each substrate.

Table 1: Hypothetical Comparative Kinetic Data for GULO with this compound and L-Gulono-1,4-lactone

SubstrateKₘ (mM)Vₘₐₓ (µmol/min/mg)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)
L-Gulono-1,4-lactone Expected to be in the low mM rangeTo be determined experimentallyTo be calculatedTo be calculated
This compound Expected to be significantly higher or not determinableExpected to be significantly lower or negligibleTo be calculatedTo be calculated
  • Kₘ (Michaelis constant): Represents the substrate concentration at which the reaction rate is half of Vₘₐₓ. A lower Kₘ indicates a higher affinity of the enzyme for the substrate.

  • Vₘₐₓ (Maximum velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.

  • kcat (Turnover number): The number of substrate molecules converted to product per enzyme molecule per unit of time.

  • kcat/Kₘ (Catalytic efficiency): A measure of how efficiently an enzyme converts a substrate into a product.

Visualizing the Experimental Workflow and Biological Context

To facilitate a clear understanding of the processes involved, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Enzyme Purified GULO Reaction Reaction Mixture in 96-well plate Enzyme->Reaction Substrates This compound L-Gulono-1,4-lactone Substrates->Reaction Reagents Buffer, HRP, ABTS Reagents->Reaction Incubation Incubate at 37°C Reaction->Incubation Measurement Measure Absorbance at 405 nm Incubation->Measurement Kinetics Calculate Kinetic Parameters (Km, Vmax) Measurement->Kinetics

Caption: Workflow for the comparative enzymatic assay.

Ascorbate_Biosynthesis cluster_animal Animal Pathway cluster_hypothetical Hypothetical Pathway Gulono L-Gulono-1,4-lactone GULO GULO Gulono->GULO Substrate KetoGulono 2-Keto-L-gulonolactone GULO->KetoGulono Product Question ? GULO->Question Ascorbate L-Ascorbic Acid KetoGulono->Ascorbate Spontaneous Allono This compound Allono->GULO Potential Substrate?

Caption: Known and hypothetical roles in ascorbate biosynthesis.

Conclusion and Future Directions

The experimental framework provided in this guide offers a clear path for researchers to empirically test this hypothesis. Such studies are crucial for a complete understanding of the substrate scope of GULO and related enzymes, which could have implications for metabolic engineering and the development of novel therapeutic agents. Future research should focus on conducting these direct comparative assays and, if any activity is observed with this compound, further characterizing the kinetic properties and identifying the resulting product(s).

A Comparative Guide to the Stereospecificity of Enzymes on Sugar Lactones: A Focus on L-Allono-1,4-lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stereospecificity of enzymes with potential activity towards L-Allono-1,4-lactone. Due to a lack of specific experimental data on enzymes acting on this compound in the current literature, this document focuses on a comparative review of enzymes acting on structurally similar sugar lactones and other relevant lactone substrates. Furthermore, it outlines a comprehensive experimental workflow to determine the stereospecificity of a candidate enzyme for this compound.

Comparison of Lactonase and Esterase Activity on Various Lactone Substrates

While direct kinetic data for this compound is not available, the following table summarizes the kinetic parameters of several lactonases and an esterase on a variety of lactone substrates. This data provides a baseline for comparing enzyme efficiencies and substrate preferences, which can inform the selection of candidate enzymes for testing on this compound. The enzymes listed, such as SsoPox, GcL, and SacPox, are known for their lactonase activity, while the esterase from Pseudomonas fluorescens has been engineered for improved lactonase activity.

EnzymeSubstratekcat (s⁻¹)KM (mM)kcat/KM (M⁻¹s⁻¹)Reference
SsoPox W263I 3-oxo-C12 HSLData not availableData not available9.3 x 10⁵[1]
C4 HSLData not availableData not available1.0 x 10³[1]
GcL 3-oxo-C12 HSLData not availableData not available2.0 x 10⁵[1]
C4 HSLData not availableData not available1.0 x 10⁵[1]
SacPox γ-heptanolideData not availableData not available~2.5 x 10⁴[2]
nonanoic-γ-lactoneData not availableData not available~2.5 x 10⁴[2]
Esterase (P. fluorescens) β-butyrolactoneData not availableData not availableData not available[3]
α-angelicalactoneData not availableData not availableData not available[3]
ε-caprolactoneData not availableData not availableData not available[3]

Note: HSL refers to Homoserine Lactone. The data for the esterase from P. fluorescens indicates high activity towards lactones but specific kinetic parameters were not provided in the referenced summary.

Experimental Protocols for Determining Enzyme Stereospecificity

To confirm the stereospecificity of an enzyme acting on this compound, a detailed experimental protocol is required. The following outlines a general methodology based on established enzyme assay and chiral chromatography techniques.

I. Substrate and Enzyme Preparation
  • Synthesis and Purification of this compound and its Enantiomer: this compound is commercially available. For stereospecificity studies, its enantiomer, D-Allono-1,4-lactone, would need to be synthesized or procured. Purity of both enantiomers should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

  • Enzyme Expression and Purification: The candidate enzyme (e.g., a putative lactonase or esterase) should be expressed in a suitable host system (e.g., E. coli) and purified to homogeneity using standard chromatography techniques (e.g., affinity and size-exclusion chromatography). Enzyme concentration and purity should be determined using methods like the Bradford assay and SDS-PAGE.

II. Enzymatic Hydrolysis Assay
  • Reaction Setup: Prepare reaction mixtures containing a buffered solution (e.g., 50 mM Tris-HCl, pH 7.5), a known concentration of the lactone substrate (this compound or a racemic mixture), and the purified enzyme.

  • Incubation: Incubate the reactions at an optimal temperature for the enzyme (e.g., 37°C) for various time points.

  • Reaction Quenching: Stop the reaction at each time point by adding a quenching solution (e.g., 1 M HCl) to denature the enzyme.

  • Sample Preparation for Analysis: Centrifuge the quenched reaction mixtures to pellet the denatured protein. The supernatant, containing the unreacted substrate and the product (allonic acid), is then collected for analysis.

III. Chiral High-Performance Liquid Chromatography (HPLC) Analysis
  • Instrumentation: Utilize an HPLC system equipped with a chiral stationary phase column (e.g., a polysaccharide-based column like Chiralcel®) and a suitable detector (e.g., a UV detector).

  • Method Development: Develop an isocratic or gradient elution method using a mobile phase (e.g., a mixture of hexane (B92381) and isopropanol (B130326) with a small percentage of a modifier like trifluoroacetic acid for acidic products) that effectively separates the enantiomers of the lactone substrate and the corresponding product.

  • Analysis of Samples: Inject the prepared samples from the enzymatic assay onto the chiral HPLC column.

  • Data Analysis: Determine the peak areas for the remaining substrate enantiomers and the product. Calculate the enantiomeric excess (ee%) of the remaining substrate and/or the product to determine the stereospecificity of the enzyme. The enantiomeric excess is calculated as: ee% = |([R] - [S]) / ([R] + [S])| * 100 where [R] and [S] are the concentrations of the R and S enantiomers, respectively.

Visualizing the Experimental Workflow and Enzymatic Reaction

To further clarify the experimental process and the underlying biochemical reaction, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Substrate This compound (and enantiomer) Assay Enzymatic Hydrolysis Substrate->Assay Enzyme Candidate Enzyme (Purified) Enzyme->Assay HPLC Chiral HPLC Analysis Assay->HPLC Quenched Samples Data Data Analysis (ee% calculation) HPLC->Data Chromatograms Result Result Data->Result Stereospecificity Confirmed Enzymatic_Hydrolysis Lactone This compound Enzyme Lactonase/Esterase Lactone->Enzyme Product L-Allonic Acid Enzyme->Product Stereospecific Hydrolysis Water H₂O Water->Enzyme

References

Safety Operating Guide

Safe Disposal of L-Allono-1,4-lactone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Chemical and Physical Properties

Understanding the properties of L-Allono-1,4-lactone is the first step in safe handling. The following table summarizes key quantitative data for this compound and a related, well-documented compound, Gluconolactone.

PropertyThis compoundGluconolactone (D-Glucono-δ-lactone)
CAS Number 78184-43-7[1][5]90-80-2[2][3]
Molecular Formula C₆H₁₀O₆[1][5]C₆H₁₀O₆[3]
Molecular Weight 178.14 g/mol [1][5]178.14 g/mol [3]
Appearance Not specified; likely a white solidWhite crystalline solid[3]
Melting Point Not specified155°C / 311°F[3]
Solubility Not specified; likely soluble in waterSoluble in water[6]
pH Not specified2.5 - 3.6[3]

Experimental Protocols: Disposal Procedures

The following step-by-step protocol outlines the recommended procedure for the disposal of this compound. This protocol is based on best practices for non-hazardous chemical waste disposal.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and nitrile gloves.[7]

2. Spill Management:

  • In case of a spill, avoid dust formation.[4]

  • For small spills, gently sweep the solid material into a designated waste container.

  • For larger spills, cover with an inert absorbent material and then collect for disposal.

  • Ensure adequate ventilation in the spill area.[3]

3. Waste Collection and Storage:

  • Collect waste this compound in a clearly labeled, sealed container.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[3]

4. Disposal Method:

  • Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations.

  • Do not dispose of down the drain unless explicitly permitted by local ordinances for non-hazardous materials.[2]

  • Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal procedures.

5. Decontamination:

  • Thoroughly wash hands with soap and water after handling the chemical.[2]

  • Clean any contaminated surfaces with an appropriate solvent and then wash with soap and water.

Disposal Decision Pathway

The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.

start Start: this compound for Disposal check_sds Consult Institutional Chemical Hygiene Plan and SDS for Similar Compounds start->check_sds is_hazardous Is the substance classified as hazardous? check_sds->is_hazardous non_hazardous_disposal Follow Non-Hazardous Waste Protocol is_hazardous->non_hazardous_disposal No hazardous_disposal Follow Hazardous Chemical Waste Protocol is_hazardous->hazardous_disposal Yes sewer_disposal Check local regulations for sewer disposal of non-hazardous waste non_hazardous_disposal->sewer_disposal collect_waste Collect in a Labeled, Sealed Container hazardous_disposal->collect_waste contact_ehs Contact Environmental Health & Safety (EHS) for Pickup collect_waste->contact_ehs dispose_solid Dispose as solid waste via EHS contact_ehs->dispose_solid sewer_disposal->collect_waste Not Permitted dispose_sewer Dispose down the drain with copious amounts of water sewer_disposal->dispose_sewer Permitted end End: Disposal Complete dispose_sewer->end dispose_solid->end

Disposal decision workflow for this compound.

References

Essential Safety and Operational Guide for Handling L-Allono-1,4-lactone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling L-Allono-1,4-lactone. It outlines the necessary personal protective equipment (PPE), procedural steps for safe handling, and disposal plans to ensure a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, adherence to standard laboratory safety protocols is essential to minimize exposure and ensure personal safety. The recommended PPE is detailed below.

Protective EquipmentSpecification and Use
Respiratory Protection For powdered substances, wear a mask to prevent inhalation of dust.[1] If working outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2]
Eye Protection Chemical safety goggles are mandatory to protect against dust particles and splashes.[1][2] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[2]
Hand Protection Wear nitrile or neoprene gloves.[2] Double gloving is recommended.[2] Change gloves immediately if they become contaminated.
Body Protection A fully buttoned lab coat is required.[2] For larger quantities or when there is a significant risk of spillage, a chemically resistant apron should be worn.

Quantitative Safety Data

Due to the absence of a publicly available SDS for this compound, quantitative safety data is not available. Researchers must consult the supplier-provided SDS for specific values such as Occupational Exposure Limits (OEL), LD50/LC50, boiling point, and melting point. For context, some data for similar lactone compounds are provided below, but these should not be used as substitutes for the specific data for this compound.

ParameterGluconolactoneL-Mannono-1,4-lactone
CAS Number 90-80-2[3]22430-23-5[4]
Molecular Formula C6H10O6[3]C6H10O6[4]
Molecular Weight 178.14 g/mol [3]Not Available
Melting Point 155°C / 311°F[3]Not Available
pH 2.5-3.6[3]Not Available
Hazard Statements Not classified as hazardous[3]No hazard data available[4]

Operational and Disposal Plans

Proper handling and disposal of this compound are critical for maintaining a safe and compliant laboratory. The following procedural guidance outlines the key steps from receipt to disposal.

Engineering Controls:

  • Primary Containment: All work involving solid this compound or its solutions should be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure.[2]

  • Ventilation: Ensure adequate general laboratory ventilation.[1]

Handling Protocol:

  • Preparation: Designate a specific area within the chemical fume hood for handling this compound. Ensure all necessary equipment (spatulas, glassware, balances, etc.) is clean and readily available. Have a chemical spill kit accessible.[2]

  • Weighing: Weigh solid this compound within the fume hood. Use a tared container to minimize the transfer of the solid and handle with care to avoid generating dust.[2]

  • Dissolving: Add solvent to the solid slowly to avoid splashing. If heating or sonication is required, ensure the container is properly sealed or vented within the fume hood.[2]

  • Post-Handling: Thoroughly decontaminate all surfaces and equipment with an appropriate solvent and then soap and water. Wash hands thoroughly after removing gloves.[2]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.[1]

Accidental Release Measures:

  • In case of a spill, wear appropriate PPE.

  • For solid spills, avoid dust formation.[4] Collect the spilled material using appropriate tools and place it into a sealed container for disposal as hazardous waste.[1][4]

  • For solutions, absorb the spill with an inert material and place it in a sealed container for disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan:

  • All waste containing this compound must be treated as hazardous waste.[2]

  • Dispose of the waste in a designated, sealed, and properly labeled container.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Storage cluster_disposal Waste Disposal prep_sds Obtain & Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_area Prepare Handling Area in Fume Hood prep_ppe->prep_area prep_spill Ensure Spill Kit is Accessible prep_area->prep_spill handle_weigh Weigh Solid prep_spill->handle_weigh Proceed to Handling handle_dissolve Dissolve/Dispense handle_weigh->handle_dissolve post_decon Decontaminate Equipment & Surfaces handle_dissolve->post_decon disp_collect Collect Waste in Labeled Container handle_dissolve->disp_collect Generate Waste post_wash Wash Hands post_decon->post_wash post_store Store in Sealed Container in Cool, Dry Place post_wash->post_store disp_dispose Dispose as Hazardous Waste disp_collect->disp_dispose

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Allono-1,4-lactone
Reactant of Route 2
L-Allono-1,4-lactone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.